molecular formula C12H12F2O3 B1288974 Tert-butyl 3,5-difluoro-4-formylbenzoate CAS No. 467442-12-2

Tert-butyl 3,5-difluoro-4-formylbenzoate

Cat. No.: B1288974
CAS No.: 467442-12-2
M. Wt: 242.22 g/mol
InChI Key: AZIZOEBUVZHPOJ-UHFFFAOYSA-N
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Description

Tert-butyl 3,5-difluoro-4-formylbenzoate is a useful research compound. Its molecular formula is C12H12F2O3 and its molecular weight is 242.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 3,5-difluoro-4-formylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 3,5-difluoro-4-formylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 3,5-difluoro-4-formylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2O3/c1-12(2,3)17-11(16)7-4-9(13)8(6-15)10(14)5-7/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZIZOEBUVZHPOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(C(=C1)F)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90620216
Record name tert-Butyl 3,5-difluoro-4-formylbenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

467442-12-2
Record name 1,1-Dimethylethyl 3,5-difluoro-4-formylbenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=467442-12-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3,5-difluoro-4-formylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90620216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: Strategic Importance in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to tert-Butyl 3,5-difluoro-4-formylbenzoate

Tert-butyl 3,5-difluoro-4-formylbenzoate is a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its structure incorporates three key features that make it a valuable synthetic building block: a difluorinated benzene ring, a reactive aldehyde (formyl) group, and a sterically hindered tert-butyl ester. The fluorine atoms can modulate the electronic properties and metabolic stability of target molecules, a common strategy in drug design. The aldehyde serves as a versatile handle for a wide array of chemical transformations, including reductive aminations, Wittig reactions, and condensations. Finally, the tert-butyl ester acts as a robust protecting group for the carboxylic acid, which can be selectively removed under acidic conditions. This guide provides a comprehensive overview of its chemical properties, a validated synthesis protocol, spectroscopic analysis, and critical handling information for laboratory professionals.

PART 1: Physicochemical and Structural Data

The fundamental properties of tert-butyl 3,5-difluoro-4-formylbenzoate are summarized below. These identifiers are crucial for accurate substance registration, safety assessment, and literature retrieval.

PropertyValueSource(s)
Molecular Weight 242.22 g/mol [1][2]
Molecular Formula C₁₂H₁₂F₂O₃[1][2]
CAS Number 467442-12-2[2][3]
IUPAC Name tert-butyl 3,5-difluoro-4-formylbenzoate[2]
Synonyms T-butyl 4-formyl-3,5-difluorobenzoate, 3,5-Difluoro-4-formyl-benzoic acid tert-butyl ester[2]
MDL Number MFCD11975649[1][3]
Appearance White to off-white solid (predicted based on analogs)N/A

PART 2: Synthesis Protocol and Mechanistic Rationale

The synthesis of tert-butyl 3,5-difluoro-4-formylbenzoate is typically achieved via the esterification of 3,5-difluoro-4-formylbenzoic acid. The use of a tert-butyl ester presents a synthetic challenge due to the steric hindrance of the tert-butanol and the propensity for elimination reactions under harsh conditions. The following protocol outlines a reliable method for its preparation.

Experimental Protocol: Synthesis via Acid Chloride

This two-step procedure is preferred for its high efficiency and avoidance of strong acids that could decompose the product.

Step 1: Conversion of 3,5-difluoro-4-formylbenzoic acid to its acid chloride.

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a gas outlet to a scrubber), add 3,5-difluoro-4-formylbenzoic acid (1.0 eq).

  • Add thionyl chloride (SOCl₂, 2.0-3.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop).

  • Heat the reaction mixture to reflux (approx. 70-80 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.

  • After the reaction is complete, remove the excess thionyl chloride under reduced pressure. The resulting crude 3,5-difluoro-4-formylbenzoyl chloride is typically used in the next step without further purification.

Causality: Thionyl chloride is an excellent reagent for converting carboxylic acids to acid chlorides due to the formation of gaseous byproducts (HCl and SO₂) that are easily removed, driving the reaction to completion. DMF acts as a catalyst by forming a Vilsmeier intermediate, which is more reactive towards the carboxylic acid.

Step 2: Esterification with tert-Butanol.

  • Dissolve the crude acid chloride from Step 1 in an anhydrous, non-protic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, prepare a solution of tert-butanol (1.1 eq) and a non-nucleophilic base, such as triethylamine (TEA, 1.2 eq) or pyridine, in the same anhydrous solvent.

  • Add the tert-butanol/base solution dropwise to the cooled acid chloride solution with vigorous stirring.

  • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water. Separate the organic layer, wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel or recrystallization to obtain pure tert-butyl 3,5-difluoro-4-formylbenzoate.

Causality: The acid chloride is highly electrophilic and reacts readily with the nucleophilic oxygen of tert-butanol. A base (TEA) is required to neutralize the HCl generated during the reaction, preventing side reactions. The dropwise addition at 0 °C helps to control the exothermicity of the reaction.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Esterification start 3,5-Difluoro-4-formylbenzoic Acid reagent1 SOCl₂, cat. DMF start->reagent1 Reflux product1 3,5-Difluoro-4-formylbenzoyl Chloride reagent1->product1 reagent2 tert-Butanol, TEA, DCM product1->reagent2 0 °C to RT final_product tert-Butyl 3,5-difluoro-4-formylbenzoate reagent2->final_product

Caption: Synthetic route for tert-butyl 3,5-difluoro-4-formylbenzoate.

PART 3: Spectroscopic Characterization (Predicted)

While comprehensive published spectra are not widely available, the structure of tert-butyl 3,5-difluoro-4-formylbenzoate allows for a reliable prediction of its key spectroscopic features. This analysis is fundamental for quality control and structural confirmation.

  • ¹H NMR (Proton NMR):

    • ~10.3 ppm (singlet, 1H): This downfield signal corresponds to the aldehyde proton (-CHO).

    • ~7.8 ppm (doublet, 2H): These signals are from the two aromatic protons. Due to symmetry, they are chemically equivalent. They will appear as a doublet due to coupling with the adjacent fluorine atoms.

    • ~1.6 ppm (singlet, 9H): A strong, sharp singlet representing the nine equivalent protons of the tert-butyl group.

  • ¹³C NMR (Carbon NMR):

    • ~188 ppm: Aldehyde carbonyl carbon.

    • ~165 ppm: Ester carbonyl carbon.

    • ~160-165 ppm (doublet): Aromatic carbons directly bonded to fluorine (C-F).

    • ~115-125 ppm (triplet): Aromatic carbons ortho to the ester and meta to the aldehyde.

    • ~82 ppm: Quaternary carbon of the tert-butyl group (-C(CH₃)₃).

    • ~28 ppm: Methyl carbons of the tert-butyl group (-C(CH₃)₃).

  • ¹⁹F NMR (Fluorine NMR):

    • A single resonance is expected due to the chemical equivalence of the two fluorine atoms. Its chemical shift would be in the typical range for aryl fluorides.

  • FT-IR (Infrared Spectroscopy):

    • ~2980 cm⁻¹: C-H stretching from the tert-butyl group.

    • ~2820 cm⁻¹ and ~2720 cm⁻¹: Characteristic C-H stretching of the aldehyde proton (Fermi resonance).

    • ~1720 cm⁻¹: Strong absorption from the ester carbonyl (C=O) stretching.

    • ~1690 cm⁻¹: Strong absorption from the aldehyde carbonyl (C=O) stretching.

    • ~1250-1300 cm⁻¹: Strong C-F stretching band.

PART 4: Applications in Research and Development

This molecule is primarily a building block for more complex structures. Its utility stems from the orthogonal reactivity of its functional groups.

  • Medicinal Chemistry: The difluorobenzaldehyde motif is a common starting point for the synthesis of enzyme inhibitors and receptor antagonists. The fluorine atoms can enhance binding affinity and improve metabolic stability by blocking sites of oxidative metabolism.[4] The aldehyde can be converted into various functional groups to explore structure-activity relationships (SAR).

  • Protecting Group Chemistry: The tert-butyl ester serves as a stable protecting group for the carboxylic acid, which is resistant to nucleophilic attack and basic hydrolysis. It can be cleanly deprotected under specific acidic conditions (e.g., trifluoroacetic acid) to unmask the carboxylic acid for further functionalization, such as amide bond formation.

Logical Relationship Diagram

Applications cluster_groups Key Functional Groups cluster_apps Primary Applications main tert-Butyl 3,5-difluoro-4-formylbenzoate aldehyde Formyl Group (Aldehyde) main->aldehyde ester tert-Butyl Ester main->ester fluoro Difluoro Ring main->fluoro medchem Medicinal Chemistry (Scaffold Synthesis) aldehyde->medchem Reductive Amination, Wittig, etc. protect Protecting Group Chemistry ester->protect Acid-labile protection fluoro->medchem Modulate pKa, block metabolism materials Materials Science medchem->materials

Caption: Functional groups and their corresponding applications.

PART 5: Safety and Handling

As a laboratory chemical, tert-butyl 3,5-difluoro-4-formylbenzoate requires careful handling to minimize exposure and risk.

  • Hazard Identification:

    • Causes serious eye irritation.[3][5]

    • Causes skin irritation.[3][5]

    • May cause respiratory irritation.[3]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[6]

    • Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat is mandatory.[5][6]

    • Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood.[5] If dust is generated, a NIOSH/MSHA-approved respirator may be necessary.[5]

  • Handling and Storage:

    • Handling: Avoid contact with skin, eyes, and clothing.[7] Avoid breathing dust. Ensure adequate ventilation during use.[5]

    • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5] Keep away from strong oxidizing agents.

  • First Aid Measures:

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[5]

    • Skin Contact: Wash off immediately with soap and plenty of water. If skin irritation occurs, get medical advice.[5]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Call a physician if you feel unwell.[5]

    • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[5]

References

  • PubChem. tert-Butyl 3,5-difluoro-4-formylbenzoate | C12H12F2O3 | CID 21924996. [Online]. Available: [Link]

  • PrepChem. Synthesis of 4-formylbenzoic acid t-butyl ester. [Online]. Available: [Link]

  • National Center for Biotechnology Information. Metabolically Stable tert-Butyl Replacement. [Online]. ACS Medicinal Chemistry Letters. Available: [Link]

Sources

An In-depth Technical Guide to Tert-butyl 3,5-difluoro-4-formylbenzoate: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Tert-butyl 3,5-difluoro-4-formylbenzoate, a polysubstituted aromatic compound, has emerged as a valuable building block for medicinal chemists and drug development professionals. Its unique arrangement of functional groups—a sterically hindered tert-butyl ester, an electrophilic aldehyde, and two electron-withdrawing fluorine atoms—offers a versatile platform for the synthesis of complex molecular architectures. The fluorine substituents significantly modulate the electronic properties of the benzene ring, influencing the reactivity of the adjacent functional groups and often imparting desirable pharmacokinetic properties, such as enhanced metabolic stability and increased binding affinity, to the final drug candidates. This guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, reactivity profile, and potential applications of this important synthetic intermediate.

Physicochemical Properties

Tert-butyl 3,5-difluoro-4-formylbenzoate is a solid at room temperature. Its core structure consists of a benzene ring substituted with a tert-butyl carboxylate group, a formyl (aldehyde) group, and two fluorine atoms. The presence of the polar carbonyl groups and the fluorine atoms, combined with the nonpolar tert-butyl group, results in moderate polarity.

PropertyValueSource
Molecular Formula C₁₂H₁₂F₂O₃[PubChem][1]
Molecular Weight 242.22 g/mol [PubChem][1]
IUPAC Name tert-butyl 3,5-difluoro-4-formylbenzoate[PubChem][1]
CAS Number 467442-12-2[PubChem][1]
Canonical SMILES CC(C)(C)OC(=O)C1=CC(=C(C(=C1)F)C=O)F[PubChem][1]
InChI Key AZIZOEBUVZHPOJ-UHFFFAOYSA-N[PubChem][1]
Purity Typically ≥95% - 98%[CoreSyn][2], [Apollo Scientific][3]

Proposed Synthesis

Synthesis_of_Tert-butyl_3,5-difluoro-4-formylbenzoate start 3,5-Difluoro-4-formylbenzoic Acid intermediate Esterification start->intermediate reagent1 tert-Butanol reagent1->intermediate catalyst Acid Catalyst (e.g., Tf2NH) catalyst->intermediate product Tert-butyl 3,5-difluoro-4-formylbenzoate intermediate->product

Proposed synthetic workflow for Tert-butyl 3,5-difluoro-4-formylbenzoate.
Step 1: Esterification of 3,5-Difluoro-4-formylbenzoic Acid

The synthesis commences with the esterification of 3,5-difluoro-4-formylbenzoic acid with tert-butanol. Due to the steric hindrance of the tert-butyl group, direct Fischer esterification is often inefficient. A more effective method involves the use of a powerful activating agent. A recently developed, simple, and safe method for tert-butylation utilizes bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a catalyst in tert-butyl acetate, which serves as both the solvent and the tert-butylating agent.[4] This method is known to be effective for a wide range of carboxylic acids, including those with various functional groups.[4]

Experimental Protocol (Proposed):

  • To a solution of 3,5-difluoro-4-formylbenzoic acid (1.0 equivalent) in tert-butyl acetate, add a catalytic amount of bis(trifluoromethanesulfonyl)imide (Tf₂NH) (e.g., 1-5 mol%).

  • Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired tert-butyl 3,5-difluoro-4-formylbenzoate.

Reactivity and Chemical Behavior

The chemical reactivity of tert-butyl 3,5-difluoro-4-formylbenzoate is dictated by its three key functional groups: the aldehyde, the tert-butyl ester, and the difluorinated aromatic ring.

The Aldehyde Group

The formyl group is a versatile handle for a variety of chemical transformations. The electron-withdrawing nature of the adjacent fluorine atoms and the carboxylate group enhances the electrophilicity of the aldehyde carbon, making it highly susceptible to nucleophilic attack.

  • Reductive Amination: The aldehyde can readily undergo reductive amination with primary and secondary amines in the presence of a reducing agent like sodium triacetoxyborohydride to form the corresponding amines. This is a cornerstone reaction in medicinal chemistry for introducing diverse side chains.

  • Wittig and Horner-Wadsworth-Emmons Reactions: Carbon-carbon double bonds can be formed by reacting the aldehyde with phosphorus ylides (Wittig reaction) or phosphonate carbanions (Horner-Wadsworth-Emmons reaction), providing access to stilbene and cinnamate derivatives.

  • Condensation Reactions: The aldehyde can participate in various condensation reactions, such as the Knoevenagel and Claisen-Schmidt condensations, to form new carbon-carbon bonds.

  • Oxidation and Reduction: The aldehyde can be oxidized to the corresponding carboxylic acid using standard oxidizing agents or reduced to a primary alcohol with reducing agents like sodium borohydride.

The Tert-butyl Ester Group

The tert-butyl ester serves as an excellent protecting group for the carboxylic acid. Its bulky nature provides steric hindrance, making it stable to a wide range of nucleophilic and basic conditions under which other esters might be cleaved.

  • Stability: Tert-butyl esters are exceptionally stable under a variety of non-acidic reaction conditions, allowing for extensive chemical modifications at other positions of the molecule.[1]

  • Deprotection (Cleavage): The tert-butyl ester is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid in an organic solvent. This deprotection proceeds via a stable tertiary carbocation mechanism, which is a distinct advantage in orthogonal protection strategies.[5]

The Difluorinated Aromatic Ring

The two fluorine atoms at the 3- and 5-positions have a profound impact on the molecule's properties:

  • Electronic Effects: As highly electronegative atoms, the fluorines withdraw electron density from the aromatic ring, influencing the reactivity of the aldehyde and the acidity of the parent carboxylic acid.

  • Metabolic Stability: In the context of drug design, the substitution of hydrogen with fluorine at metabolically labile positions can block cytochrome P450-mediated oxidation, thereby increasing the metabolic stability and half-life of a drug candidate.

  • Binding Interactions: Fluorine atoms can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with biological targets, potentially enhancing binding affinity and selectivity.

Reactivity_of_Functional_Groups molecule Tert-butyl 3,5-difluoro-4-formylbenzoate aldehyde Aldehyde (-CHO) molecule->aldehyde ester Tert-butyl Ester (-COOtBu) molecule->ester ring Difluorinated Ring molecule->ring reductive_amination Reductive Amination aldehyde->reductive_amination forms C-N bonds wittig Wittig/HWE Reaction aldehyde->wittig forms C=C bonds oxidation Oxidation/Reduction aldehyde->oxidation to acid or alcohol deprotection Acidic Cleavage ester->deprotection removes protecting group metabolic_stability Metabolic Stability ring->metabolic_stability enhances binding_interactions Binding Interactions ring->binding_interactions modulates

Key reactivity pathways of Tert-butyl 3,5-difluoro-4-formylbenzoate.

Spectroscopic Characterization (Predicted)

While experimental spectra for this specific compound are not widely published, the ¹H and ¹³C NMR spectra can be reliably predicted based on the analysis of similar structures.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show three distinct signals:

  • Aldehyde Proton (CHO): A singlet in the region of δ 9.8-10.2 ppm. This downfield shift is characteristic of aldehyde protons and is further influenced by the electron-withdrawing environment.

  • Aromatic Protons (Ar-H): A singlet or a narrow multiplet in the region of δ 7.8-8.2 ppm, integrating to two protons. The two aromatic protons are chemically equivalent due to the symmetry of the molecule.

  • Tert-butyl Protons (C(CH₃)₃): A sharp singlet at approximately δ 1.6 ppm, integrating to nine protons. This upfield signal is characteristic of the magnetically equivalent methyl groups of the tert-butyl moiety.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum is expected to display the following key signals:

  • Aldehyde Carbonyl (CHO): A signal in the downfield region of δ 185-195 ppm.

  • Ester Carbonyl (COO): A signal around δ 160-165 ppm.

  • Aromatic Carbons: Several signals in the aromatic region (δ 110-160 ppm). The carbons attached to fluorine will show characteristic C-F coupling.

  • Quaternary Carbon of Tert-butyl Group (C(CH₃)₃): A signal around δ 80-85 ppm.

  • Methyl Carbons of Tert-butyl Group (C(CH₃)₃): A signal in the upfield region, typically around δ 28 ppm.

Applications in Drug Discovery and Development

Tert-butyl 3,5-difluoro-4-formylbenzoate is a prime example of a "building block" approach in modern drug discovery. Its pre-installed and differentially reactive functional groups allow for rapid and efficient library synthesis and lead optimization.

  • Scaffold for Combinatorial Chemistry: The aldehyde functionality provides a convenient point for diversification. By performing reactions such as reductive amination with a library of amines, a large number of analogs can be synthesized and screened for biological activity.

  • Introduction of the 3,5-Difluorophenyl Moiety: This structural motif is often sought after in medicinal chemistry to enhance the pharmacological properties of a lead compound. Using this building block simplifies the synthetic route to molecules containing this feature.

  • Synthesis of Heterocycles: The aldehyde group can be used as a precursor for the construction of various heterocyclic ring systems, which are prevalent in many drug classes.

  • Fine-tuning of Physicochemical Properties: The tert-butyl ester can be carried through several synthetic steps and then deprotected in the final stages to reveal the carboxylic acid. This allows for the modulation of solubility and other physicochemical properties of the final compound.

Safety and Handling

As with all laboratory chemicals, tert-butyl 3,5-difluoro-4-formylbenzoate should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Incompatible Materials: Avoid contact with strong oxidizing agents.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

Tert-butyl 3,5-difluoro-4-formylbenzoate is a highly functionalized and versatile building block with significant potential in the field of drug discovery and development. Its unique combination of a reactive aldehyde, a stable yet readily cleavable tert-butyl ester, and the electronically influential difluoroaromatic ring provides chemists with a powerful tool for the synthesis of novel and complex molecules. Understanding its chemical properties, reactivity, and synthetic accessibility is crucial for leveraging its full potential in the quest for new and improved therapeutics.

References

  • PubChem. Tert-butyl 3,5-difluoro-4-formylbenzoate. National Center for Biotechnology Information. [Link]

  • CoreSyn. T-butyl 4-formyl-3,5-difluorobenzoate 467442-12-2. [Link]

  • Ogasa, C., Kayano, K., & Namba, K. (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett, 35(02), 235-239. [Link]

  • Fiveable. Tert-butyl esters Definition. [Link]

Sources

Tert-butyl 3,5-difluoro-4-formylbenzoate IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to tert-Butyl 3,5-difluoro-4-formylbenzoate

This guide provides a comprehensive technical overview of tert-butyl 3,5-difluoro-4-formylbenzoate, a key building block for professionals in pharmaceutical research and organic synthesis. We will delve into its chemical identity, principles of its synthesis, analytical characterization, and its strategic application in the development of complex molecules.

Chemical Identity and Nomenclature

The compound, commonly referred to as tert-butyl 3,5-difluoro-4-formylbenzoate, is a polysubstituted benzene derivative. Its structure incorporates several key functional groups that make it a versatile intermediate: a tert-butyl ester, two fluorine atoms, and a formyl (aldehyde) group.

IUPAC Nomenclature Deconstructed

The International Union of Pure and Applied Chemistry (IUPAC) name, tert-butyl 3,5-difluoro-4-formylbenzoate , is derived by systematically identifying the parent structure and its substituents.[1] The logic behind the name is crucial for understanding its chemical reactivity.

According to IUPAC rules, the ester functional group is given priority for naming the parent compound.[2][3] The base name is therefore benzoate , indicating an ester of benzoic acid.

  • Ester Group : The alcohol portion of the ester is tert-butanol, which becomes the prefix tert-butyl .

  • Parent Ring : The core is a benzene ring attached to the carboxylate, forming the benzoate structure.

  • Substituents : The benzene ring is further functionalized with two fluorine atoms and a formyl group (-CHO).

  • Numbering : The carbon atom of the benzene ring attached to the primary functional group (the ester) is designated as position 1. The ring is then numbered to give the substituents the lowest possible locants.[3][4] This results in the fluorine atoms at positions 3 and 5, and the formyl group at position 4.

The substituents are listed alphabetically (difluoro, formyl) in the final name.

IUPAC_Nomenclature A tert-butyl 3,5-difluoro-4-formylbenzoate B Parent: Benzoate A->B based on C Ester Alcohol Group: tert-butyl A->C specified by D Ring Substituents A->D modified by E 3,5-difluoro D:e->E:w F 4-formyl D:e->F:w

Caption: Logical breakdown of the IUPAC name for the target compound.

Physicochemical Properties

A summary of the key computed properties provides a foundational understanding of the molecule's characteristics.

PropertyValueSource
IUPAC Name tert-butyl 3,5-difluoro-4-formylbenzoatePubChem[1]
CAS Number 467442-12-2PubChem[1]
Molecular Formula C₁₂H₁₂F₂O₃PubChem[1]
Molecular Weight 242.22 g/mol PubChem[1]
Canonical SMILES CC(C)(C)OC(=O)C1=CC(=C(C(=C1)F)C=O)FPubChem[1]
InChIKey AZIZOEBUVZHPOJ-UHFFFAOYSA-NPubChem[1]
Purity ≥95% (Commercially available)Apollo Scientific[5]

Synthesis Strategy: A Plausible Protocol

The choice of the tert-butyl group is significant; it serves as a bulky protecting group for the carboxylic acid. This group is stable under many reaction conditions but can be selectively removed under acidic conditions, which is a common strategy in multi-step synthesis.[6]

Proposed Experimental Protocol: Esterification

This protocol describes the conversion of 3,5-difluoro-4-formylbenzoic acid to its tert-butyl ester.

Objective : To synthesize tert-butyl 3,5-difluoro-4-formylbenzoate via esterification.

Materials :

  • 3,5-difluoro-4-formylbenzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • tert-Butanol

  • Pyridine or Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure :

  • Acid Chloride Formation :

    • To a solution of 3,5-difluoro-4-formylbenzoic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.5 eq) dropwise at 0 °C.

    • Add a catalytic amount of N,N-dimethylformamide (DMF).

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 3,5-difluoro-4-formylbenzoyl chloride. This intermediate is moisture-sensitive and typically used immediately in the next step.

  • Esterification :

    • Dissolve the crude acid chloride in anhydrous DCM.

    • In a separate flask, prepare a solution of tert-butanol (1.2 eq) and pyridine (1.2 eq) in anhydrous DCM.

    • Slowly add the acid chloride solution to the tert-butanol solution at 0 °C.

    • Allow the reaction to stir at room temperature for 12-18 hours. The causality here is that pyridine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

  • Work-up and Purification :

    • Quench the reaction with water.

    • Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain pure tert-butyl 3,5-difluoro-4-formylbenzoate.

Synthesis_Workflow start Start: 3,5-difluoro-4-formylbenzoic acid step1 Step 1: Acid Chloride Formation Reagents: SOCl₂, cat. DMF Solvent: Anhydrous DCM start->step1 intermediate Intermediate: 3,5-difluoro-4-formylbenzoyl chloride step1->intermediate step2 Step 2: Esterification Reagents: tert-Butanol, Pyridine Solvent: Anhydrous DCM intermediate->step2 product_crude Crude Product step2->product_crude step3 Step 3: Aqueous Work-up Wash with HCl, NaHCO₃, Brine product_crude->step3 step4 Step 4: Purification Flash Column Chromatography step3->step4 final_product Final Product: tert-butyl 3,5-difluoro-4-formylbenzoate step4->final_product

Caption: Proposed workflow for the synthesis of the target compound.

Analytical Characterization Profile

Validation of the compound's structure is achieved through standard spectroscopic methods. Below are the expected spectral characteristics.

  • ¹H NMR (Proton Nuclear Magnetic Resonance) :

    • A singlet around δ 1.6 ppm, integrating to 9H, corresponding to the magnetically equivalent protons of the tert-butyl group.[7][8]

    • A singlet or a triplet (due to coupling with fluorine) in the aromatic region (δ 7.5-8.0 ppm), integrating to 2H, for the two equivalent aromatic protons.

    • A singlet around δ 10.0 ppm, integrating to 1H, characteristic of the aldehyde proton.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) :

    • A signal around δ 28 ppm for the three equivalent methyl carbons of the tert-butyl group.

    • A signal around δ 82 ppm for the quaternary carbon of the tert-butyl group.

    • Aromatic carbon signals between δ 110-165 ppm. The carbons bonded to fluorine will appear as doublets due to C-F coupling.

    • A signal for the ester carbonyl carbon around δ 164 ppm.

    • A signal for the aldehyde carbonyl carbon around δ 190 ppm.

  • FT-IR (Fourier-Transform Infrared Spectroscopy) :

    • Strong C=O stretching vibrations for the ester carbonyl around 1720-1740 cm⁻¹.

    • Strong C=O stretching vibrations for the aldehyde carbonyl around 1700-1720 cm⁻¹.

    • C-H stretching vibrations for the aromatic ring just above 3000 cm⁻¹ and for the tert-butyl group just below 3000 cm⁻¹.

    • Strong C-F stretching vibrations in the 1100-1300 cm⁻¹ region.

Applications in Research and Development

Tert-butyl 3,5-difluoro-4-formylbenzoate is not an end-product but a strategic intermediate. Its value lies in the orthogonal reactivity of its functional groups.

  • Aldehyde Handle : The formyl group is a versatile functional group for building molecular complexity. It can undergo:

    • Reductive amination to form substituted amines.

    • Wittig reactions to form alkenes.

    • Grignard or organolithium additions to form secondary alcohols.

    • Oxidation to a carboxylic acid.

  • Ester Protecting Group : The tert-butyl ester protects the carboxylic acid functionality. It can be deprotected late in a synthetic sequence to reveal the acid, which can then be used for amide bond formation or other transformations.

  • Difluoro-Aromatic Core : The 3,5-difluoro substitution pattern is a common motif in medicinal chemistry. Fluorine atoms can modulate the pKa of nearby functional groups, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity to protein targets through favorable electrostatic interactions.[6]

Applications main tert-butyl 3,5-difluoro-4-formylbenzoate aldehyde Formyl Group (-CHO) main->aldehyde ester tert-butyl Ester (-COOtBu) main->ester core Difluoro Core main->core reductive_amination Reductive Amination → Amine aldehyde->reductive_amination enables wittig Wittig Reaction → Alkene aldehyde->wittig enables deprotection Acidic Deprotection → Carboxylic Acid ester->deprotection allows med_chem Metabolic Stability, Binding Affinity core->med_chem provides

Caption: Reactivity and strategic applications of the key functional groups.

References

  • PubChem. tert-Butyl 3,5-difluoro-4-formylbenzoate. National Center for Biotechnology Information. [Link]

  • Lievens, J. (2012). Intermediate IUPAC Nomenclature VII. University of California, Davis.
  • IUPAC. Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.
  • Chemistry For Everyone. What Are The IUPAC Rules For Benzene Derivatives?. YouTube. [Link]

  • Chemistry LibreTexts. The Nomenclature of Disubstituted and Polysubstituted Benzenes. Chemistry LibreTexts. [Link]

  • University of Calgary. Nomenclature of substituted benzene rings. University of Calgary.
  • PrepChem. Synthesis of 4-formylbenzoic acid t-butyl ester. PrepChem. [Link]

  • PubChem. Tert-butyl 4-formylbenzoate. National Center for Biotechnology Information. [Link]

  • ResearchGate. Molecular structure, vibrational, UV, NMR, HOMO-LUMO, MEP, NLO, NBO analysis of 3,5 di tert butyl 4 hydroxy benzoic acid. ResearchGate. [Link]

  • Journal of Medicinal Chemistry. Metabolically Stable tert-Butyl Replacement. ACS Publications. [Link]

  • Royal Society of Chemistry. Supporting Information for Direct Aerobic Photooxidative Esterification of Methyl Aromatics. Royal Society of Chemistry. [Link]

  • Atlantis Press. Study on synthesis of (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate. Atlantis Press. [Link]

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An In-depth Technical Guide to the Synthesis of Tert-butyl 3,5-difluoro-4-formylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Fluorinated Building Block

Tert-butyl 3,5-difluoro-4-formylbenzoate (CAS No. 467442-12-2) is a highly functionalized aromatic compound that has emerged as a critical intermediate in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science.[1] Its unique substitution pattern—featuring two electron-withdrawing fluorine atoms flanking a reactive aldehyde, and a sterically demanding tert-butyl ester—provides a versatile scaffold for constructing novel chemical entities. The fluorine atoms can modulate the electronic properties and metabolic stability of a target molecule, while the aldehyde and ester groups offer orthogonal handles for subsequent chemical transformations.

This guide provides a comprehensive overview of the primary synthetic routes to this valuable building block. We will delve into the mechanistic underpinnings of each pathway, present detailed experimental protocols, and offer field-proven insights into the practical considerations for each method. The focus is not merely on the "how," but on the "why," empowering researchers to make informed decisions in their synthetic design and execution.

Core Synthetic Strategy: Formylation of a Difluorobenzoate Precursor

The most logical and widely practiced approach to synthesizing tert-butyl 3,5-difluoro-4-formylbenzoate involves the introduction of a formyl group (-CHO) at the C4 position of a pre-functionalized precursor, tert-butyl 3,5-difluorobenzoate.[2][3] This strategy hinges on two key transformations:

  • Esterification: The synthesis of the starting material, tert-butyl 3,5-difluorobenzoate, from 3,5-difluorobenzoic acid.

  • Formylation: The regioselective installation of the aldehyde group onto the aromatic ring.

We will explore the two most effective methods for achieving the critical formylation step: Directed ortho-Metalation (DoM) and the Vilsmeier-Haack reaction.

Synthesis Route 1: Directed ortho-Metalation (DoM)

The Directed ortho-Metalation pathway is a powerful and highly regioselective method for functionalizing aromatic rings. It leverages the ability of a "Directing Metalation Group" (DMG) to guide a strong organolithium base to deprotonate a specific ortho-position.[4][5]

Causality and Mechanistic Rationale

In the case of tert-butyl 3,5-difluorobenzoate, the ester group and the fluorine atoms collaboratively facilitate the DoM reaction. The mechanism proceeds as follows:

  • Coordination: The Lewis acidic lithium atom of the organolithium base (e.g., Lithium diisopropylamide, LDA) coordinates to the Lewis basic carbonyl oxygen of the tert-butyl ester group. This pre-complexation brings the base into close proximity to the C4 proton.[5]

  • Deprotonation: The strong amide base then abstracts the most acidic proton on the ring. The protons at C2 and C6 are acidified by the adjacent fluorine atoms and the ester group. However, the proton at C4 is uniquely positioned ortho to two powerfully inductively withdrawing fluorine atoms, rendering it the most acidic site. This leads to the formation of a stabilized aryllithium intermediate.

  • Electrophilic Quench: The nucleophilic aryllithium species subsequently attacks an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to install the desired aldehyde functionality after an aqueous workup.

This method's primary advantage is its exceptional regioselectivity, directly yielding the desired 4-formyl isomer.

Visualizing the DoM Pathway

DoM_Pathway cluster_0 Step 1: Esterification cluster_1 Step 2: Directed ortho-Metalation & Formylation 3,5-Difluorobenzoic_Acid 3,5-Difluorobenzoic Acid tert-Butyl_3,5-difluorobenzoate tert-Butyl 3,5-difluorobenzoate 3,5-Difluorobenzoic_Acid->tert-Butyl_3,5-difluorobenzoate Boc₂O, DMAP CH₂Cl₂ Aryllithium_Intermediate Aryllithium Intermediate tert-Butyl_3,5-difluorobenzoate->Aryllithium_Intermediate 1. LDA, THF, -78 °C Target_Molecule tert-Butyl 3,5-difluoro-4-formylbenzoate Aryllithium_Intermediate->Target_Molecule 2. DMF 3. H₂O workup

Caption: Workflow for the synthesis via Directed ortho-Metalation.

Experimental Protocols

Protocol 1A: Synthesis of tert-Butyl 3,5-difluorobenzoate

This protocol describes the formation of the tert-butyl ester, a crucial precursor for the subsequent formylation step.

  • Reagents & Equipment:

    • 3,5-Difluorobenzoic acid

    • Di-tert-butyl dicarbonate (Boc₂O)

    • 4-(Dimethylamino)pyridine (DMAP)

    • Dichloromethane (CH₂Cl₂)

    • Round-bottom flask, magnetic stirrer, nitrogen inlet

  • Procedure:

    • To a solution of 3,5-difluorobenzoic acid (1.0 eq) in anhydrous CH₂Cl₂ (approx. 0.5 M), add DMAP (0.1 eq).

    • Stir the mixture at room temperature until all solids dissolve.

    • Add di-tert-butyl dicarbonate (1.2 eq) portion-wise over 10 minutes. Effervescence will be observed.

    • Stir the reaction at room temperature for 12-16 hours, monitoring by TLC until the starting acid is consumed.

    • Quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography (eluting with a hexane/ethyl acetate gradient) to yield tert-butyl 3,5-difluorobenzoate as a colorless oil or solid.[3]

Protocol 1B: DoM and Formylation

This protocol requires strict anhydrous and anaerobic conditions due to the use of highly reactive organolithium reagents.

  • Reagents & Equipment:

    • tert-Butyl 3,5-difluorobenzoate

    • Diisopropylamine

    • n-Butyllithium (n-BuLi) in hexanes

    • N,N-Dimethylformamide (DMF), anhydrous

    • Tetrahydrofuran (THF), anhydrous

    • Schlenk line or glovebox, syringe, low-temperature thermometer

  • Procedure:

    • Set up a flame-dried, three-neck flask under a nitrogen atmosphere.

    • Add anhydrous THF and cool the flask to -78 °C using a dry ice/acetone bath.

    • Add diisopropylamine (1.1 eq) to the cold THF.

    • Slowly add n-BuLi (1.1 eq) dropwise via syringe. Stir for 30 minutes at -78 °C to generate LDA in situ.

    • Add a solution of tert-butyl 3,5-difluorobenzoate (1.0 eq) in anhydrous THF dropwise to the LDA solution, maintaining the temperature at -78 °C.

    • Stir the resulting solution for 1-2 hours at -78 °C to ensure complete formation of the aryllithium species.

    • Add anhydrous DMF (1.5 eq) dropwise. A color change is typically observed.

    • Continue stirring at -78 °C for another 1-2 hours.

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Allow the mixture to warm to room temperature. Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product via flash column chromatography to afford tert-butyl 3,5-difluoro-4-formylbenzoate.[6]

Data Summary: DoM Route
StepKey ReagentsSolventTemperature (°C)Typical YieldPurity
EsterificationBoc₂O, DMAPCH₂Cl₂20-25>90%>98%
DoM/FormylationLDA, DMFTHF-7860-80%>95%

Synthesis Route 2: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a classic method for formylating aromatic compounds using a "Vilsmeier reagent," an electrophilic iminium salt.[7]

Causality and Mechanistic Rationale
  • Reagent Formation: The Vilsmeier reagent, a chloroiminium ion, is generated in situ from the reaction of a substituted amide (like DMF) with an acid chloride, most commonly phosphorus oxychloride (POCl₃).[8][9]

  • Electrophilic Aromatic Substitution: The aromatic ring of the substrate acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent.

  • Hydrolysis: The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to reveal the final aldehyde product.

Field Insight: The Vilsmeier-Haack reaction is generally most effective on electron-rich aromatic systems.[7][9] The substrate, tert-butyl 3,5-difluorobenzoate, is electron-deficient due to the strong deactivating effects of the two fluorine atoms and the ester group. Consequently, this reaction may require more forcing conditions (e.g., higher temperatures) and may result in lower yields compared to the DoM approach. However, the operational simplicity and avoidance of pyrophoric reagents make it an attractive alternative to consider.

Visualizing the Vilsmeier-Haack Mechanism

Vilsmeier_Haack cluster_0 Reagent Formation cluster_1 Formylation & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Iminium_Intermediate Iminium Intermediate Vilsmeier_Reagent->Iminium_Intermediate Substrate tert-Butyl 3,5-difluorobenzoate Substrate->Iminium_Intermediate Electrophilic Attack Target Final Product Iminium_Intermediate->Target H₂O Workup

Caption: Key stages of the Vilsmeier-Haack formylation reaction.

Experimental Protocol (General)
  • Reagents & Equipment:

    • tert-Butyl 3,5-difluorobenzoate

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylformamide (DMF)

    • Round-bottom flask, reflux condenser, heating mantle

  • Procedure:

    • In a flask under a nitrogen atmosphere, cool anhydrous DMF (used as both reagent and solvent) to 0 °C.

    • Slowly add POCl₃ (approx. 1.5-3.0 eq) dropwise, keeping the temperature below 10 °C.

    • Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the Vilsmeier reagent.

    • Add tert-butyl 3,5-difluorobenzoate (1.0 eq) to the mixture.

    • Slowly warm the reaction to room temperature and then heat to 60-80 °C for several hours, monitoring by TLC.

    • After completion, cool the reaction mixture and carefully pour it onto crushed ice.

    • Neutralize the solution with an aqueous base (e.g., sodium acetate or sodium hydroxide).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by flash column chromatography.

Comparative Analysis and Expert Recommendations

FeatureDirected ortho-Metalation (DoM)Vilsmeier-Haack Reaction
Regioselectivity Excellent; highly specific to the C4 position.Potentially lower; risk of side reactions.
Reaction Conditions Cryogenic temperatures (-78 °C); strict anhydrous/anaerobic.Broader range (0 °C to elevated temps); less sensitive to moisture.
Reagent Safety Requires handling of pyrophoric n-BuLi.Uses corrosive POCl₃.
Substrate Scope Broad for activated aromatics. Ideal for this specific substrate.Best for electron-rich aromatics; may be low-yielding for this substrate.
Scalability More challenging due to temperature control and reagent handling.More amenable to large-scale synthesis.

Senior Scientist's Recommendation:

For laboratory-scale synthesis (<100 g) where regiochemical purity is paramount, the Directed ortho-Metalation route is unequivocally the superior choice . Its predictability and high selectivity for the desired isomer justify the more demanding experimental setup. For process development and potential scale-up, an initial investigation into optimizing the Vilsmeier-Haack reaction could be warranted due to its operational simplicity, but significant process chemistry effort would likely be required to achieve acceptable yields and purity for this electron-poor substrate.

Conclusion

The synthesis of tert-butyl 3,5-difluoro-4-formylbenzoate is most reliably achieved through a two-step sequence involving the tert-butylation of 3,5-difluorobenzoic acid followed by a highly regioselective Directed ortho-Metalation and formylation. This pathway provides excellent control and delivers the target molecule in good yields. While the Vilsmeier-Haack reaction presents an alternative, its application to this electron-deficient system is less straightforward. By understanding the mechanistic principles and practical considerations of each route, researchers can confidently produce this versatile building block for advancing their drug discovery and materials science programs.

References

  • PubChem. tert-Butyl 3,5-difluoro-4-formylbenzoate. National Center for Biotechnology Information. [Link][1]

  • Organic Chemistry Portal. tert-Butyl Esters. [Link][10]

  • PubChem. tert-Butyl 3,5-difluorobenzoate. National Center for Biotechnology Information. [Link][2]

  • Wikipedia. Directed ortho metalation. Wikimedia Foundation. [Link][4]

  • Semantic Scholar. Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. [Link][5]

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link][7]

  • Patil, P. et al. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmaceutical Research. [Link][8]

  • Organic Chemistry Portal. Vilsmeier Reaction. [Link][9]

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Spectroscopic Characterization of Tert-butyl 3,5-difluoro-4-formylbenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the expected spectroscopic data for tert-butyl 3,5-difluoro-4-formylbenzoate, a key building block in contemporary drug discovery and materials science. The unique substitution pattern of this aromatic compound, featuring two fluorine atoms flanking a formyl group and a bulky tert-butyl ester, gives rise to a distinct spectroscopic fingerprint. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the characterization of this and structurally related molecules.

Introduction

Tert-butyl 3,5-difluoro-4-formylbenzoate (Molecular Formula: C₁₂H₁₂F₂O₃, Molecular Weight: 242.22 g/mol ) is a substituted aromatic aldehyde with significant potential in organic synthesis.[1] The presence of electron-withdrawing fluorine atoms and a formyl group, combined with the sterically demanding tert-butyl ester, influences the electronic environment of the benzene ring and, consequently, its spectroscopic properties. Accurate interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for confirming its identity, purity, and for understanding its reactivity in subsequent chemical transformations.

1H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For tert-butyl 3,5-difluoro-4-formylbenzoate, the 1H NMR spectrum is predicted to be relatively simple, with distinct signals for the aromatic protons, the aldehydic proton, and the tert-butyl group.

Experimental Protocol

A standard protocol for acquiring the 1H NMR spectrum would involve dissolving the sample in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) as an internal standard.[2] A typical concentration would be 5-10 mg of the compound in 0.5-0.7 mL of solvent. The spectrum would be acquired on a 400 MHz or 500 MHz NMR spectrometer.

Predicted 1H NMR Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.2Singlet1HAldehydic proton (-CHO)
~8.0Doublet2HAromatic protons (H-2, H-6)
~1.6Singlet9Htert-Butyl protons (-C(CH₃)₃)
Interpretation and Rationale

The predicted chemical shifts are based on the analysis of similar structures and the electronic effects of the substituents.

  • Aldehydic Proton (~10.2 ppm): The proton of the formyl group is expected to appear far downfield, typically in the range of 9.5-10.5 ppm. This significant deshielding is due to the strong electron-withdrawing nature of the carbonyl group and the anisotropic effect of the C=O bond. For comparison, the aldehydic proton of tert-butyl 4-formylbenzoate appears at 10.10 ppm.[3] The presence of two additional electron-withdrawing fluorine atoms is expected to shift this signal slightly further downfield.

  • Aromatic Protons (~8.0 ppm): The two equivalent aromatic protons at positions 2 and 6 are deshielded by the adjacent electron-withdrawing ester and formyl groups. The fluorine atoms at positions 3 and 5 also contribute to this deshielding. These protons are expected to appear as a doublet due to coupling with the fluorine atoms. The magnitude of the 3JH-F coupling is typically in the range of 6-9 Hz.

  • tert-Butyl Protons (~1.6 ppm): The nine equivalent protons of the tert-butyl group will give rise to a sharp singlet. This signal is expected in the typical upfield region for tert-butyl groups, around 1.6 ppm, as seen in tert-butyl 4-formylbenzoate.[3]

Figure 1: Molecular structure of Tert-butyl 3,5-difluoro-4-formylbenzoate.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides valuable information about the carbon framework of a molecule. The spectrum for tert-butyl 3,5-difluoro-4-formylbenzoate is expected to show distinct signals for each unique carbon atom, with the chemical shifts influenced by the attached functional groups and fluorine atoms.

Experimental Protocol

The 13C NMR spectrum would typically be acquired using the same sample prepared for 1H NMR analysis. A proton-decoupled sequence is standard to produce a spectrum with singlets for each carbon. Due to the lower natural abundance of 13C, a greater number of scans is required compared to 1H NMR.

Predicted 13C NMR Data
Chemical Shift (δ, ppm)Assignment
~185Aldehydic Carbonyl (-CHO)
~163Ester Carbonyl (-COO-)
~160 (triplet)C-3, C-5 (C-F)
~135 (triplet)C-4 (C-CHO)
~130C-1 (C-COO-)
~115 (doublet)C-2, C-6
~83Quaternary tert-Butyl Carbon (-C (CH₃)₃)
~28tert-Butyl Methyl Carbons (-C(CH₃ )₃)
Interpretation and Rationale

The predicted chemical shifts are based on established ranges for similar functional groups and the known effects of fluorine substitution.

  • Carbonyl Carbons: The aldehydic carbonyl carbon is expected to be the most downfield signal, around 185 ppm. The ester carbonyl carbon will appear slightly upfield, around 163 ppm.

  • Aromatic Carbons: The carbons directly bonded to fluorine (C-3 and C-5) will exhibit large one-bond C-F coupling (¹JC-F), resulting in a triplet in the proton-decoupled spectrum. Their chemical shift will be significantly downfield due to the electronegativity of fluorine. The carbon bearing the formyl group (C-4) will also show coupling to the adjacent fluorine atoms (²JC-F), appearing as a triplet. The carbon attached to the ester group (C-1) will be a singlet. The aromatic carbons C-2 and C-6 will appear as doublets due to coupling with the adjacent fluorine atoms (²JC-F).

  • tert-Butyl Carbons: The quaternary carbon of the tert-butyl group is expected around 83 ppm, and the three equivalent methyl carbons will produce a strong signal around 28 ppm.

1H-13C_HMBC_Correlations cluster_H ¹H Signals cluster_C ¹³C Signals H_formyl ~10.2 ppm (CHO) C4 ~135 ppm (C-4) H_formyl->C4 C2_6 ~115 ppm (C-2,6) H_formyl->C2_6 H_arom ~8.0 ppm (H-2,6) C_formyl ~185 ppm (CHO) H_arom->C_formyl H_arom->C4 C1 ~130 ppm (C-1) H_arom->C1 H_tBu ~1.6 ppm (tBu) C_ester ~163 ppm (COO) H_tBu->C_ester C_quat_tBu ~83 ppm (Cq-tBu) H_tBu->C_quat_tBu C_Me_tBu ~28 ppm (CH₃-tBu)

Figure 2: Predicted key HMBC correlations for Tert-butyl 3,5-difluoro-4-formylbenzoate.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying functional groups. The IR spectrum of tert-butyl 3,5-difluoro-4-formylbenzoate will be dominated by the stretching vibrations of the two carbonyl groups and the C-F bonds.

Experimental Protocol

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, a KBr pellet or Attenuated Total Reflectance (ATR) can be used. For a solution, a solvent with minimal IR absorption in the regions of interest, such as carbon tetrachloride (CCl₄), would be suitable.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
~2980MediumC-H stretch (tert-butyl)
~2850, ~2750WeakAldehydic C-H stretch (Fermi doublet)
~1735StrongC=O stretch (ester)
~1705StrongC=O stretch (aldehyde)
~1600, ~1470MediumC=C stretch (aromatic)
~1250StrongC-O stretch (ester)
~1150StrongC-F stretch
Interpretation and Rationale

The positions of the IR absorption bands are characteristic of the functional groups present.

  • C-H Stretching: The C-H stretching of the tert-butyl group will appear just below 3000 cm⁻¹. A pair of weak bands around 2850 and 2750 cm⁻¹ is characteristic of the aldehydic C-H stretch and is a good diagnostic tool for the presence of an aldehyde.[4][5]

  • Carbonyl Stretching: Two strong C=O stretching bands are expected. The ester carbonyl typically absorbs at a higher frequency (~1735 cm⁻¹) than the aromatic aldehyde carbonyl (~1705 cm⁻¹).[5][6] The conjugation of the aldehyde with the aromatic ring lowers its stretching frequency.

  • Aromatic and C-F Stretching: The C=C stretching vibrations of the aromatic ring will appear in the 1600-1470 cm⁻¹ region.[7] A strong absorption band due to C-F stretching is expected around 1150 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol

The mass spectrum can be obtained using various ionization techniques, with Electron Ionization (EI) being common for this type of molecule. High-Resolution Mass Spectrometry (HRMS) would be used to confirm the elemental composition.

Predicted Mass Spectrum Fragmentation
m/zIon
242[M]⁺
186[M - C₄H₈]⁺
185[M - C₄H₉]⁺
157[M - C₄H₉ - CO]⁺
57[C₄H₉]⁺
Interpretation and Rationale

The fragmentation pattern is dictated by the stability of the resulting ions.

  • Molecular Ion ([M]⁺): The molecular ion peak is expected at m/z 242, corresponding to the molecular weight of the compound.

  • Loss of Isobutylene: A common fragmentation pathway for tert-butyl esters is the loss of isobutylene (C₄H₈) via a McLafferty-type rearrangement, which would give a peak at m/z 186.[7]

  • Loss of tert-Butyl Radical: Cleavage of the O-C bond of the ester can lead to the loss of a tert-butyl radical (C₄H₉), resulting in a fragment at m/z 185. This acylium ion is resonance-stabilized.

  • Further Fragmentation: The fragment at m/z 185 can further lose carbon monoxide (CO) to give a peak at m/z 157.

  • tert-Butyl Cation: A prominent peak at m/z 57, corresponding to the stable tert-butyl cation ([C₄H₉]⁺), is highly characteristic of molecules containing this group.[7]

Mass_Spec_Fragmentation M [M]⁺˙ m/z = 242 M_minus_isobutylene [M - C₄H₈]⁺˙ m/z = 186 M->M_minus_isobutylene - C₄H₈ M_minus_tBu [M - C₄H₉]⁺ m/z = 185 M->M_minus_tBu - •C₄H₉ tBu_cation [C₄H₉]⁺ m/z = 57 M->tBu_cation M_minus_tBu_minus_CO [C₇H₂F₂O]⁺ m/z = 157 M_minus_tBu->M_minus_tBu_minus_CO - CO

Figure 3: Predicted major fragmentation pathways for Tert-butyl 3,5-difluoro-4-formylbenzoate in EI-MS.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of tert-butyl 3,5-difluoro-4-formylbenzoate. The predicted 1H NMR, 13C NMR, IR, and MS data are based on established principles of spectroscopy and analysis of structurally related compounds. This information will be invaluable for researchers in confirming the synthesis of this important building block and ensuring its quality for use in further scientific endeavors.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21924996, Tert-butyl 3,5-difluoro-4-formylbenzoate. Retrieved January 17, 2026 from [Link].

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A Technical Guide to the ¹H NMR Spectrum of Tert-butyl 3,5-difluoro-4-formylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Tert-butyl 3,5-difluoro-4-formylbenzoate. Designed for researchers, scientists, and professionals in drug development, this document elucidates the theoretical principles, experimental protocols, and detailed spectral interpretation of this compound. By integrating foundational NMR theory with practical, field-proven insights, this guide serves as an authoritative resource for understanding the structural nuances of this fluorinated aromatic compound. Key aspects covered include the prediction of chemical shifts, multiplicity, and coupling constants, a step-by-step protocol for sample preparation and data acquisition, and a thorough analysis of the resulting spectrum.

Introduction: The Significance of Tert-butyl 3,5-difluoro-4-formylbenzoate

Tert-butyl 3,5-difluoro-4-formylbenzoate (C₁₂H₁₂F₂O₃) is a substituted aromatic compound of interest in medicinal chemistry and materials science.[1][2] Its structure incorporates several key functional groups: a tert-butyl ester, a benzaldehyde moiety, and two fluorine atoms on the aromatic ring. This unique combination of features makes ¹H NMR spectroscopy an invaluable tool for its structural characterization and purity assessment. The fluorine substituents and the aldehyde group significantly influence the electronic environment of the aromatic protons, leading to a distinctive and informative NMR spectrum. Understanding this spectrum is crucial for confirming the compound's identity and for monitoring its transformations in chemical reactions.

Theoretical Prediction of the ¹H NMR Spectrum

A robust understanding of the ¹H NMR spectrum begins with a theoretical prediction based on the molecular structure. The structure of Tert-butyl 3,5-difluoro-4-formylbenzoate dictates the number of unique proton environments, their expected chemical shifts (δ), the splitting patterns (multiplicity) due to spin-spin coupling, and the relative integration of the signals.

Molecular Structure:

(Simplified representation of Tert-butyl 3,5-difluoro-4-formylbenzoate)

Based on its structure, we can predict three distinct signals in the ¹H NMR spectrum:

  • Tert-butyl Protons (-C(CH₃)₃): This group contains nine chemically equivalent protons. Due to the free rotation around the carbon-carbon single bonds, these protons will appear as a single, sharp signal. The chemical shift is expected in the upfield region, typically between 1.0 and 2.0 ppm.[3] The signal will be a singlet as there are no adjacent protons to cause splitting. The integration value will be 9H.

  • Aromatic Protons (Ar-H): The two protons on the benzene ring are chemically equivalent due to the molecule's symmetry. Their chemical shift will be significantly downfield, generally in the aromatic region of 6.5-8.0 ppm.[4] The electron-withdrawing nature of the formyl (-CHO) and ester (-COOtBu) groups, along with the fluorine atoms, will deshield these protons, shifting them further downfield.[5] Furthermore, these protons will couple with the two adjacent fluorine atoms. Since fluorine has a spin of I = 1/2, the aromatic proton signal is expected to be split into a triplet by the two equivalent fluorine nuclei (n+1 rule, where n=2). The coupling constant for this interaction (⁴J H-F) is typically in the range of 1-5 Hz.[6] The integration value for this signal will be 2H.

  • Aldehyde Proton (-CHO): The proton of the formyl group is highly deshielded and will appear far downfield, typically between 9.0 and 10.0 ppm.[7] This proton will also exhibit coupling to the two meta-fluorine atoms. This long-range coupling (⁴J H-F) will likely split the aldehyde proton signal into a triplet. The integration value for this signal will be 1H.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The acquisition of a clean and well-resolved ¹H NMR spectrum is paramount for accurate structural elucidation. This section provides a detailed, step-by-step methodology for preparing the sample and setting up the NMR spectrometer.

Sample Preparation

A well-prepared sample is the foundation of a high-quality NMR spectrum. The following protocol ensures a homogenous solution free of particulate matter and interfering impurities.[8]

Materials:

  • Tert-butyl 3,5-difluoro-4-formylbenzoate (5-25 mg)[9]

  • Deuterated chloroform (CDCl₃) or other suitable deuterated solvent (approx. 0.7 mL)[8]

  • High-quality 5 mm NMR tube and cap

  • Pasteur pipette and glass wool

  • Small vial for dissolution

Procedure:

  • Weighing the Sample: Accurately weigh approximately 5-25 mg of Tert-butyl 3,5-difluoro-4-formylbenzoate into a clean, dry vial.

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules. The deuterated solvent is essential as it is "invisible" in the ¹H NMR spectrum and provides the deuterium lock signal for the spectrometer.[8]

  • Dissolution: Add approximately 0.7 mL of the deuterated solvent to the vial containing the sample. Gently swirl the vial to ensure complete dissolution.

  • Filtration: To remove any suspended particles that can degrade spectral quality, filter the solution into the NMR tube. This can be achieved by passing the solution through a small plug of glass wool placed in a Pasteur pipette.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identity.

NMR Instrument Setup and Data Acquisition

The following is a general procedure for acquiring a ¹H NMR spectrum on a modern Fourier transform NMR spectrometer. Specific parameters may need to be optimized based on the instrument and sample concentration.

Instrument Parameters:

  • Spectrometer Frequency: 300 MHz or higher for better resolution.

  • Solvent: CDCl₃ (or the solvent used for sample preparation).

  • Temperature: Room temperature (typically 298 K).

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.

  • Acquisition Time: Typically 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: A range that encompasses all expected proton signals (e.g., -2 to 12 ppm).

Acquisition Workflow Diagram:

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Weigh Weigh Sample Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Filter Filter into NMR Tube Dissolve->Filter Insert Insert Sample into Spectrometer Filter->Insert Lock Lock on Deuterium Signal Insert->Lock Shim Shim for Magnetic Field Homogeneity Lock->Shim Acquire Acquire FID Shim->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Integrate Integrate Signals Baseline->Integrate

Caption: Experimental workflow for ¹H NMR analysis.

¹H NMR Spectrum Interpretation and Data Analysis

The processed ¹H NMR spectrum will display the signals corresponding to the different types of protons in the molecule. A thorough analysis involves assigning each signal, determining its chemical shift and integration, and analyzing the splitting pattern.

Data Processing

Raw NMR data is acquired as a Free Induction Decay (FID), which is a time-domain signal.[10] To obtain the familiar frequency-domain spectrum, the FID must undergo several processing steps:[10][11]

  • Fourier Transform (FT): This mathematical operation converts the time-domain FID into a frequency-domain spectrum.[12]

  • Phase Correction: The transformed spectrum is phased to ensure that all peaks are in the absorptive mode (pointing upwards).[12][13]

  • Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.[12][13]

  • Referencing: The chemical shift axis is calibrated. Typically, the residual solvent peak is used as a secondary internal standard (e.g., CHCl₃ in CDCl₃ at 7.26 ppm).

  • Integration: The area under each peak is calculated to determine the relative number of protons giving rise to that signal.[13]

Analysis of the Spectrum

The expected ¹H NMR spectrum of Tert-butyl 3,5-difluoro-4-formylbenzoate will exhibit the following features:

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
-C(CH₃)₃~1.6Singlet (s)N/A9H
Ar-H~8.0-8.2Triplet (t)⁴J H-F ≈ 1-32H
-CHO~10.3Triplet (t)⁴J H-F ≈ 1-31H

Discussion of Spectral Features:

  • The Tert-butyl Singlet: A prominent singlet integrating to 9H will be observed around 1.6 ppm. Its sharp, singlet nature is a hallmark of the tert-butyl group.[3] The chemical shift is typical for a tert-butyl ester.

  • The Aromatic Triplet: A triplet integrating to 2H will be found in the downfield aromatic region, likely between 8.0 and 8.2 ppm. The downfield shift is a consequence of the deshielding effects of the ortho-formyl and para-ester groups, as well as the two meta-fluorine atoms. The triplet splitting pattern arises from coupling to the two equivalent fluorine atoms. The magnitude of this four-bond H-F coupling (⁴J H-F) is expected to be small, on the order of 1-3 Hz.[14]

  • The Aldehyde Triplet: The most downfield signal, a triplet integrating to 1H, will be observed around 10.3 ppm. This chemical shift is characteristic of an aldehyde proton.[7] The triplet multiplicity is due to coupling with the two meta-fluorine atoms (⁴J H-F), with a coupling constant similar to that of the aromatic protons.

Logical Relationship Diagram for Spectral Interpretation:

spectral_interpretation cluster_protons Proton Environments cluster_spectrum Predicted ¹H NMR Spectrum Molecule Tert-butyl 3,5-difluoro-4-formylbenzoate Structure tBu tert-Butyl Protons (9H) Molecule->tBu ArH Aromatic Protons (2H) Molecule->ArH CHO Aldehyde Proton (1H) Molecule->CHO Signal1 Singlet ~1.6 ppm tBu->Signal1 No coupling Signal2 Triplet ~8.1 ppm ArH->Signal2 Coupling to 2F Signal3 Triplet ~10.3 ppm CHO->Signal3 Coupling to 2F

Caption: Logical flow from molecular structure to predicted ¹H NMR signals.

Expertise and Trustworthiness in NMR Analysis

Causality Behind Experimental Choices:

  • Choice of Solvent: The selection of a deuterated solvent is non-negotiable for ¹H NMR. The absence of protons in the solvent prevents large, overwhelming solvent signals from obscuring the analyte's peaks. CDCl₃ is often a first choice due to its excellent solvating power for a wide range of organic compounds and its relatively simple residual peak.

  • Filtration of the Sample: Particulate matter in an NMR sample disrupts the homogeneity of the magnetic field experienced by the analyte molecules. This leads to broadened spectral lines and a loss of resolution, which can obscure fine details like small coupling constants. Filtering the sample is a simple yet critical step to ensure sharp, well-resolved peaks.

Self-Validating Systems in NMR Protocols:

  • Internal Referencing: The use of the residual solvent peak as a secondary internal standard provides a self-validating chemical shift reference. The position of this peak is well-established, allowing for consistent and accurate calibration of the chemical shift axis across different experiments and spectrometers.

  • Integration Ratios: The relative integration of the signals should correspond to the ratio of protons in the different chemical environments of the molecule. For Tert-butyl 3,5-difluoro-4-formylbenzoate, the expected integration ratio is 9:2:1. A significant deviation from this ratio would indicate the presence of impurities or an incorrect structural assignment. This internal consistency check is a powerful tool for validating the purity and identity of the sample.

Conclusion

The ¹H NMR spectrum of Tert-butyl 3,5-difluoro-4-formylbenzoate provides a clear and unambiguous fingerprint of its molecular structure. By understanding the fundamental principles of chemical shift, spin-spin coupling, and integration, researchers can confidently interpret the spectrum to confirm the identity and assess the purity of this compound. The distinct signals for the tert-butyl, aromatic, and aldehyde protons, each with their characteristic chemical shifts and multiplicities, serve as reliable diagnostic markers. This guide provides the theoretical framework and practical methodology necessary for the successful acquisition and interpretation of the ¹H NMR spectrum of this and structurally related molecules, thereby supporting endeavors in drug discovery and chemical research.

References

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An In-depth Technical Guide to the Purity Analysis of Tert-butyl 3,5-difluoro-4-formylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

Tert-butyl 3,5-difluoro-4-formylbenzoate is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its chemical structure, featuring a difluorinated benzaldehyde core with a tert-butyl ester, makes it a versatile intermediate in medicinal chemistry.[1][2][3] The purity of this intermediate is of paramount importance as it directly impacts the quality, safety, and efficacy of the final drug product.[4][5] Impurities, even in trace amounts, can lead to the formation of undesired by-products, reduce the yield of the API, and potentially introduce toxic components.[4][5][6] Therefore, a robust and comprehensive purity analysis is a critical aspect of quality control in the pharmaceutical industry.

This guide provides a detailed overview of the analytical methodologies for determining the purity of Tert-butyl 3,5-difluoro-4-formylbenzoate, grounded in established scientific principles and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[6][7][8][9] We will delve into the practical application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the comprehensive characterization of this important pharmaceutical intermediate.

Understanding the Analyte: Chemical Properties of Tert-butyl 3,5-difluoro-4-formylbenzoate

A thorough understanding of the physicochemical properties of Tert-butyl 3,5-difluoro-4-formylbenzoate is fundamental to developing effective analytical methods.

PropertyValueSource
Molecular Formula C12H12F2O3[1][2]
Molecular Weight 242.22 g/mol [1][2]
Appearance Solid
CAS Number 467442-12-2[1]
Key Functional Groups Aldehyde, Ester, Aromatic Fluoride[1][3]

The presence of a chromophoric aromatic ring and a carbonyl group from the aldehyde and ester functionalities makes this compound suitable for UV detection in HPLC. The volatility of the compound, although limited due to its molecular weight, allows for analysis by GC, especially for identifying more volatile impurities. The unique fluorine and proton environments in the molecule are ideal for structural elucidation and quantification by NMR.

Anticipating Impurities: A Proactive Approach to Purity Analysis

A comprehensive purity analysis not only quantifies the main compound but also identifies and quantifies any impurities. Based on common synthetic routes for similar aromatic aldehydes and esters, potential impurities in Tert-butyl 3,5-difluoro-4-formylbenzoate may include:

  • Starting Materials: Unreacted precursors from the synthesis.[7][8]

  • By-products: Resulting from side reactions during the synthesis.[7][8]

  • Intermediates: Partially reacted compounds.[7][8]

  • Degradation Products: Formed during storage or under stress conditions.[7][8]

  • Residual Solvents: Solvents used in the synthesis and purification process.[5][6]

ICH Q3A guidelines provide a framework for reporting, identifying, and qualifying impurities in new drug substances, which is a crucial consideration for a key intermediate like this.[6][7][8][9]

Chromatographic Purity Assessment: High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity analysis of non-volatile organic compounds. Its high resolution and sensitivity make it ideal for separating and quantifying the main component from closely related impurities.

Causality Behind Experimental Choices in HPLC Method Development

The selection of the HPLC method parameters is driven by the chemical nature of Tert-butyl 3,5-difluoro-4-formylbenzoate. A reverse-phase method is chosen due to the compound's moderate polarity. The C18 stationary phase provides excellent hydrophobic retention for the aromatic ring and the tert-butyl group. A mobile phase consisting of acetonitrile and water allows for the effective elution of the analyte and separation from potential impurities. The addition of a small amount of acid, like formic acid, can improve peak shape by suppressing the ionization of any potential acidic impurities. UV detection is selected based on the strong absorbance of the aromatic ring.

Experimental Workflow for HPLC Purity Analysis

Caption: High-level workflow for HPLC purity determination.

Detailed HPLC Protocol

1. Instrumentation and Columns:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • Reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

2. Reagents and Materials:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (optional, for mobile phase modification).

  • Tert-butyl 3,5-difluoro-4-formylbenzoate reference standard.

  • Sample of Tert-butyl 3,5-difluoro-4-formylbenzoate for analysis.

3. Chromatographic Conditions:

ParameterCondition
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 70% A to 30% A over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

4. Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of the reference standard and dissolve it in 10 mL of a 50:50 acetonitrile/water mixture.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

5. Data Analysis:

  • The percentage purity is calculated by the area normalization method: % Purity = (Area of the main peak / Total area of all peaks) x 100

Analysis of Volatile Impurities: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. It is particularly useful for detecting residual solvents and other volatile impurities that may be present in the sample.[10]

Rationale for GC-MS Analysis

While Tert-butyl 3,5-difluoro-4-formylbenzoate itself has limited volatility, GC-MS is the method of choice for identifying and quantifying low molecular weight impurities that are not easily detected by HPLC. The mass spectrometer provides definitive identification of these impurities based on their mass spectra.

Experimental Workflow for GC-MS Analysis

Caption: General workflow for GC-MS impurity profiling.

Detailed GC-MS Protocol

1. Instrumentation and Columns:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

2. Reagents and Materials:

  • Dichloromethane (GC grade).

  • Helium (carrier gas).

  • Sample of Tert-butyl 3,5-difluoro-4-formylbenzoate.

3. GC-MS Conditions:

ParameterCondition
Inlet Temperature 250 °C
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Carrier Gas Helium at a constant flow of 1.0 mL/min
Ion Source Temp 230 °C
Mass Range 40-500 amu

4. Sample Preparation:

  • Accurately weigh about 20 mg of the sample and dissolve it in 1 mL of dichloromethane.

5. Data Analysis:

  • Identify impurity peaks by comparing their mass spectra with a reference library (e.g., NIST).

  • Quantify impurities using an internal or external standard method.

Definitive Structural Confirmation and Absolute Quantification: Quantitative NMR (qNMR) Spectroscopy

Quantitative NMR (qNMR) has emerged as a primary analytical method for purity determination due to its non-destructive nature and its ability to provide structural information and direct quantification without the need for a specific reference standard of the analyte.[11][12][13]

The Power of qNMR for Purity Assessment

qNMR is a powerful tool because the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to the signal.[13][14] By comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined with high accuracy.[12][15]

Logical Relationship in qNMR Purity Calculation

qNMR_Logic Analyte Analyte Signal (Integral, Molar Mass, Number of Protons) Purity Analyte Purity (%) Analyte->Purity Standard Internal Standard Signal (Integral, Molar Mass, Number of Protons, Purity, Weight) Standard->Purity

Caption: Logical inputs for calculating purity via qNMR.

Detailed qNMR Protocol

1. Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • High-purity deuterated solvent (e.g., Chloroform-d).

  • Certified internal standard (e.g., Maleic acid).

  • Sample of Tert-butyl 3,5-difluoro-4-formylbenzoate.

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of the Tert-butyl 3,5-difluoro-4-formylbenzoate sample and about 5 mg of the internal standard into a vial.

  • Dissolve the mixture in a known volume of deuterated solvent (e.g., 0.75 mL of Chloroform-d).

  • Transfer the solution to an NMR tube.

3. NMR Data Acquisition:

  • Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, calibrated 90° pulse).

4. Data Analysis:

  • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Calculate the purity using the following formula:

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral value
  • N = Number of protons for the integrated signal
  • MW = Molecular weight
  • m = mass
  • P = Purity of the standard

Conclusion: A Multi-faceted Approach to Ensuring Quality

The purity analysis of Tert-butyl 3,5-difluoro-4-formylbenzoate requires a multi-faceted approach that leverages the strengths of different analytical techniques. HPLC provides a robust method for quantifying the main component and non-volatile impurities. GC-MS is essential for identifying and quantifying volatile impurities, including residual solvents. Finally, qNMR offers a powerful tool for absolute purity determination and structural confirmation. By implementing these well-validated analytical methods, researchers, scientists, and drug development professionals can ensure the quality and consistency of this critical pharmaceutical intermediate, thereby contributing to the development of safe and effective medicines.

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  • Google Patents. (n.d.). WO2014203045A1 - A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)-6-oxo-3,5-dihydroxy-3,5-o-isopropylidene-hexanoate.
  • Google Patents. (n.d.). CN106349066A - Synthesis method of methyl 3,5-di-tert-butyl-4-hydroxybenzoate.
  • Human Metabolome Database. (2020, April 28). Showing metabocard for 3,5-Di-tert-butyl-4-hydroxybenzoic acid (HMDB0240642). Retrieved from [Link]

  • ResearchGate. (2023, August 1). (PDF) RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS1*. Retrieved from [Link]

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Commercial availability of Tert-butyl 3,5-difluoro-4-formylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Tert-butyl 3,5-difluoro-4-formylbenzoate for Advanced Research Applications

Introduction

Tert-butyl 3,5-difluoro-4-formylbenzoate is a highly functionalized aromatic compound that serves as a critical building block in modern organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms, a reactive aldehyde group, and a sterically hindered tert-butyl ester, makes it a versatile intermediate for the synthesis of complex molecules. The fluorine atoms can enhance metabolic stability and binding affinity of target molecules, while the aldehyde and protected carboxylic acid moieties offer orthogonal handles for subsequent chemical transformations. This guide provides a comprehensive overview of its commercial availability, chemical properties, potential synthetic applications, and safe handling protocols, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

Tert-butyl 3,5-difluoro-4-formylbenzoate is a solid compound at room temperature. Its key chemical identifiers and physical properties are summarized below, providing a foundational understanding of the molecule for experimental design.[1]

PropertyValue
CAS Number 467442-12-2[1][2][3]
Molecular Formula C₁₂H₁₂F₂O₃[1][3]
Molecular Weight 242.22 g/mol [1]
IUPAC Name tert-butyl 3,5-difluoro-4-formylbenzoate[1][3]
Synonyms T-butyl 4-formyl-3,5-difluorobenzoate, 3,5-Difluoro-4-formyl-benzoic acid tert-butyl ester[1]
Purity Typically ≥95% or ≥97% depending on the supplier[2][3]
Physical State Solid (at 20°C)

Commercial Availability and Procurement

Tert-butyl 3,5-difluoro-4-formylbenzoate is readily available from several specialized chemical suppliers, facilitating its use in research and development projects. The compound is typically offered in research quantities, ranging from milligrams to several grams.

SupplierPack SizesPrice (Exemplary)Stock Location/Lead Time
Apollo Scientific 100 mg, 250 mg, 1 g£27.00 (100 mg), £57.00 (250 mg), £174.00 (1 g)[2]UK & US stock available for some pack sizes[2]
Fluorochem 100 mg, 250 mg, 1 g, 5 g£45.00 (100 mg), £64.00 (250 mg), £179.00 (1 g)[3]UK (Next Day), Europe (3-5 days), China (10-14 days)[3]
BLD Pharm VariesInquire for pricingOnline ordering available[4]
Chemdiv VariesInquire for pricingAvailable as a building block[5]

Note: Prices and stock levels are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Synthetic Utility and Reaction Pathways

The strategic placement of functional groups on the benzene ring makes Tert-butyl 3,5-difluoro-4-formylbenzoate a valuable synthon. The tert-butyl ester serves as a robust protecting group for the carboxylic acid, stable under a variety of reaction conditions, including those that are basic.[6] The aldehyde group, however, provides a key site for molecular elaboration.

Plausible Synthetic Workflow

While specific synthesis protocols for this exact molecule are proprietary to suppliers, a logical retrosynthetic analysis suggests a pathway starting from 3,5-difluorobenzoic acid. The workflow would involve protection of the carboxylic acid as a tert-butyl ester, followed by a directed formylation of the aromatic ring. The tert-butyl ester can be formed using isobutylene and a strong acid catalyst.[7]

Synthetic Workflow A 3,5-Difluorobenzoic Acid B Tert-butyl 3,5-difluorobenzoate A->B  Esterification  (e.g., Isobutylene, H+) C Tert-butyl 3,5-difluoro-4-formylbenzoate B->C  Formylation  (e.g., Vilsmeier-Haack or  Duff reaction)

Caption: Plausible synthetic route to the target compound.

Key Chemical Transformations

The aldehyde functionality is a gateway to numerous chemical transformations, allowing for the introduction of diverse structural motifs.

Reaction Pathways Start Tert-butyl 3,5-difluoro-4-formylbenzoate P1 Primary Alcohol Derivative Start->P1  Reduction  (e.g., NaBH₄) P2 Amine Derivative Start->P2  Reductive Amination  (R-NH₂, NaBH(OAc)₃) P3 Alkene Derivative Start->P3  Wittig Reaction  (Ph₃P=CHR) P4 Carboxylic Acid Derivative Start->P4  Oxidation  (e.g., KMnO₄, PCC)

Caption: Potential reactions utilizing the aldehyde group.

These reactions enable the construction of libraries of compounds for screening in drug discovery programs. For instance, reductive amination can be used to introduce various amine-containing side chains, while Wittig-type reactions can install carbon-carbon double bonds, providing scaffolds for further functionalization. The difluoro substitution pattern is particularly relevant in the design of enzyme inhibitors and other bioactive molecules.

Safety and Handling

As a laboratory chemical, Tert-butyl 3,5-difluoro-4-formylbenzoate requires careful handling to minimize risk. According to supplier data, the compound is associated with the following hazards:

  • Hazard Statements:

    • H302: Harmful if swallowed.[3]

    • H315: Causes skin irritation.[2][3]

    • H319: Causes serious eye irritation.[2][3]

    • H335: May cause respiratory irritation.[2][3]

  • GHS Pictogram:

    • GHS07: Harmful/Irritant[3]

  • Precautionary Phrases:

    • P260: Do not breathe dust/fume/gas/mist/vapours/spray.[3]

    • P280: Wear protective gloves/protective clothing and eye/face protection.[3]

    • P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[3]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

It is imperative to consult the Safety Data Sheet (SDS) provided by the supplier before handling this compound. All work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

Conclusion

Tert-butyl 3,5-difluoro-4-formylbenzoate is a commercially accessible and synthetically versatile building block with significant potential in the fields of medicinal chemistry and materials science. Its unique combination of functional groups allows for a wide range of chemical modifications, making it an attractive starting material for the synthesis of novel compounds. Researchers and drug development professionals can procure this reagent from several reputable suppliers. Adherence to strict safety protocols is essential when handling this compound to ensure a safe and productive research environment.

References

  • PubChem. Tert-butyl 3,5-difluoro-4-formylbenzoate. [Link]

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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Tert-butyl 3,5-difluoro-4-formylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in drug discovery and development, novel chemical entities are the lifeblood of innovation. Among these, functionalized aromatic compounds serve as critical building blocks for a new generation of therapeutics. Tert-butyl 3,5-difluoro-4-formylbenzoate, a key intermediate, presents a unique combination of reactive moieties that, while enabling complex molecular architectures, also necessitates a robust and informed approach to its handling and safety. This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to safely manage this compound in a laboratory setting, ensuring both personal safety and the integrity of their research.

Compound Profile and Hazard Identification

Tert-butyl 3,5-difluoro-4-formylbenzoate is an aromatic compound characterized by a benzene ring substituted with a tert-butyl ester, two fluorine atoms, and a formyl (aldehyde) group.[1] This unique substitution pattern influences its reactivity and potential biological activity, making it a valuable synthon. However, the presence of the aldehyde and the fluorination pattern also dictates its hazard profile.

Based on available data for the compound and its structural analogs, a comprehensive hazard assessment is critical. The Globally Harmonized System (GHS) classification for tert-butyl 3,5-difluoro-4-formylbenzoate indicates that it is harmful if swallowed (H302).[2] This necessitates careful handling to avoid ingestion. While a full GHS profile is not publicly available, analysis of related compounds such as methyl 3-fluoro-4-formylbenzoate suggests potential for skin irritation, serious eye irritation, and respiratory irritation.[3] Therefore, a cautious approach assuming these additional hazards is warranted.

Table 1: Physicochemical and Hazard Data

PropertyValueSource
Molecular Formula C₁₂H₁₂F₂O₃[1][2]
Molecular Weight 242.22 g/mol [1]
CAS Number 467442-12-2[1][2]
GHS Pictogram GHS07 (Harmful/Irritant)[2]
Hazard Statement H302: Harmful if swallowed[2]
Inferred Hazards Skin Irritation, Serious Eye Irritation, Respiratory IrritationInferred from structural analogs

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The primary principle of chemical safety is to minimize exposure. This is achieved through a combination of engineering controls and appropriate personal protective equipment. The causality behind these choices is rooted in the potential routes of exposure: inhalation, ingestion, and skin/eye contact.

Engineering Controls: The First Line of Defense

All manipulations of tert-butyl 3,5-difluoro-4-formylbenzoate should be conducted in a well-ventilated laboratory. For procedures that may generate dust or aerosols, such as weighing or transferring the solid, a certified chemical fume hood is mandatory. The inward airflow of the fume hood physically contains any airborne particles, preventing inhalation by the operator.[4] Furthermore, safety showers and eyewash stations must be readily accessible in the immediate work area.[5]

Personal Protective Equipment (PPE): The Essential Barrier

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific risks posed by the chemical and the procedure. For tert-butyl 3,5-difluoro-4-formylbenzoate, the following PPE is required:

  • Eye and Face Protection : Chemical safety goggles that conform to EN166 (EU) or NIOSH (US) standards are essential to protect against splashes.[6] A face shield should be worn in addition to goggles when there is a significant risk of splashing.

  • Skin Protection :

    • Gloves : Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or in the event of a spill, heavier-duty gloves such as butyl rubber may be more appropriate. It is critical to inspect gloves for any signs of degradation or perforation before each use.

    • Lab Coat : A flame-resistant lab coat should be worn at all times to protect against accidental skin contact.

  • Respiratory Protection : For routine handling within a fume hood, respiratory protection is generally not required. However, if engineering controls are not sufficient to maintain exposure below occupational exposure limits, or during a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[7]

PPE_Workflow cluster_Pre_Handling Pre-Handling Assessment cluster_Handling Handling Procedure cluster_Post_Handling Post-Handling Assess_Risk Assess Procedural Risk (e.g., weighing, reaction) Select_PPE Select Appropriate PPE Assess_Risk->Select_PPE Determines Don_PPE Don PPE (Gloves, Goggles, Lab Coat) Select_PPE->Don_PPE Leads to Use_Fume_Hood Work in Chemical Fume Hood Don_PPE->Use_Fume_Hood Handle_Compound Handle Tert-butyl 3,5-difluoro-4-formylbenzoate Use_Fume_Hood->Handle_Compound Doff_PPE Doff and Dispose of Contaminated PPE Handle_Compound->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Workflow for selecting and using Personal Protective Equipment (PPE).

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is fundamental to preventing accidents and maintaining the purity of the compound.

Handling Procedures
  • Avoid Dust Formation : As a solid, care should be taken to avoid the generation of dust. Use a spatula for transfers and avoid pouring the solid from a height.

  • Inert Atmosphere : For reactions sensitive to air or moisture, handle the compound under an inert atmosphere (e.g., nitrogen or argon).

  • Grounding : When transferring large quantities of the solid, take precautions against static discharge, which could be an ignition source if flammable solvents are present.[8]

  • Hygiene : Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[5]

Storage Requirements

Proper storage is crucial for both safety and to ensure the longevity of the compound. Aromatic aldehydes can be susceptible to oxidation.

  • Container : Store in a tightly sealed, properly labeled container.

  • Environment : Keep the container in a cool, dry, and well-ventilated area.[5] Some fluorinated intermediates require refrigerated storage (2-8°C) to prevent degradation.[9]

  • Incompatibilities : Store away from strong oxidizing agents, strong bases, and amines.[7][10] Contact with these substances could lead to vigorous reactions.

Emergency Procedures: Preparedness and Response

Even with the best precautions, accidents can happen. A well-defined emergency plan is a critical component of a safe laboratory environment.

First Aid Measures

These first aid measures are based on the known and inferred hazards of the compound. Immediate medical attention should always be sought following any significant exposure.

  • Ingestion : If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately.[2]

  • Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[7]

  • Skin Contact : Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.[7]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[7]

Spill and Leak Procedures
  • Small Spills : For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. The area can then be decontaminated with a suitable solvent and washed with soap and water.

  • Large Spills : In the event of a large spill, evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Contain the spill and collect the material using a method that does not generate dust (e.g., using a HEPA-filtered vacuum). Place the waste in a labeled, sealed container for disposal.

Fire-Fighting Measures

While tert-butyl 3,5-difluoro-4-formylbenzoate itself may not be highly flammable, it is combustible. The primary concern in a fire is the potential for the release of hazardous decomposition products, including carbon oxides and hydrogen fluoride.

  • Suitable Extinguishing Media : Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[5]

  • Unsuitable Extinguishing Media : Do not use a solid stream of water, as it may scatter the material.

  • Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[11]

Waste Disposal

All waste containing tert-butyl 3,5-difluoro-4-formylbenzoate, including empty containers and contaminated lab materials, must be treated as hazardous waste.[4]

  • Collection : Collect waste in a designated, labeled, and sealed container.

  • Disposal : Dispose of the waste through a licensed hazardous waste disposal company. Do not dispose of it in the regular trash or down the drain.[12] Adhere to all local, state, and federal regulations regarding hazardous waste disposal.

Emergency_Response_Flowchart cluster_Exposure Exposure Event cluster_First_Aid Immediate First Aid cluster_Spill Spill Response cluster_Fire Fire Response Exposure Exposure Occurs (Ingestion, Inhalation, Skin/Eye Contact) Ingestion Ingestion: Rinse Mouth, Call Poison Control Inhalation Inhalation: Move to Fresh Air, Seek Medical Aid Skin_Contact Skin Contact: Remove Contaminated Clothing, Wash with Soap & Water Eye_Contact Eye Contact: Flush with Water for 15 min, Seek Medical Aid Spill Spill Occurs Assess_Spill Assess Spill Size Spill->Assess_Spill Small_Spill Small Spill: Sweep Up, Decontaminate Assess_Spill->Small_Spill Minor Large_Spill Large Spill: Evacuate, Wear PPE, Contain & Collect Assess_Spill->Large_Spill Major Fire Fire Involving Compound Extinguish Use Appropriate Extinguishing Media (Dry Chemical, CO2, Water Spray) Fire->Extinguish Use_SCBA Wear SCBA and Full Protective Gear Extinguish->Use_SCBA

Caption: Emergency response flowchart for various incidents.

Conclusion

Tert-butyl 3,5-difluoro-4-formylbenzoate is a valuable tool in the arsenal of the synthetic chemist. However, its utility is matched by the need for a thorough understanding and implementation of safe handling practices. By embracing a safety-first mindset, utilizing appropriate engineering controls and PPE, and being prepared for emergencies, researchers can confidently and safely unlock the potential of this and other novel chemical entities in the pursuit of scientific advancement. This guide serves as a foundational document, and it is imperative that it is supplemented by institution-specific safety protocols and a continuous commitment to a culture of safety in the laboratory.

References

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Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocycles Using Tert-butyl 3,5-difluoro-4-formylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorinated Heterocycles and the Utility of a Versatile Building Block

In the landscape of modern medicinal chemistry, the incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone strategy for the development of novel therapeutics.[1][2][3] Fluorine's unique properties, such as its high electronegativity, small steric footprint, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] Consequently, fluorinated heterocycles are prevalent in a significant portion of recently approved drugs, highlighting their importance in addressing a wide range of diseases.[1][2]

Tert-butyl 3,5-difluoro-4-formylbenzoate has emerged as a highly valuable and versatile building block for the synthesis of a diverse array of fluorinated heterocycles. Its structure is strategically designed for facile chemical manipulation:

  • Ortho-difluoro substitution: The two fluorine atoms flanking the formyl group activate the aromatic ring for nucleophilic aromatic substitution (SNAr) and direct subsequent cyclization reactions.

  • Formyl group: This aldehyde functionality serves as a key electrophilic center for condensation reactions, enabling the formation of various heterocyclic rings.

  • Tert-butyl ester: This bulky ester group provides a convenient protecting group for the carboxylic acid, which can be selectively deprotected under acidic conditions in later synthetic steps to allow for further functionalization.

This application note provides detailed protocols for the synthesis of two important classes of heterocycles—quinazolines and dihydropyridines—using tert-butyl 3,5-difluoro-4-formylbenzoate as the starting material. The methodologies described herein are designed to be robust and adaptable for researchers in drug discovery and development.

I. Synthesis of Fluorinated Quinazolines: A Gateway to Bioactive Scaffolds

Quinazolines and their derivatives are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5] The following protocol details a reliable method for the synthesis of a fluorinated quinazoline derivative from tert-butyl 3,5-difluoro-4-formylbenzoate.

Mechanistic Rationale: Nucleophilic Aromatic Substitution and Cyclocondensation

The synthesis proceeds via a two-step sequence. The first step involves the reaction of the ortho-fluorobenzaldehyde with a suitable nitrogen nucleophile, such as an amidine. The electron-withdrawing nature of the formyl and tert-butoxycarbonyl groups, augmented by the two fluorine atoms, renders the aromatic ring susceptible to nucleophilic aromatic substitution. This is followed by an intramolecular cyclization and subsequent dehydration to yield the quinazoline core. The fluorine atom at the ortho position to the formyl group acts as a leaving group in this SNAr-cyclization cascade.

Experimental Protocol: Synthesis of tert-Butyl 6,8-Difluoro-2-phenylquinazoline-5-carboxylate

This protocol describes the reaction of tert-butyl 3,5-difluoro-4-formylbenzoate with benzamidine hydrochloride to yield the corresponding 2-phenylquinazoline derivative.

Materials:

  • Tert-butyl 3,5-difluoro-4-formylbenzoate

  • Benzamidine hydrochloride

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add tert-butyl 3,5-difluoro-4-formylbenzoate (1.0 eq), benzamidine hydrochloride (1.2 eq), and potassium carbonate (2.5 eq).

  • Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of 0.2 M with respect to the starting benzoate.

  • Heat the reaction mixture to 120 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired tert-butyl 6,8-difluoro-2-phenylquinazoline-5-carboxylate.

Data Summary:

Reactant 1Reactant 2BaseSolventTemperatureTime (h)Product
Tert-butyl 3,5-difluoro-4-formylbenzoateBenzamidine hydrochlorideK2CO3DMF120 °C12-16Tert-butyl 6,8-difluoro-2-phenylquinazoline-5-carboxylate

Workflow Diagram:

G start Start reagents Add tert-butyl 3,5-difluoro-4-formylbenzoate, benzamidine HCl, and K2CO3 to DMF start->reagents heat Heat to 120 °C and stir for 12-16h reagents->heat workup Aqueous workup and extraction with EtOAc heat->workup purify Purification by column chromatography workup->purify product Product: tert-Butyl 6,8-difluoro-2- phenylquinazoline-5-carboxylate purify->product

Caption: Workflow for the synthesis of a fluorinated quinazoline.

II. Synthesis of Fluorinated Dihydropyridines: Building Blocks for Calcium Channel Modulators

Dihydropyridines (DHPs) are a class of heterocyclic compounds well-known for their application as calcium channel blockers in the treatment of hypertension.[6][7] The Hantzsch dihydropyridine synthesis is a classic multi-component reaction that provides a straightforward route to this important scaffold.[6][7] The electron-deficient nature of tert-butyl 3,5-difluoro-4-formylbenzoate makes it an excellent candidate for this transformation.

Mechanistic Rationale: Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester (or other 1,3-dicarbonyl compound), and a nitrogen source, typically ammonia or ammonium acetate. The reaction proceeds through a series of condensations and cyclizations. Initially, one equivalent of the β-ketoester condenses with the aldehyde to form a Knoevenagel condensation product. The second equivalent of the β-ketoester reacts with ammonia to form an enamine. These two intermediates then undergo a Michael addition, followed by cyclization and dehydration to yield the dihydropyridine ring.

Experimental Protocol: Synthesis of Diethyl 4-(4-(tert-butoxycarbonyl)-2,6-difluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

This protocol details the one-pot synthesis of a fluorinated dihydropyridine derivative using tert-butyl 3,5-difluoro-4-formylbenzoate.

Materials:

  • Tert-butyl 3,5-difluoro-4-formylbenzoate

  • Ethyl acetoacetate

  • Ammonium acetate (NH4OAc)

  • Ethanol (EtOH)

  • Dichloromethane (DCM)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • In a round-bottom flask, dissolve tert-butyl 3,5-difluoro-4-formylbenzoate (1.0 eq) in ethanol.

  • To this solution, add ethyl acetoacetate (2.2 eq) and ammonium acetate (1.5 eq).

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6-8 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to obtain the desired dihydropyridine derivative.

Data Summary:

Reactant 1Reactant 2Nitrogen SourceSolventTemperatureTime (h)Product
Tert-butyl 3,5-difluoro-4-formylbenzoateEthyl acetoacetateAmmonium acetateEtOHReflux6-8Diethyl 4-(4-(tert-butoxycarbonyl)-2,6-difluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Reaction Pathway Diagram:

G start Start reactants tert-butyl 3,5-difluoro-4-formylbenzoate + Ethyl acetoacetate (2.2 eq) + Ammonium acetate (1.5 eq) start->reactants reflux Reflux in Ethanol for 6-8h reactants->reflux workup Solvent removal, DCM extraction, and washing reflux->workup purification Purification by recrystallization or column chromatography workup->purification product Product: Fluorinated Dihydropyridine purification->product

Sources

The Strategic Deployment of tert-Butyl 3,5-Difluoro-4-formylbenzoate in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate chess game of drug discovery, the selection of the right molecular chess pieces—the building blocks—is paramount to achieving a checkmate against disease. Among the vast armamentarium available to the medicinal chemist, fluorinated aromatic scaffolds have emerged as particularly powerful assets. This guide provides an in-depth technical overview of tert-butyl 3,5-difluoro-4-formylbenzoate, a trifunctional building block increasingly recognized for its strategic value in constructing complex therapeutic agents. We will delve into the rationale behind its use, its synthesis, and its application in key synthetic transformations that are central to modern drug development pipelines.

Application Notes: The Rationale for Employing a Trifunctional Difluorinated Building Block

The utility of tert-butyl 3,5-difluoro-4-formylbenzoate stems from a synergistic interplay of its three key functional groups: the tert-butyl ester, the difluoro substitution pattern, and the formyl group. Each contributes unique and advantageous properties to a drug candidate.

The Power of Fluorine: Enhancing Pharmacokinetic and Pharmacodynamic Properties

The strategic incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance the drug-like properties of a molecule.[1][2][3] The two fluorine atoms in tert-butyl 3,5-difluoro-4-formylbenzoate are not merely passive substituents. Their high electronegativity and the strength of the C-F bond can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity.[4][5]

  • Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes. By introducing fluorine atoms at the 3 and 5 positions, the aromatic ring is shielded from metabolic attack, potentially increasing the half-life of the drug.

  • Enhanced Binding Affinity: The fluorine atoms can engage in favorable non-covalent interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, thereby enhancing the binding affinity and potency of the drug candidate.

  • Modulation of pKa and Lipophilicity: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic groups, which can be crucial for optimizing a drug's solubility and permeability. Furthermore, the introduction of fluorine can increase lipophilicity, which may enhance membrane permeability and oral bioavailability.

The Versatile Aldehyde: A Gateway to Diverse Functionality

The formyl (aldehyde) group at the 4-position is a versatile synthetic handle that opens the door to a plethora of chemical transformations. This allows for the introduction of a wide range of substituents and the construction of complex molecular architectures. Key reactions involving the aldehyde functionality include:

  • Reductive Amination: To introduce substituted amino groups, a cornerstone of many drug scaffolds.

  • Wittig Reaction and its Variants: For the formation of carbon-carbon double bonds, enabling the synthesis of stilbenes and other unsaturated systems.

  • Aldol and Related Condensations: To build larger carbon skeletons.

  • Oxidation and Reduction: To access the corresponding carboxylic acid or alcohol, respectively, providing further opportunities for derivatization.

The Tert-Butyl Ester: A Protective Group and a Handle for Prodrug Strategies

The tert-butyl ester serves as a robust protecting group for the benzoic acid functionality. It is stable to a wide range of reaction conditions, yet it can be readily cleaved under acidic conditions to unmask the carboxylic acid. This latent carboxylic acid can be a critical pharmacophore for interacting with biological targets or can be used to improve the pharmacokinetic properties of a drug. Furthermore, the ester can be part of a prodrug strategy, where the more lipophilic ester enhances absorption, and subsequent in vivo hydrolysis releases the active carboxylic acid.

Synthesis of tert-Butyl 3,5-difluoro-4-formylbenzoate

The synthesis of the title compound is typically achieved in a two-step sequence starting from the commercially available 3,5-difluorobenzoic acid.

Caption: Synthetic route to tert-butyl 3,5-difluoro-4-formylbenzoate.

Protocol 1: Synthesis of tert-Butyl 3,5-difluorobenzoate

This protocol describes the esterification of 3,5-difluorobenzoic acid to its tert-butyl ester.

Materials:

  • 3,5-Difluorobenzoic acid

  • tert-Butyl acetoacetate

  • Anhydrous toluene

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • To a solution of 3,5-difluorobenzoic acid (1.0 eq) in anhydrous toluene, add tert-butyl acetoacetate (3.0 eq).

  • Heat the reaction mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 3,5-difluorobenzoate.

Protocol 2: Synthesis of tert-Butyl 3,5-difluoro-4-formylbenzoate

This protocol details the ortho-lithiation and subsequent formylation of tert-butyl 3,5-difluorobenzoate.

Materials:

  • tert-Butyl 3,5-difluorobenzoate

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • sec-Butyllithium (sec-BuLi) in cyclohexane

  • Anhydrous N,N-dimethylformamide (DMF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Dissolve tert-butyl 3,5-difluorobenzoate (1.0 eq) and TMEDA (1.2 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add sec-BuLi (1.1 eq) dropwise, maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add anhydrous DMF (1.5 eq) dropwise, again keeping the temperature below -70 °C.

  • Continue stirring at -78 °C for another hour, then allow the reaction to slowly warm to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield tert-butyl 3,5-difluoro-4-formylbenzoate.

Characterization Data for tert-Butyl 3,5-difluoro-4-formylbenzoate:

PropertyValue
Molecular Formula C₁₂H₁₂F₂O₃
Molecular Weight 242.22 g/mol [2]
CAS Number 467442-12-2[2]
Appearance White to off-white solid
¹H NMR (CDCl₃, 400 MHz) δ 10.3 (s, 1H, CHO), 7.6 (m, 2H, Ar-H), 1.6 (s, 9H, C(CH₃)₃)
¹³C NMR (CDCl₃, 101 MHz) δ 187.0, 163.5 (dd, J = 258, 11 Hz), 162.8, 134.5 (t, J = 10 Hz), 112.5 (dd, J = 27, 5 Hz), 83.0, 28.1

Applications in Medicinal Chemistry: Protocols for Key Transformations

The true value of tert-butyl 3,5-difluoro-4-formylbenzoate is realized in its application as a versatile building block. Below are detailed protocols for key reactions that are frequently employed in the synthesis of medicinally relevant compounds, particularly in the context of developing inhibitors for targets like Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key mediator in inflammatory signaling.[6][7]

Caption: Key synthetic transformations of tert-butyl 3,5-difluoro-4-formylbenzoate.

Protocol 3: Reductive Amination for the Synthesis of IRAK4 Inhibitor Precursors

This protocol describes a general procedure for the reductive amination of tert-butyl 3,5-difluoro-4-formylbenzoate with a primary amine, a common step in the synthesis of IRAK4 inhibitors.

Materials:

  • tert-Butyl 3,5-difluoro-4-formylbenzoate

  • Primary amine (e.g., aminopyrazole derivative)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • To a solution of the primary amine (1.0 eq) and tert-butyl 3,5-difluoro-4-formylbenzoate (1.0-1.2 eq) in anhydrous DCE or THF, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 1-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to yield the desired secondary amine.

Protocol 4: Wittig Reaction for Alkene Synthesis

This protocol provides a general method for the Wittig olefination of tert-butyl 3,5-difluoro-4-formylbenzoate to form a stilbene-like derivative.[8]

Materials:

  • tert-Butyl 3,5-difluoro-4-formylbenzoate

  • Benzyltriphenylphosphonium bromide (or other suitable phosphonium salt)

  • Strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)

  • Anhydrous solvent (e.g., THF, diethyl ether)

Procedure:

  • In a flame-dried flask under an inert atmosphere, suspend the phosphonium salt (1.1 eq) in anhydrous THF.

  • Cool the suspension to 0 °C or -78 °C, depending on the base used.

  • Slowly add the strong base (1.0 eq) to generate the ylide (a color change, often to deep red or orange, is indicative of ylide formation).

  • Stir the ylide solution for 30-60 minutes at the same temperature.

  • Dissolve tert-butyl 3,5-difluoro-4-formylbenzoate (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution.

  • Allow the reaction mixture to warm to room temperature and stir for several hours to overnight.

  • Monitor the reaction by TLC.

  • Quench the reaction with water or saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to separate the desired alkene from triphenylphosphine oxide.

Protocol 5: Suzuki-Miyaura Coupling (Post-Aldehyde Modification)

While the aldehyde itself is not directly used in a Suzuki-Miyaura coupling, it can be readily converted to a halide or triflate, which can then participate in this powerful C-C bond-forming reaction. This protocol outlines a general strategy.

Conceptual Workflow:

  • Aldehyde to Phenol: The aldehyde can be converted to a phenol via a Baeyer-Villiger oxidation to the formate ester, followed by hydrolysis.

  • Phenol to Triflate: The resulting phenol is then converted to a triflate using triflic anhydride and a base (e.g., pyridine).

  • Suzuki-Miyaura Coupling: The aryl triflate is then coupled with a boronic acid or ester in the presence of a palladium catalyst, a phosphine ligand, and a base.

Illustrative Suzuki-Miyaura Coupling Step:

Materials:

  • Aryl triflate derived from tert-butyl 3,5-difluoro-4-hydroxybenzoate

  • Arylboronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., dioxane/water, toluene/water)

Procedure:

  • To a degassed mixture of the aryl triflate (1.0 eq), the boronic acid/ester (1.2-1.5 eq), and the base (2.0-3.0 eq) in the chosen solvent system, add the palladium catalyst (0.01-0.05 eq).

  • Heat the reaction mixture under an inert atmosphere to 80-100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent.

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry, and concentrate.

  • Purify by column chromatography to obtain the biaryl product.

Structure-Activity Relationship (SAR) Insights

The 3,5-difluoro-4-substituted phenyl moiety, readily introduced using the title building block, is a recurring motif in a number of potent and selective kinase inhibitors, including those targeting IRAK4.[7][9][10] SAR studies on these series often reveal that:

  • The 3,5-difluoro substitution pattern is critical for potency, likely due to favorable interactions with the kinase hinge region and enhanced metabolic stability.

  • The substituent introduced at the 4-position via reactions of the aldehyde is a key determinant of selectivity and overall pharmacological profile. Modifications at this position allow for fine-tuning of the molecule's properties to optimize efficacy and safety.

Conclusion

tert-Butyl 3,5-difluoro-4-formylbenzoate is a highly valuable and versatile building block for medicinal chemistry. Its unique combination of a protected carboxylic acid, a reactive aldehyde, and a metabolically robust difluorinated aromatic ring provides a powerful platform for the synthesis of complex and potent drug candidates. The protocols and application notes provided herein are intended to serve as a comprehensive guide for researchers and scientists in the field of drug discovery and development, enabling the strategic and efficient utilization of this important synthetic tool.

References

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  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
  • Kelly, P. N., et al. (2019). Design, synthesis, and biological evaluation of IRAK4-targeting PROTACs. ACS Medicinal Chemistry Letters, 10(6), 964-969.
  • Tummino, P. J., et al. (2022). Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies. International Journal of Molecular Sciences, 23(19), 11258.
  • Maryanoff, C. A., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863-927.
  • PubChem. (n.d.). tert-Butyl 3,5-difluoro-4-formylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 3,5-difluorobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). Inhibitors of IRAK4 activity.
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  • Google Patents. (n.d.). Synthesis method of methyl 3,5-di-tert-butyl-4-hydroxybenzoate.
  • PubMed. (2023). Design, synthesis, evaluation and optimization of potent IRAK4 inhibitors alleviating production of inflammatory cytokines in LPS-induced SIRS model. Retrieved from [Link]

  • PubMed. (2019). Discovery of potent IRAK-4 inhibitors as potential anti-inflammatory and anticancer agents using structure-based exploration of IRAK-4 pharmacophoric space coupled with QSAR analyses. Retrieved from [Link]

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Application Note & Protocol: Base-Catalyzed Aldol Condensation of Tert-butyl 3,5-difluoro-4-formylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist: Dr. Gemini

Abstract & Significance

The Aldol condensation stands as a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecular architectures from simpler carbonyl precursors.[1][2] This application note provides a detailed protocol and mechanistic insights for the crossed aldol condensation of tert-butyl 3,5-difluoro-4-formylbenzoate. This substrate is of particular interest due to its unique electronic properties. The presence of two electron-withdrawing fluorine atoms significantly activates the aldehyde group toward nucleophilic attack, while the absence of α-hydrogens prevents self-condensation, making it an ideal electrophilic partner in crossed aldol reactions.[3] The resulting α,β-unsaturated carbonyl compounds are valuable synthons for pharmaceuticals and advanced materials, where fluorinated aromatics can enhance metabolic stability, binding affinity, and other physicochemical properties.[4] This guide offers a comprehensive workflow, from reaction setup to product purification and characterization, grounded in established chemical principles.

Profile of the Key Electrophile

  • Compound Name: Tert-butyl 3,5-difluoro-4-formylbenzoate

  • CAS Number: 467442-12-2[5]

  • Molecular Formula: C₁₂H₁₂F₂O₃[5]

  • Molecular Weight: 242.22 g/mol [5]

  • Structure:

    
    
    

Reaction Principle & Mechanistic Overview

The reaction is a base-catalyzed (Claisen-Schmidt) crossed aldol condensation.[1] Since tert-butyl 3,5-difluoro-4-formylbenzoate lacks α-hydrogens, it can only function as an electrophilic acceptor, which simplifies the reaction and leads to a single major product when reacted with an enolizable ketone like acetone.[6]

Mechanism Pillars:

  • Enolate Formation: A strong base, such as sodium hydroxide, abstracts an acidic α-hydrogen from the ketone (e.g., acetone) to form a nucleophilic enolate ion.[3][7]

  • Nucleophilic Attack: The resonance-stabilized enolate attacks the highly electrophilic carbonyl carbon of the difluorobenzaldehyde derivative. The strong negative inductive effect (-I) of the two fluorine atoms makes this carbonyl carbon particularly electron-deficient and reactive.[8][9]

  • Aldol Adduct Formation: The resulting tetrahedral intermediate, an alkoxide, is protonated by a solvent molecule (e.g., ethanol or water) to yield a β-hydroxy ketone, the initial aldol addition product.[10][11]

  • Dehydration (Condensation): Under basic conditions and often with mild heating, the β-hydroxy ketone readily undergoes dehydration. The base removes a proton from the α-carbon, forming an enolate which then eliminates a hydroxide ion (E1cB mechanism) to yield the final, highly conjugated α,β-unsaturated ketone (enone).[6][12] The formation of this extended conjugated system provides the thermodynamic driving force for the reaction.[12]

Mechanistic Diagram:

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2 & 3: Nucleophilic Attack & Protonation cluster_2 Step 4: Dehydration (Condensation) ketone Acetone (Enolizable Ketone) enolate Nucleophilic Enolate Ion ketone->enolate + OH⁻ - H₂O aldehyde tert-butyl 3,5-difluoro-4-formylbenzoate (Electrophile) alkoxide Tetrahedral Alkoxide Intermediate enolate->alkoxide Attacks Aldehyde adduct β-Hydroxy Ketone (Aldol Adduct) alkoxide->adduct Protonation (+ H₂O) enone α,β-Unsaturated Ketone (Final Product) adduct->enone - H₂O (E1cB Elimination)

Caption: Base-catalyzed aldol condensation mechanism.

Detailed Experimental Protocol

This protocol details the condensation of tert-butyl 3,5-difluoro-4-formylbenzoate with acetone as a representative enolizable partner.

4.1. Materials and Reagents

ReagentCAS No.Molecular WeightAmount (1 mmol scale)Moles (mmol)
tert-butyl 3,5-difluoro-4-formylbenzoate467442-12-2242.22 g/mol 242 mg1.0
Acetone67-64-158.08 g/mol ~0.15 mL (2 equiv.)2.0
Sodium Hydroxide (NaOH)1310-73-240.00 g/mol 1.0 mL (2 M aq. soln)2.0
Ethanol (95%)64-17-5-5 mL-
Deionized Water7732-18-5-For workup-
Saturated Sodium Chloride (Brine)7647-14-5-For workup-
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9-For drying-
Ethyl Acetate141-78-6-For extraction-
Hexanes110-54-3-For recrystallization-

4.2. Equipment

  • 25 mL round-bottom flask or conical vial

  • Magnetic stirrer and stir bar

  • Glass funnel and filter paper (for gravity/vacuum filtration)

  • Separatory funnel (50 mL)

  • Rotary evaporator

  • Recrystallization dish and Hirsch funnel

  • TLC plates (silica gel), chamber, and UV lamp

  • Melting point apparatus

4.3. Step-by-Step Procedure

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add tert-butyl 3,5-difluoro-4-formylbenzoate (242 mg, 1.0 mmol).

  • Dissolution: Add 4 mL of 95% ethanol to the flask and stir at room temperature until the aldehyde is fully dissolved. Add acetone (0.15 mL, 2.0 mmol).

  • Initiation: While stirring vigorously, add the 2 M aqueous sodium hydroxide solution (1.0 mL) dropwise. A color change (typically to yellow/orange) and/or the formation of a precipitate may be observed.[7]

  • Reaction Monitoring: Allow the mixture to stir at room temperature for 30-60 minutes.[13] Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate as eluent), checking for the consumption of the starting aldehyde. If the reaction is sluggish, the mixture can be gently heated using a warm water bath (40-50°C) for 15-20 minutes.[14]

  • Quenching and Workup: Once the reaction is complete, cool the mixture in an ice-water bath.[15] Neutralize the mixture by adding 1 M HCl dropwise until the pH is ~7.

  • Extraction: Transfer the mixture to a separatory funnel. Add 15 mL of deionized water and extract with ethyl acetate (3 x 15 mL).

  • Washing: Combine the organic layers and wash with deionized water (1 x 15 mL) followed by saturated brine (1 x 15 mL) to remove residual base and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude solid should be purified by recrystallization.[16] A solvent system such as ethanol/water or hexanes/ethyl acetate is often effective.[14] Dissolve the crude product in a minimum amount of the hot solvent, then allow it to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, washing with a small amount of cold solvent.[13] Allow the crystals to air-dry completely.

  • Characterization: Determine the mass and calculate the percent yield. Characterize the final product by measuring its melting point and acquiring IR and NMR spectra.[13]

4.4. Safety Precautions

  • Perform all operations in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Sodium hydroxide is corrosive; handle with care.

  • Organic solvents are flammable; avoid open flames.

Experimental Workflow Visualization

G start Start setup 1. Dissolve Aldehyde & Ketone in EtOH start->setup initiate 2. Add aq. NaOH Stir at RT setup->initiate monitor 3. Monitor by TLC initiate->monitor workup 4. Quench, Extract & Wash monitor->workup dry 5. Dry & Concentrate workup->dry purify 6. Recrystallize dry->purify characterize 7. Isolate & Characterize (Yield, MP, NMR) purify->characterize end End characterize->end

Caption: Overall experimental workflow diagram.

Troubleshooting Common Issues

ProblemPossible CauseSuggested Solution
No precipitate forms Reaction is slow at room temperature.Gently warm the reaction mixture to 40-50°C for 15-30 minutes.[14] If still no product, scratch the inside of the flask with a glass rod.[7]
Low Yield Incomplete reaction; loss during workup or purification.Ensure complete reaction via TLC. Use minimal hot solvent for recrystallization to avoid product loss in the mother liquor.[16]
Product is an oil/gummy Impurities are present; incorrect recrystallization solvent.Try a different recrystallization solvent system. If necessary, purify by column chromatography on silica gel.
t-Butyl ester is cleaved Exposure to strongly acidic conditions during workup.Neutralize carefully. Avoid using strong acids for prolonged periods. The t-butyl ester is stable to base but labile to acid.[17][18]

Conclusion

This application note provides a robust and reliable protocol for the aldol condensation of tert-butyl 3,5-difluoro-4-formylbenzoate. The inherent reactivity of this substrate, driven by its electronic properties, makes it an excellent candidate for synthesizing novel fluorinated α,β-unsaturated carbonyl compounds. By following the detailed steps for reaction, purification, and characterization, researchers can effectively utilize this building block for applications in medicinal chemistry and materials science.

References

  • The Aldol Condensation – Preparation of Chalcones (Experiment). (2021). Chemistry LibreTexts. [Link]

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  • Zhang, X., et al. (n.d.). Aldol Condensations of Aldehydes and Ketones Catalyzed by Primary Amine on Water. ijc.ccnu.edu.cn. [Link]

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Application Note: Chemoselective Reduction of Tert-butyl 3,5-difluoro-4-formylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

A Robust Protocol for the Synthesis of Tert-butyl 3,5-difluoro-4-(hydroxymethyl)benzoate using Sodium Borohydride

Introduction and Scientific Context

The synthesis of highly functionalized aromatic compounds is a cornerstone of modern drug discovery and materials science. Tert-butyl 3,5-difluoro-4-(hydroxymethyl)benzoate is a valuable synthetic intermediate, featuring a benzyl alcohol moiety susceptible to further derivatization, alongside electron-withdrawing fluorine atoms and a sterically demanding tert-butyl ester group. The strategic challenge in its synthesis from the corresponding aldehyde, Tert-butyl 3,5-difluoro-4-formylbenzoate[1][2], lies in the chemoselective reduction of the aldehyde in the presence of the ester. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) would readily reduce both functional groups[3][4], a milder, more selective approach is required.

This application note provides a comprehensive, field-proven protocol for the efficient and high-yield reduction of the aldehyde in Tert-butyl 3,5-difluoro-4-formylbenzoate using sodium borohydride (NaBH₄). We will delve into the mechanistic rationale for this selectivity and present a step-by-step methodology designed for reproducibility and scalability in a research setting.

Principle and Mechanistic Rationale for Chemoselectivity

The efficacy of this protocol hinges on the significant difference in electrophilicity between an aldehyde and an ester, and the corresponding reactivity of the chosen hydride donor, sodium borohydride.

  • Reactivity of Carbonyls: Aldehydes are inherently more reactive towards nucleophiles than esters. The carbonyl carbon in an aldehyde is only stabilized by one alkyl/aryl group, whereas the ester's carbonyl carbon is stabilized by resonance with the lone pair of electrons on the adjacent oxygen atom. This resonance delocalization reduces the partial positive charge on the carbonyl carbon, making it a less potent electrophile.[5]

  • The Role of Sodium Borohydride (NaBH₄): Sodium borohydride is a mild and selective reducing agent.[6] It serves as a source of hydride ions (H⁻).[7] Due to its moderate reactivity, it can effectively discriminate between the highly electrophilic aldehyde and the less electrophilic ester.[8][9] The reaction proceeds via a two-step mechanism: nucleophilic addition of a hydride to the aldehyde's carbonyl carbon, followed by protonation of the resulting alkoxide intermediate by the protic solvent (typically methanol or ethanol).[10][11]

The overall transformation is as follows:

Workflow setup 1. Setup & Dissolution Substrate in MeOH cool 2. Cool to 0 °C (Ice Bath) setup->cool add_nabh4 3. Add NaBH₄ (Portion-wise) cool->add_nabh4 react 4. Stir at RT (Monitor by TLC) add_nabh4->react quench 5. Quench Reaction (Add H₂O at 0 °C) react->quench concentrate 6. Concentrate (Remove MeOH) quench->concentrate extract 7. Extraction (EtOAc / H₂O) concentrate->extract wash 8. Wash & Dry (Brine, MgSO₄) extract->wash purify 9. Purify & Isolate (Concentrate / Recrystallize) wash->purify product Pure Product purify->product

Sources

Application Notes and Protocols: The Strategic Use of Tert-butyl 3,5-difluoro-4-formylbenzoate in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for a Fluorinated Aromatic Building Block in Kinase Inhibitor Design

In the landscape of modern medicinal chemistry, the pursuit of highly selective and potent kinase inhibitors is paramount for the development of targeted therapies, particularly in oncology and immunology. The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of this endeavor, offering a means to fine-tune a molecule's physicochemical and pharmacological properties.[1] The subject of this guide, tert-butyl 3,5-difluoro-4-formylbenzoate, is a sophisticated building block designed to leverage these benefits. Its unique trifunctional nature—a reactive aldehyde, a sterically hindered ester, and a strategically difluorinated aromatic ring—provides a powerful scaffold for constructing complex heterocyclic cores common in advanced kinase inhibitors, such as those targeting the Janus Kinase (JAK) family.[2][3]

The 3,5-difluoro substitution pattern is not arbitrary. The two fluorine atoms ortho to the formyl group exert a strong electron-withdrawing effect, which can modulate the reactivity of the aldehyde and influence the pKa of adjacent functionalities. Furthermore, these fluorine atoms can engage in favorable protein-ligand interactions within the kinase active site, potentially enhancing binding affinity and selectivity. The tert-butyl ester serves as a robust protecting group for the carboxylic acid, preventing its interference in early synthetic steps while allowing for its eventual deprotection under specific conditions to either reveal a key interaction point or to be removed entirely. The formyl group itself is a versatile chemical handle, primed for a variety of transformations such as reductive amination or oxidation followed by amide coupling, to build the core structures of these inhibitors.

This document provides a detailed exploration of the application of tert-butyl 3,5-difluoro-4-formylbenzoate in the synthesis of kinase inhibitors, with a focus on the Janus Kinase (JAK) family. It will cover the mechanistic principles, provide detailed experimental protocols, and present a logical workflow for the utilization of this key starting material.

The Role in Targeting the JAK-STAT Signaling Pathway

The Janus Kinase (JAK) family of intracellular, non-receptor tyrosine kinases (comprising JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK-STAT signaling pathway. This pathway transduces signals from a multitude of cytokines and growth factors, playing a central role in immunity, inflammation, and hematopoiesis.[4][5] Dysregulation of the JAK-STAT pathway is implicated in a variety of autoimmune diseases and cancers, making JAKs a prime target for therapeutic intervention.[2][4]

Inhibitors synthesized from tert-butyl 3,5-difluoro-4-formylbenzoate are designed to interfere with the ATP-binding site of JAKs, preventing the phosphorylation and activation of STAT proteins. This, in turn, blocks the downstream signaling cascade that leads to the transcription of pro-inflammatory genes.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Gene Gene Transcription STAT_dimer->Gene Translocation & Activation Inhibitor Kinase Inhibitor (from T-butyl 3,5-difluoro-4-formylbenzoate) Inhibitor->JAK Inhibition Cytokine Cytokine Cytokine->CytokineReceptor Binding

Caption: The JAK-STAT signaling pathway and the point of intervention for inhibitors.

Synthetic Strategy: From Building Block to Kinase Inhibitor Core

A common synthetic route for preparing kinase inhibitors, particularly JAK inhibitors, from tert-butyl 3,5-difluoro-4-formylbenzoate involves a multi-step process. The general workflow is outlined below. The initial step often involves the oxidation of the formyl group to a carboxylic acid. This is followed by the formation of an amide bond with a suitable amine-containing heterocyclic core, and subsequent cyclization reactions to form the final inhibitor scaffold.

Synthetic_Workflow A Tert-butyl 3,5-difluoro-4-formylbenzoate B Oxidation A->B C Tert-butyl 4-carboxy-2,6-difluorobenzoate B->C D Amide Coupling (with heterocyclic amine) C->D E Intermediate Amide D->E F Cyclization/ Further Modification E->F G Final Kinase Inhibitor Scaffold F->G

Caption: General synthetic workflow for kinase inhibitor synthesis.

Experimental Protocols

The following protocols are representative examples of the key transformations involved in the synthesis of a kinase inhibitor core from tert-butyl 3,5-difluoro-4-formylbenzoate.

Protocol 1: Oxidation of the Formyl Group

This protocol describes the oxidation of the aldehyde to a carboxylic acid, a necessary step to prepare for subsequent amide coupling reactions.[2]

Materials:

  • Tert-butyl 3,5-difluoro-4-formylbenzoate

  • Dimethyl sulfoxide (DMSO)

  • Potassium dihydrogen phosphate (KH₂PO₄)

  • Sodium chlorite (NaClO₂)

  • Sulfamic acid (H₃NSO₃)

  • Water

  • Ethyl acetate

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of tert-butyl 3,5-difluoro-4-formylbenzoate (1.0 eq) in dimethylsulfoxide, add potassium dihydrogen phosphate (2.5 eq), sodium chlorite (2.0 eq), sulfamic acid (1.0 eq), and water at ambient temperature.

  • Stir the resulting reaction mixture vigorously for approximately 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mass with water.

  • Extract the aqueous phase with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude tert-butyl 4-carboxy-2,6-difluorobenzoate.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Amide Coupling and Cyclization (Illustrative Example)

This protocol illustrates a general approach to forming a key amide bond and subsequent cyclization to generate a heterocyclic core, a common feature in many kinase inhibitors. This is a generalized procedure and the specific heterocyclic amine and cyclization conditions will vary depending on the target inhibitor.

Materials:

  • Tert-butyl 4-carboxy-2,6-difluorobenzoate (from Protocol 1)

  • A suitable heterocyclic amine (e.g., an aminopyrazole derivative)

  • N,N-Diisopropylethylamine (DIPEA)

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent) or a similar peptide coupling agent

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF) / Water

Procedure:

  • Amide Bond Formation:

    • Dissolve tert-butyl 4-carboxy-2,6-difluorobenzoate (1.0 eq) in anhydrous DMF.

    • Add the heterocyclic amine (1.1 eq), DIPEA (3.0 eq), and BOP reagent (1.2 eq).

    • Stir the mixture at room temperature under a nitrogen atmosphere for 12-24 hours.

    • Monitor the reaction by LC-MS.

    • Once complete, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash chromatography.

  • Deprotection of the Tert-butyl Ester:

    • Dissolve the purified amide intermediate in a 1:1 mixture of DCM and TFA.

    • Stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC or LC-MS).

    • Remove the solvent and excess TFA under reduced pressure.

  • Cyclization (Example):

    • The specific conditions for cyclization will be highly dependent on the nature of the heterocyclic amine used and the desired final scaffold. This may involve heating with a suitable acid or base catalyst to facilitate intramolecular ring closure.

Data Presentation: Representative Activity of Resulting Kinase Inhibitors

The 2,6-difluorobenzamide moiety, derived from the starting material, is a common feature in a number of potent kinase inhibitors. The following table presents representative data for JAK inhibitors containing this structural motif to illustrate the potential efficacy of compounds synthesized using this methodology.

Compound IDTarget Kinase(s)IC₅₀ (nM)Reference
TofacitinibJAK1, JAK2, JAK31, 20, 112[6]
RuxolitinibJAK1, JAK23.3, 2.8[7]
BaricitinibJAK1, JAK25.9, 5.7[4]
AbrocitinibJAK129[7]
UpadacitinibJAK143[7]

Note: The IC₅₀ values are approximate and can vary based on assay conditions. The compounds listed are established JAK inhibitors that share the difluorinated phenyl motif that can be accessed through the chemistry described.

Conclusion and Future Perspectives

Tert-butyl 3,5-difluoro-4-formylbenzoate is a highly valuable and versatile starting material in the synthesis of advanced kinase inhibitors. The strategic placement of its functional groups allows for a logical and efficient assembly of complex heterocyclic scaffolds. The difluorinated phenyl ring is a key pharmacophore that can enhance binding affinity and modulate physicochemical properties, leading to improved drug candidates. The protocols and strategies outlined in this document provide a solid foundation for researchers and drug development professionals to leverage this powerful building block in their own kinase inhibitor discovery programs. Future applications may involve its use in the synthesis of covalent inhibitors or in the development of inhibitors targeting other kinase families where the unique electronic and structural features of this scaffold can be exploited.

References

  • Vertex AI Search. (2026). Fluorine in drug discovery: Role, design and case studies.
  • Basu, A., et al. (1989). Inhibition of tyrosine kinase activity of the epidermal growth factor (EGF) receptor by a truncated receptor form that binds to EGF: role for interreceptor interaction in kinase regulation. Proceedings of the National Academy of Sciences, 86(3), 671-677.
  • Cantin, L., et al. (2012). Discovery of P2X3 Selective Antagonists for the Treatment of Chronic Pain. Bioorganic & Medicinal Chemistry Letters, 22(7), 2565-2571.
  • Cadila Healthcare Limited. (2014). Heterocyclic compounds as protein kinase inhibitors. U.S.
  • Chen, C. C., et al. (1995). A P2X purinoceptor expressed by a subset of sensory neurons.
  • Flanagan, M. E., et al. (2014). Discovery and development of Janus kinase (JAK) inhibitors for inflammatory diseases. Journal of Medicinal Chemistry, 57(12), 4939-4951.
  • Cadila Healthcare Limited. (2014). Heterocyclic compounds as protein kinase inhibitors. U.S.
  • Garcia-Guzman, M., et al. (1997). Molecular characterization and pharmacological properties of the human P2X3 purinoceptor. Molecular Brain Research, 47(1-2), 59-66.
  • Jarvis, M. F., et al. (2002). A-317491, a novel potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors, reduces mechanical hyperalgesia in animal models of neuropathic and chronic inflammatory pain. Proceedings of the National Academy of Sciences, 99(26), 17179-17184.
  • Lewis, C., et al. (1995). Coexpression of P2X2 and P2X3 receptor subunits can account for ATP-gated currents in sensory neurons.
  • Vertex Pharmaceuticals Incorporated. (2011). Imidazopyridine compounds and uses thereof. U.S.
  • Wicky, A., et al. (2022). Diversifying the triquinazine scaffold of a Janus kinase inhibitor. RSC Medicinal Chemistry, 13(5), 576-582.
  • Williams, N. K., et al. (2009). The structures of JAK-specific inhibitors complexed to the JAK1 and JAK2 protein tyrosine kinase domains. Journal of Molecular Biology, 387(2), 383-395.
  • Williams, N. K., et al. (2009). The structures of JAK-specific inhibitors complexed to the JAK1 and JAK2 protein tyrosine kinase domains.
  • Affymax, Inc. (2015). Benzoimidazole compounds and their uses.
  • Grant, S. K., et al. (2023). The structure and targetability of the JAK pseudokinases. Journal of Medicinal Chemistry.
  • Belyntsev, A., et al. (2009). 3,5-Diphenylpent-2-enoic acids as allosteric activators of the protein kinase PDK1: structure-activity relationships and thermodynamic characterization of binding as paradigms for PIF-binding pocket-targeting compounds. Journal of Medicinal Chemistry, 52(15), 4683-4693.
  • AstraZeneca AB. (2019). Compounds and their use in treating cancer.
  • Adams, J. L., et al. (2022). Investigation of Janus Kinase (JAK) Inhibitors for Lung Delivery and the Importance of Aldehyde Oxidase Metabolism. Journal of Medicinal Chemistry, 65(1), 633-664.
  • Vertex Pharmaceuticals Incorporated. (2017). Imidazopyridine compounds and their uses.

Sources

Application Notes & Protocols: Synthesis of Fluorinated Biaryls from Tert-butyl 3,5-difluoro-4-formylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fluorinated biaryl scaffolds are of paramount importance in modern drug discovery, offering medicinal chemists a powerful tool to enhance the pharmacological profile of therapeutic candidates. The strategic incorporation of fluorine can significantly modulate key properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] This guide provides a comprehensive technical overview and detailed experimental protocols for the synthesis of diverse fluorinated biaryls, utilizing tert-butyl 3,5-difluoro-4-formylbenzoate as a versatile and strategically functionalized starting material. We present a robust two-stage synthetic pathway involving the conversion of the formyl group into a highly reactive triflate intermediate, followed by palladium-catalyzed cross-coupling reactions. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable building block for the construction of novel molecular entities.

The Strategic Imperative of Fluorine in Medicinal Chemistry

The judicious placement of fluorine atoms in a drug candidate is a well-established strategy for optimizing its drug-like properties.[3][4][5] Unlike other halogens, fluorine is the most electronegative element and is relatively small in size (van der Waals radius of 1.47 Å), comparable to a hydrogen atom (1.20 Å).[6] This unique combination of properties allows for targeted molecular modifications that can lead to:

  • Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong (bond dissociation energy ~115 kcal/mol), making it resistant to metabolic oxidation by cytochrome P450 enzymes. This can block common metabolic "soft spots," thereby increasing the drug's half-life and bioavailability.[6][7]

  • Modulation of Physicochemical Properties: Fluorine's powerful electron-withdrawing nature can significantly alter the acidity (pKa) of nearby functional groups, which can improve cell membrane permeability and target engagement.[6][7]

  • Improved Binding Affinity: The introduction of fluorine can alter a molecule's conformation and electronic distribution, leading to more favorable interactions with protein targets. These interactions can include hydrogen bonding, dipole-dipole interactions, and even non-classical halogen bonds.

The biaryl motif is a privileged scaffold in numerous approved drugs, and its fluorination represents a powerful approach to fine-tuning pharmacokinetic and pharmacodynamic profiles.

Synthetic Strategy: A Two-Stage Approach

The starting material, tert-butyl 3,5-difluoro-4-formylbenzoate, is a highly functionalized aromatic ring. The tert-butyl ester provides steric protection and can be readily cleaved under acidic conditions. The difluoro substitution pattern activates the ring for certain transformations. However, the formyl group is not a suitable leaving group for standard palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Stille couplings.

Therefore, our strategy involves a two-stage process:

  • Functional Group Interconversion: Conversion of the formyl group into an excellent leaving group, a trifluoromethanesulfonate (triflate, -OTf). This is achieved via a Baeyer-Villiger oxidation to a phenol, followed by triflation.

  • Palladium-Catalyzed Cross-Coupling: The resulting aryl triflate is a highly versatile intermediate for C-C bond formation with a wide range of organoboron (Suzuki-Miyaura) or organotin (Stille) reagents.[8]

G A Starting Material (tert-butyl 3,5-difluoro-4-formylbenzoate) B Intermediate Phenol (via Baeyer-Villiger Oxidation) A->B m-CPBA C Aryl Triflate Intermediate (tert-butyl 3,5-difluoro-4-(trifluoromethanesulfonyloxy)benzoate) B->C Tf2O, Pyridine D Final Product (Fluorinated Biaryl) C->D Pd Catalyst, Boronic Acid (Suzuki) or Stannane (Stille)

Caption: High-level workflow for the synthesis of fluorinated biaryls.

Rationale for Cross-Coupling Method Selection

Both the Suzuki-Miyaura and Stille reactions are powerful tools for biaryl synthesis.[9]

  • Suzuki-Miyaura Coupling: This is often the preferred method due to the low toxicity, high stability, and commercial availability of the organoboron reagents (boronic acids and esters).[8] The reaction conditions are generally mild and tolerate a wide variety of functional groups.[10]

  • Stille Coupling: While organotin reagents are more toxic and must be handled with care, the Stille reaction offers its own advantages. Organostannanes are often stable to air and moisture, and the reaction is highly tolerant of diverse functional groups, making it extremely reliable for complex molecule synthesis.[11][12]

This guide will provide protocols for both methods, allowing researchers to choose the most suitable approach based on substrate availability, functional group compatibility, and laboratory capabilities.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Organotin compounds are toxic and should be handled with extreme caution.

Protocol 1: Synthesis of Aryl Triflate Intermediate

This protocol details the two-step conversion of the starting aldehyde to the key aryl triflate coupling partner.

Step A: Baeyer-Villiger Oxidation to Phenol

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add tert-butyl 3,5-difluoro-4-formylbenzoate (1.0 eq). Dissolve the starting material in a suitable solvent such as dichloromethane (DCM) or chloroform (approx. 0.1 M).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add meta-chloroperoxybenzoic acid (m-CPBA, ~1.5 eq) portion-wise over 10 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours). The intermediate is a formate ester.

  • Workup (Formate Ester Hydrolysis): Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers and wash with saturated aqueous sodium sulfite (Na₂SO₃) to remove excess peroxide, followed by brine.

  • Hydrolysis: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Dissolve the crude formate ester in methanol (MeOH) and add a solution of potassium carbonate (K₂CO₃, 2.0 eq) in water. Stir at room temperature for 1-2 hours until hydrolysis to the phenol is complete (monitor by TLC).

  • Purification: Neutralize the mixture with 1 M HCl and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude phenol by flash column chromatography on silica gel.

Step B: Triflation of Phenol

  • Reaction Setup: To a flame-dried flask under an inert atmosphere, add the purified phenol from Step A (1.0 eq) and dissolve in anhydrous DCM (0.1 M). Add anhydrous pyridine (1.5 eq).

  • Reagent Addition: Cool the solution to 0 °C. Add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq) dropwise via syringe. A color change and formation of pyridinium salt precipitate may be observed.

  • Reaction Monitoring: Stir the reaction at 0 °C for 1-2 hours. Monitor for the disappearance of the starting phenol by TLC.

  • Workup: Quench the reaction by adding cold water. Separate the organic layer and wash sequentially with cold 1 M HCl, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude aryl triflate, tert-butyl 3,5-difluoro-4-(trifluoromethanesulfonyloxy)benzoate, is often of sufficient purity for the next step but can be further purified by flash chromatography if necessary.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol describes the coupling of the synthesized aryl triflate with a generic arylboronic acid.[13][14]

Materials:

  • Aryl triflate intermediate (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq)

  • Solvent (e.g., 1,4-dioxane/water 4:1, or toluene/ethanol/water)

Procedure:

  • Reaction Setup: In an oven-dried flask or microwave vial, combine the aryl triflate, arylboronic acid, base, and palladium catalyst.

  • Degassing: Seal the flask with a septum, and purge with an inert gas (N₂ or Ar) for 10-15 minutes. Add the degassed solvent system via syringe.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Alternatively, use a microwave reactor for accelerated reaction times (e.g., 100-150 °C for 15-30 minutes).[13]

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired fluorinated biaryl.[14]

Data Presentation and Troubleshooting

The following table presents representative conditions and expected yields for the Suzuki-Miyaura coupling of the aryl triflate intermediate with various arylboronic acids, based on similar transformations in the literature.[15][16][17]

EntryArylboronic Acid PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O1001285-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₃PO₄Toluene/EtOH90880-90
3Thiophene-2-boronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O1001675-85
4Pyridine-3-boronic acidXPhos Pd G2 (2)K₃PO₄Dioxane110670-85

Troubleshooting Common Issues:

  • Low Yield: Ensure all reagents are pure and solvents are anhydrous and properly degassed. Consider screening different palladium catalysts, ligands, bases, and solvent systems. Aryl chlorides or bromides generally show higher reactivity than triflates in some systems.[10]

  • Decomposition of Boronic Acid (Protodeborylation): This side reaction can be minimized by using a milder base (e.g., K₃PO₄ instead of Cs₂CO₃), shorter reaction times, or anhydrous conditions if applicable.

  • Difficult Purification: Byproducts from the catalyst (phosphine oxides) or tin residues (in Stille coupling) can complicate purification. A short silica plug filtration before column chromatography can be beneficial. For tin removal, an aqueous KF wash can be effective.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium(0)/palladium(II) redox couple.[8][14]

G cluster_cycle Catalytic Cycle pd0 Pd(0)L (Active Catalyst) pd2_int1 Ar-Pd(II)-X (Oxidative Adduct) pd0->pd2_int1 Oxidative Addition (Ar-X) pd2_int2 Ar-Pd(II)-Ar' pd2_int1->pd2_int2 Transmetalation (Ar'-B(OR)₂ + Base) pd2_int2->pd0 Reductive Elimination prod_out pd2_int2->prod_out Ar-Ar' (Biaryl Product)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-leaving group bond (C-OTf) of the aryl triflate to form a Pd(II) intermediate. This is often the rate-determining step.[13]

  • Transmetalation: The organoboron reagent, activated by the base to form a more nucleophilic boronate species, transfers its organic group (Ar') to the palladium center, displacing the triflate group.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[13]

Conclusion

The synthetic route detailed in this guide provides a reliable and versatile method for accessing a wide array of fluorinated biaryls from the readily available starting material, tert-butyl 3,5-difluoro-4-formylbenzoate. By converting the aldehyde to a triflate, a highly efficient handle for palladium-catalyzed cross-coupling is installed. The provided protocols for both Suzuki-Miyaura and Stille reactions offer flexibility and can be adapted for various substrates, empowering researchers in medicinal chemistry and materials science to construct novel and valuable molecular architectures.

References

  • Priya A., Mahesh Kumar N., & Shachindra L. N. (2025). Fluorine in drug discovery: Role, design and case studies. World Journal of Pharmaceutical Research. [Link]

  • Malta, N. B., et al. (2023). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI. [Link]

  • Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Biffinger, J. C., et al. (2004). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry. [Link]

  • Gupta, O. (2022). Role of Fluorine in Drug Design and Drug Action. ResearchGate. [Link]

  • Scott, J. D., & Williams, R. M. (2002). Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis. Organic Syntheses. [Link]

  • Handy, S. T., & Zhang, X. (2006). A Practical Synthesis of Biaryls and Aromatic Acetylenes by Stille Coupling in Room-Temperature Ionic Liquids. Taylor & Francis Online. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • ResearchGate. (n.d.). The Suzuki−Miyaura coupling between different aryl halides and various... ResearchGate. [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura coupling of aryl halides with various aryl boronic acids. ResearchGate. [Link]

  • Forman, M. A., & Sucholeiki, I. (1995). Solid-Phase Synthesis of Biaryls via the Stille Reaction. Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Organic Chemistry Portal. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Applications of Fluorine in Medicinal Chemistry. ACS Publications. [Link]

  • Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry. [Link]

  • Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. ACS Publications. [Link]

  • ResearchGate. (2015). Applications of Fluorine in Medicinal Chemistry. ResearchGate. [Link]

  • Al-Dies, A. A., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega. [Link]

Sources

Application Notes and Protocols: Strategic Protection of 3,5-Difluoro-4-formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthetic Challenges of a Bifunctional Aromatic Building Block

3,5-Difluoro-4-formylbenzoic acid is a valuable building block in medicinal chemistry and materials science, incorporating an electron-deficient aromatic ring with two reactive functionalities: an aldehyde and a carboxylic acid.[1][2] The presence of both a nucleophilic-sensitive carbonyl group and an acidic proton presents a significant challenge in multistep syntheses.[3][4] Any synthetic transformation targeting one group must not adversely affect the other. This necessitates a robust and well-considered protecting group strategy to mask the reactivity of one functional group while chemical modifications are performed elsewhere in the molecule.

This guide provides an in-depth analysis of protecting group strategies for 3,5-difluoro-4-formylbenzoic acid, offering detailed protocols and the underlying chemical rationale to empower researchers in drug development and synthetic chemistry. We will explore selective protection of each functional group and discuss orthogonal strategies for maximum synthetic flexibility.

Pillar 1: The Strategic Imperative—Choosing Your Protection Pathway

The choice of which functional group to protect, and with what, is dictated by the planned downstream reaction conditions. A successful strategy hinges on the principle of orthogonality , where each protecting group can be removed under specific conditions that do not affect other protecting groups present in the molecule.[5][6]

Consider the following critical questions before embarking on your synthesis:

  • What are the upcoming reaction conditions? Will the molecule be exposed to strong bases, nucleophiles, reducing agents, or acids?

  • Which functional group needs to be unmasked first? The sequence of deprotection is as critical as the protection itself.

  • What is the stability of the intermediate compounds? The electron-withdrawing nature of the difluorinated ring can influence the stability of both the starting material and the protected intermediates.

The following diagram illustrates the primary decision-making workflow for developing a protecting group strategy for 3,5-difluoro-4-formylbenzoic acid.

G Start Start: 3,5-Difluoro-4- formylbenzoic acid Protect_Aldehyde Protect Aldehyde (e.g., Acetal) Start->Protect_Aldehyde If reaction requires a free carboxylic acid Protect_Acid Protect Carboxylic Acid (e.g., Ester, Silyl Ester) Start->Protect_Acid If reaction requires a free aldehyde Protect_Both Orthogonal Protection (Protect Both) Start->Protect_Both If subsequent reactions target both sites sequentially Reaction_on_Acid Reaction at Carboxylic Acid Protect_Aldehyde->Reaction_on_Acid Reaction_on_Aldehyde Reaction at Aldehyde Protect_Acid->Reaction_on_Aldehyde Reaction_on_Ring Reaction on Aromatic Ring Protect_Both->Reaction_on_Ring Deprotect_Aldehyde Deprotect Aldehyde Reaction_on_Acid->Deprotect_Aldehyde Deprotect_Acid Deprotect Carboxylic Acid Reaction_on_Acid->Deprotect_Acid Reaction_on_Aldehyde->Deprotect_Acid Reaction_on_Ring->Deprotect_Aldehyde Selective Deprotection Deprotect_Aldehyde->Reaction_on_Acid Final_Product Final Product Deprotect_Aldehyde->Final_Product Deprotect_Acid->Final_Product Deprotect_Acid->Final_Product

Caption: Decision workflow for protecting 3,5-difluoro-4-formylbenzoic acid.

Pillar 2: Protecting the Aldehyde—The Acetal Strategy

The aldehyde functionality is susceptible to nucleophilic attack and oxidation. Protecting it as an acetal is a common and highly effective strategy. Acetals are stable to bases, organometallics, hydrides, and many oxidizing and reducing agents.[7][8][9] Their formation is acid-catalyzed and reversible, allowing for straightforward deprotection under acidic conditions.[10][11]

Due to the higher reactivity of aldehydes compared to carboxylic acids (in the context of acetal formation), selective protection of the aldehyde is readily achievable.[12] Cyclic acetals, formed with diols like ethylene glycol or 1,3-propanediol, are often preferred due to their increased stability.[13]

Protocol 1: Diethyl Acetal Protection of the Aldehyde

This protocol describes the formation of a diethyl acetal. The use of triethyl orthoformate acts as both a reagent and a water scavenger, driving the equilibrium towards acetal formation.

Materials:

  • 3,5-Difluoro-4-formylbenzoic acid

  • Ethanol (absolute)

  • Triethyl orthoformate

  • p-Toluenesulfonic acid (p-TsOH) or other acid catalyst

  • Anhydrous Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

Procedure:

  • To a solution of 3,5-difluoro-4-formylbenzoic acid (1.0 eq) in anhydrous toluene, add absolute ethanol (10-20 eq) and triethyl orthoformate (1.5 eq).

  • Add a catalytic amount of p-TsOH (0.05 eq).

  • Heat the mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous NaHCO₃.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the protected product.

Deprotection of the Acetal

The aldehyde can be regenerated by hydrolysis of the acetal using aqueous acid.[10][11]

Materials:

  • Acetal-protected 3,5-difluoro-4-formylbenzoic acid

  • Acetone

  • Water

  • Hydrochloric acid (1N)

Procedure:

  • Dissolve the acetal-protected compound in a mixture of acetone and water.

  • Add a catalytic amount of 1N HCl.

  • Stir the mixture at room temperature and monitor the reaction by TLC.

  • Upon completion, neutralize the acid with a mild base (e.g., NaHCO₃).

  • Extract the product with an appropriate organic solvent and purify as necessary.

Pillar 3: Protecting the Carboxylic Acid—Esterification Strategies

The carboxylic acid can be masked as an ester to prevent its acidic proton from interfering with basic reagents and to protect the carbonyl from nucleophilic attack.[3][4] The choice of ester is critical for ensuring orthogonality.[5][6]

Strategy A: Methyl Ester Protection

Methyl esters are stable to a wide range of conditions but are typically cleaved by acid or base-catalyzed hydrolysis.[6]

Protocol 2: Methyl Esterification using (Trimethylsilyl)diazomethane

This method is mild and avoids the use of strong acids.

Materials:

  • 3,5-Difluoro-4-formylbenzoic acid

  • (Trimethylsilyl)diazomethane (TMS-diazomethane), 2.0 M in hexanes

  • Methanol

  • Toluene

Procedure:

  • Dissolve 3,5-difluoro-4-formylbenzoic acid (1.0 eq) in a mixture of toluene and methanol.

  • Cool the solution to 0 °C.

  • Slowly add TMS-diazomethane solution dropwise until a persistent yellow color is observed.

  • Stir the reaction at 0 °C for 30 minutes, then warm to room temperature.

  • Quench any excess TMS-diazomethane by adding a few drops of acetic acid.

  • Concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography.

Strategy B: Benzyl Ester Protection

Benzyl esters offer the advantage of being cleavable under neutral conditions via catalytic hydrogenolysis, a method that is orthogonal to many acid- and base-labile protecting groups.[6]

Protocol 3: Benzyl Esterification

Materials:

  • 3,5-Difluoro-4-formylbenzoic acid

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve 3,5-difluoro-4-formylbenzoic acid (1.0 eq) in anhydrous DMF.

  • Add K₂CO₃ (1.5 eq) and benzyl bromide (1.2 eq).

  • Stir the mixture at room temperature overnight.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify by column chromatography.

Strategy C: Silyl Ester Protection

Silyl esters are particularly useful due to their mild formation and cleavage conditions.[14][15] Their stability is highly dependent on the steric bulk of the silyl group.[16][17] For instance, a tert-butyldimethylsilyl (TBS) ester is more robust than a trimethylsilyl (TMS) ester.[17] Cleavage is typically achieved with fluoride ion sources (e.g., TBAF) or under specific acidic conditions.[14][16][18]

Protocol 4: TBS Ester Formation

Materials:

  • 3,5-Difluoro-4-formylbenzoic acid

  • tert-Butyldimethylsilyl chloride (TBS-Cl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of 3,5-difluoro-4-formylbenzoic acid (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq) and TBS-Cl (1.2 eq).[19]

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, dilute the reaction with water and extract with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The product may be purified by chromatography.

Pillar 4: Orthogonal Protection—A Dual-Masking Approach

For complex syntheses requiring modification at multiple sites, protecting both the aldehyde and the carboxylic acid with orthogonal groups is essential.[5] A common and effective pairing is an acetal for the aldehyde and a benzyl ester for the carboxylic acid.

G Start 3,5-Difluoro-4-formylbenzoic acid Step1 Protect Aldehyde (e.g., Ethylene Glycol, p-TsOH) Start->Step1 Intermediate1 Acetal-Protected Intermediate Step1->Intermediate1 Step2 Protect Carboxylic Acid (e.g., Benzyl Bromide, K2CO3) Intermediate1->Step2 FullyProtected Fully Protected Substrate Step2->FullyProtected Reaction Perform Desired Reaction (e.g., on aromatic ring) FullyProtected->Reaction DeprotectAcid Deprotect Carboxylic Acid (H2, Pd/C) Reaction->DeprotectAcid Orthogonal Cleavage 1 Intermediate2 Free Carboxylic Acid DeprotectAcid->Intermediate2 DeprotectAldehyde Deprotect Aldehyde (Aqueous Acid) Intermediate2->DeprotectAldehyde Orthogonal Cleavage 2 FinalProduct Final Product DeprotectAldehyde->FinalProduct

Caption: Orthogonal protection and deprotection sequence.

This strategy allows for:

  • Protection of the aldehyde as an acetal.

  • Protection of the carboxylic acid as a benzyl ester.

  • Execution of the desired chemical transformation.

  • Selective deprotection of the benzyl ester via hydrogenolysis to reveal the carboxylic acid, leaving the acetal intact.

  • Subsequent deprotection of the acetal with aqueous acid to unmask the aldehyde.

The order of deprotection can be reversed if a silyl ester is used in place of a benzyl ester, with fluoride-mediated deprotection occurring first.

Quantitative Data Summary

Protecting GroupFunctional GroupProtection ReagentsDeprotection ConditionsOrthogonality Notes
Diethyl Acetal AldehydeEthanol, Triethyl orthoformate, p-TsOHMild aqueous acid (e.g., 1N HCl in acetone/H₂O)[10]Stable to base, nucleophiles, hydrides, hydrogenolysis.
Methyl Ester Carboxylic AcidTMS-diazomethane or MeOH/H⁺Acid or base hydrolysis (e.g., LiOH, H₂O/THF)Cleaved by strong acid/base; limited orthogonality.
Benzyl Ester Carboxylic AcidBenzyl bromide, K₂CO₃Catalytic hydrogenolysis (H₂, Pd/C)[6]Orthogonal to acid/base labile groups and acetals.
TBS Silyl Ester Carboxylic AcidTBS-Cl, ImidazoleTBAF in THF or mild acid[14][19]Orthogonal to hydrogenolysis; sensitive to strong acid.

Conclusion

The successful synthesis of complex molecules derived from 3,5-difluoro-4-formylbenzoic acid is critically dependent on a well-designed protecting group strategy. By carefully considering the sequence of reactions and the principles of orthogonality, researchers can selectively mask and unmask the aldehyde and carboxylic acid functionalities, enabling a wide range of chemical transformations. The protocols and strategies outlined in this guide provide a robust framework for navigating the synthetic challenges posed by this versatile building block.

References

  • The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide. RSC Publishing.
  • Dimethyl Acetals. Organic Chemistry Portal.
  • Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane.
  • Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. JoVE.
  • Deprotection of Silyl Ethers. Gelest Technical Library.
  • troubleshooting acetal deprotection in the presence of sensitive functional groups. Benchchem.
  • Acetals as Protecting Groups for Aldehydes and Ketones. Chemistry Steps.
  • Protection of carbonyl and carboxyl group. Slideshare.
  • Appendix 6: Protecting groups. Oxford Learning Link.
  • A Researcher's Guide to Silyl Ether Deprotection: Navigating Methods for Sensitive Substr
  • Technical Support Center: Esterification of Substituted Benzoic Acids. Benchchem.
  • Esterification of Hindered Carboxylic Acids. pubs.acs.org.
  • Protecting group. Wikipedia.
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  • Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry.
  • Protecting Groups. [Source not provided].
  • Video: Protecting Groups for Aldehydes and Ketones: Introduction. JoVE.
  • OC II (FS 2019) Prof. J. W. Bode. bode.ethz.ch.
  • Acetal Protecting Group Addition Mechanism | Organic Chemistry. YouTube.
  • 17.8: Acetals as Protecting Groups. Chemistry LibreTexts.
  • Protecting Groups for Carboxylic acid. YouTube.
  • 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts.
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  • Ester synthesis by esterific
  • Acetal Protecting Group Explained: Definition, Examples, Practice & Video Lessons. Pearson.
  • 16: Silylethers. Chemistry LibreTexts.
  • “Supersilyl” Group as Novel Carboxylic Acid Protecting Group: Application to Highly Stereoselective Aldol and Mannich Reactions.
  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. RSC Publishing.
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  • tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal.
  • 3,5-difluoro-4-formylbenzoic Acid | 736990-88-8 | FD105094. Biosynth.
  • 3,5-Difluoro-4-formylbenzoic acid | C8H4F2O3 | CID 45073629. PubChem.
  • Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde.
  • 3,5-Difluoro-4-formylphenylboronic acid = 95 870718-11-9. Sigma-Aldrich.
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Application Notes & Protocols: Multi-Step Synthesis Involving Tert-butyl 3,5-difluoro-4-formylbenzoate for the Development of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic utility of tert-butyl 3,5-difluoro-4-formylbenzoate, a key building block in medicinal chemistry. We present a detailed, two-step synthetic protocol for the preparation of a novel aza-indole derivative, a scaffold of significant interest in the development of kinase inhibitors. The protocols are designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the experimental choices, troubleshooting guidance, and validated procedural steps. This guide emphasizes scientific integrity, providing a self-validating system for the synthesis and characterization of these important molecular entities.

Introduction: The Strategic Importance of Tert-butyl 3,5-difluoro-4-formylbenzoate

Tert-butyl 3,5-difluoro-4-formylbenzoate (CAS 467442-12-2) is a highly functionalized aromatic compound that has garnered significant attention as a versatile starting material in the synthesis of complex bioactive molecules.[1] Its structural features, including an aldehyde for carbon-carbon and carbon-nitrogen bond formation, two fluorine atoms that can enhance metabolic stability and binding affinity, and a tert-butyl ester protecting group, make it an ideal candidate for multi-step synthetic sequences in drug discovery.[2]

The difluorobenzaldehyde moiety is a common feature in a number of potent kinase inhibitors, including the Anaplastic Lymphoma Kinase (ALK) inhibitor, Ceritinib.[3][4] The fluorine atoms can modulate the pKa of adjacent functional groups and participate in favorable electrostatic interactions within the ATP-binding pocket of kinases. The tert-butyl ester provides a robust protecting group for the carboxylic acid, which can be selectively removed under acidic conditions in the later stages of a synthesis.[5]

This guide will detail a representative multi-step synthesis commencing with tert-butyl 3,5-difluoro-4-formylbenzoate to construct a novel aza-indole derivative, a privileged scaffold in kinase inhibitor design.[6] The synthetic strategy will employ a reductive amination followed by a palladium-catalyzed intramolecular cyclization.

Core Synthetic Pathway: From Aldehyde to Aza-Indole

The overall synthetic strategy is a two-step process designed to be robust and scalable. The first step involves the formation of a secondary amine via reductive amination of tert-butyl 3,5-difluoro-4-formylbenzoate with a suitably substituted aniline. The second step is an intramolecular palladium-catalyzed C-N bond formation to construct the aza-indole ring system.

Synthetic_Pathway start Tert-butyl 3,5-difluoro-4-formylbenzoate intermediate Secondary Amine Intermediate start->intermediate Reductive Amination product Aza-Indole Product intermediate->product Intramolecular Cyclization

Caption: Overall synthetic workflow.

Experimental Protocols

Step 1: Reductive Amination

The first step is the reductive amination of tert-butyl 3,5-difluoro-4-formylbenzoate with a primary amine. This reaction proceeds via the initial formation of an imine, which is then reduced in situ to the corresponding secondary amine. Sodium triacetoxyborohydride (STAB) is an excellent choice for this transformation as it is a mild and selective reducing agent that can be used in a one-pot procedure.[7]

Reaction Scheme:

Protocol:

  • To a solution of tert-butyl 3,5-difluoro-4-formylbenzoate (1.0 eq.) in anhydrous 1,2-dichloroethane (DCE) is added the substituted aniline (1.1 eq.).

  • The reaction mixture is stirred at room temperature for 30 minutes to allow for imine formation.

  • Sodium triacetoxyborohydride (STAB) (1.5 eq.) is added portion-wise over 15 minutes.

  • The reaction is stirred at room temperature for 12-24 hours and monitored by TLC or LC-MS.

  • Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.

  • The layers are separated, and the aqueous layer is extracted with dichloromethane (DCM).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Causality of Experimental Choices:

  • Solvent: DCE is a good choice as it is a non-protic solvent that is compatible with the reducing agent and effectively solubilizes the reactants.

  • Reducing Agent: STAB is preferred over stronger reducing agents like sodium borohydride as it is less likely to reduce the aldehyde starting material directly and is more tolerant of mildly acidic conditions that can favor imine formation.

  • Stoichiometry: A slight excess of the amine is used to drive the imine formation to completion. An excess of the reducing agent ensures complete conversion of the imine to the amine.

Troubleshooting:

  • Incomplete reaction: If the reaction stalls, gentle heating (40-50 °C) can be applied. Ensure all reagents and solvents are anhydrous, as moisture can hydrolyze the imine intermediate and deactivate the reducing agent.

  • Side product formation: If reduction of the aldehyde is observed, it may indicate that the imine formation is slow. Adding a catalytic amount of acetic acid can sometimes facilitate imine formation.

Parameter Value
Starting MaterialTert-butyl 3,5-difluoro-4-formylbenzoate
AmineSubstituted Aniline
Reducing AgentSodium Triacetoxyborohydride (STAB)
Solvent1,2-Dichloroethane (DCE)
TemperatureRoom Temperature
Reaction Time12-24 hours
Expected Yield 70-90%
Step 2: Intramolecular C-N Bond Formation (Aza-Indole Synthesis)

The second step involves an intramolecular palladium-catalyzed C-N bond formation to construct the aza-indole ring system. This type of reaction is a powerful tool for the synthesis of heterocyclic compounds.[6]

Reaction Scheme:

Protocol:

  • To a solution of the secondary amine intermediate from Step 1 (1.0 eq.) in an anhydrous solvent such as toluene or dioxane is added a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%) and a phosphine ligand (e.g., Xantphos, 10 mol%).

  • A base, such as cesium carbonate (Cs₂CO₃, 2.0 eq.), is added to the mixture.

  • The reaction vessel is sealed and heated to 80-120 °C for 12-24 hours. The reaction should be monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite to remove the palladium catalyst.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Causality of Experimental Choices:

  • Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is crucial for the success of the reaction. The Pd(OAc)₂/Xantphos system is a common and effective combination for C-N bond formation.

  • Base: A strong, non-nucleophilic base like cesium carbonate is used to deprotonate the amine and facilitate the catalytic cycle.

  • Solvent: High-boiling aprotic solvents like toluene or dioxane are used to allow for the necessary reaction temperatures.

Troubleshooting:

  • No reaction: Ensure that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) as oxygen can deactivate the palladium catalyst. The purity of the starting material is also critical.

  • Low yield: The choice of ligand can have a significant impact on the yield. Screening different phosphine ligands may be necessary to optimize the reaction.

Parameter Value
Starting MaterialSecondary Amine Intermediate
CatalystPd(OAc)₂
LigandXantphos
BaseCesium Carbonate (Cs₂CO₃)
SolventToluene or Dioxane
Temperature80-120 °C
Reaction Time12-24 hours
Expected Yield 50-70%

Visualization of Key Mechanisms

Reductive_Amination_Mechanism Aldehyde Aldehyde Imine Imine Intermediate Aldehyde->Imine + Amine, -H₂O Amine Primary Amine Amine_Product Secondary Amine Imine->Amine_Product + [H] (STAB)

Caption: Mechanism of Reductive Amination.

Conclusion

Tert-butyl 3,5-difluoro-4-formylbenzoate is a valuable and versatile building block for the synthesis of complex molecules, particularly in the context of kinase inhibitor discovery. The detailed protocols provided in this guide for a two-step synthesis of a novel aza-indole derivative demonstrate the utility of this starting material in robust and scalable synthetic routes. By understanding the rationale behind the experimental choices and being aware of potential troubleshooting strategies, researchers can effectively utilize this compound to accelerate their drug discovery efforts.

References

  • Perera, S., Piwnica-Worms, D., & Alauddin, M. M. (2016). Synthesis of a [18F]-labeled ceritinib analogue for positron emission tomography of anaplastic lymphoma kinase, a receptor tyrosine kinase, in lung cancer. Journal of Labelled Compounds and Radiopharmaceuticals, 59(3), 103–108. [Link]

  • Li, R., et al. (2016). Ceritinib: From Synthesis to Clinical Applications. Mini-Reviews in Medicinal Chemistry, 16(15), 1225-1233. [Link]

  • Touchette, K. M. (2006). Reductive Amination in the Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 83(6), 929. [Link]

  • Gribble, G. W. (2010). Recent developments in indole ring synthesis—methodology and applications. Journal of the Brazilian Chemical Society, 21, 755-780. [Link]

  • PubChem. (n.d.). Tert-butyl 3,5-difluoro-4-formylbenzoate. National Center for Biotechnology Information. [Link]

  • Wu, X., & Wang, J. (2014). Recent advances in the synthesis of 7-azaindoles. RSC Advances, 4(83), 44046-44057. [Link]

  • Gao, Y. D., et al. (2020). Direct synthesis of annulated indoles through palladium-catalyzed double alkylations. Organic Chemistry Frontiers, 7(9), 1149-1154. [Link]

  • PubChem. (n.d.). Tert-butyl 3,5-difluoro-4-formylbenzoate. [Link]

  • Wu, Y., et al. (2004). Selective deprotection of tert-butyl esters in the presence of acid labile protecting groups with use of ZnBr2. The Journal of Organic Chemistry, 69(19), 6141-6144. [Link]

  • Gissot, A., et al. (2005). NVP-TAE684, a potent, selective, and efficacious inhibitor of NPM-ALK. Molecular Cancer Therapeutics, 4(8), 1205-1212. [Link]

  • Scott, J. S., et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 4(5), 453-457. [Link]

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The Strategic Integration of Tert-butyl 3,5-difluoro-4-formylbenzoate in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Fluorine Advantage in Modern Crop Protection

In the landscape of contemporary agrochemical research, the incorporation of fluorine atoms into active molecules has emerged as a paramount strategy for enhancing biological efficacy and metabolic stability. The unique physicochemical properties imparted by fluorine, such as increased lipophilicity and binding affinity to target enzymes, have led to the development of a new generation of high-performance herbicides, fungicides, and insecticides. Within this context, substituted difluorinated aromatic compounds are particularly valuable building blocks. Tert-butyl 3,5-difluoro-4-formylbenzoate, a trifunctional aromatic scaffold, represents a key intermediate with significant potential for the synthesis of complex and potent agrochemicals.

This technical guide provides an in-depth exploration of the application of Tert-butyl 3,5-difluoro-4-formylbenzoate in agrochemical synthesis. While direct, publicly documented pathways to commercial agrochemicals from this specific ester are not abundant, its structural motifs are present in numerous patented and developmental compounds. This note will, therefore, focus on the synthetic utility of the core 3,5-difluoro-4-formylbenzoic acid structure, for which the tert-butyl ester is a critical protected intermediate. We will present a detailed, representative synthetic protocol for a hypothetical, yet plausible, protoporphyrinogen oxidase (PPO)-inhibiting herbicide, a class of agrochemicals known for their potent and rapid action.[1]

The Synthetic Versatility of the 3,5-Difluoro-4-formylbenzoate Scaffold

The Tert-butyl 3,5-difluoro-4-formylbenzoate molecule offers three key points of functionality for synthetic elaboration:

  • The Aldehyde Group: This versatile functional group can undergo a wide array of transformations, including oxidation to a carboxylic acid, reduction to an alcohol or a methyl group, and participation in condensation reactions to form imines, oximes, or carbon-carbon bonds via olefination reactions.

  • The Tert-butyl Ester: This bulky ester serves as an excellent protecting group for the carboxylic acid functionality. Its stability under a variety of reaction conditions, coupled with its facile removal under acidic conditions, makes it an ideal choice for multi-step syntheses where the carboxylic acid needs to be masked.

  • The Difluorinated Aromatic Ring: The two fluorine atoms significantly influence the electronic properties of the ring, increasing its electrophilicity and providing sites for nucleophilic aromatic substitution. Furthermore, the C-F bonds enhance the metabolic stability of the final agrochemical, prolonging its activity in the field.

The strategic manipulation of these three functional groups allows for the construction of a diverse range of complex molecular architectures, making Tert-butyl 3,5-difluoro-4-formylbenzoate a highly valuable, albeit specialized, building block for agrochemical discovery.

Application in the Synthesis of a Representative PPO-Inhibiting Herbicide

Protoporphyrinogen oxidase (PPO)-inhibiting herbicides are a crucial class of agrochemicals that act by disrupting the chlorophyll biosynthesis pathway in susceptible plants.[1] This leads to the accumulation of toxic protoporphyrin IX, which, in the presence of light, generates reactive oxygen species that cause rapid cell membrane disruption and plant death. Many potent PPO inhibitors feature a substituted phenyl ring system.

The following section details a representative, multi-step synthesis of a hypothetical PPO-inhibiting herbicide, designated AG-DFP-01 , starting from 3,5-difluoro-4-formylbenzoic acid. This synthesis will illustrate the potential role of Tert-butyl 3,5-difluoro-4-formylbenzoate as a key intermediate.

Overall Synthetic Workflow

The synthesis of AG-DFP-01 from 3,5-difluoro-4-formylbenzoic acid is a logical sequence of standard organic transformations. The workflow is designed to first protect the carboxylic acid, then elaborate the aldehyde functionality, and finally deprotect the carboxylic acid to yield the active herbicidal molecule.

Synthetic Workflow for AG-DFP-01 A 3,5-Difluoro-4-formylbenzoic Acid B Tert-butyl 3,5-difluoro-4-formylbenzoate (Protection) A->B (Boc)2O, DMAP C Reductive Amination Intermediate B->C Reductive Amination (e.g., with an amine and NaBH(OAc)3) D Final Protected Intermediate C->D Further Functionalization (e.g., Acylation) E AG-DFP-01 (Deprotection) D->E TFA or HCl

Caption: Synthetic pathway for the preparation of AG-DFP-01.

Detailed Experimental Protocols

Part 1: Synthesis of Tert-butyl 3,5-difluoro-4-formylbenzoate (Protection of Carboxylic Acid)

Rationale: The protection of the carboxylic acid as a tert-butyl ester is a critical first step to prevent its interference in the subsequent reductive amination reaction. The bulky tert-butyl group is stable to the mildly basic and reductive conditions of the next step and can be selectively removed at the end of the synthesis.

Materials:

  • 3,5-Difluoro-4-formylbenzoic acid (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • Tert-butanol (solvent)

  • Dichloromethane (DCM) (co-solvent)

Procedure:

  • To a stirred solution of 3,5-difluoro-4-formylbenzoic acid in a mixture of tert-butanol and DCM at room temperature, add DMAP.

  • Slowly add di-tert-butyl dicarbonate to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to afford Tert-butyl 3,5-difluoro-4-formylbenzoate as a pure solid.

Parameter Expected Value
Yield 85-95%
Purity (by HPLC) >98%
Appearance White solid
Part 2: Reductive Amination to Form the Amine Intermediate

Rationale: Reductive amination is a highly efficient method for forming C-N bonds. In this step, the aldehyde functionality of Tert-butyl 3,5-difluoro-4-formylbenzoate is converted to an amine. This amine will be a key component of the final PPO-inhibiting herbicide structure.

Materials:

  • Tert-butyl 3,5-difluoro-4-formylbenzoate (1.0 eq)

  • A primary or secondary amine (e.g., cyclopropylamine) (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) (solvent)

  • Acetic acid (catalyst)

Procedure:

  • Dissolve Tert-butyl 3,5-difluoro-4-formylbenzoate and the chosen amine in DCM.

  • Add a catalytic amount of acetic acid to the solution.

  • Stir the mixture at room temperature for 1 hour to allow for the formation of the iminium ion.

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture, maintaining the temperature below 30 °C.

  • Stir the reaction for an additional 4-6 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude amine intermediate.

  • This intermediate is often used in the next step without further purification.

Parameter Expected Value
Yield 70-85% (crude)
Purity (by LC-MS) >90%
Appearance Pale yellow oil
Part 3: Final Functionalization and Deprotection to Yield AG-DFP-01

Rationale: The final steps involve the introduction of the remaining structural features of the PPO inhibitor and the deprotection of the carboxylic acid. The deprotection is achieved under acidic conditions, which selectively cleaves the tert-butyl ester without affecting other functional groups.

Materials:

  • Crude amine intermediate from Part 2 (1.0 eq)

  • An acylating agent (e.g., a substituted benzoyl chloride) (1.1 eq)

  • Triethylamine (TEA) or Pyridine (base)

  • Dichloromethane (DCM) (solvent)

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane for deprotection

Procedure (Functionalization):

  • Dissolve the crude amine intermediate in DCM and cool to 0 °C.

  • Add the base (e.g., triethylamine).

  • Slowly add the acylating agent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

Procedure (Deprotection):

  • Dissolve the functionalized intermediate in DCM.

  • Add an excess of TFA or a solution of HCl in dioxane.

  • Stir the reaction at room temperature for 1-3 hours, monitoring the disappearance of the starting material by TLC.

  • Concentrate the reaction mixture under reduced pressure to remove the acid and solvent.

  • The resulting crude product can be purified by recrystallization or column chromatography to yield the final product, AG-DFP-01 .

Parameter Expected Value
Overall Yield 60-75% (over 2 steps)
Purity (by HPLC) >99%
Appearance White to off-white solid

Mechanism of Action: PPO Inhibition

The synthesized AG-DFP-01 is designed to act as a PPO inhibitor. The fluorinated phenyl ring and the associated side chains are crucial for binding to the active site of the PPO enzyme, preventing its natural substrate, protoporphyrinogen IX, from binding.

PPO Inhibition Mechanism cluster_normal Normal Pathway cluster_inhibited Inhibited Pathway Protoporphyrinogen_IX Protoporphyrinogen IX PPO_Enzyme PPO Enzyme Protoporphyrinogen_IX->PPO_Enzyme Substrate ROS Reactive Oxygen Species (ROS) (Cell Damage) Protoporphyrinogen_IX->ROS Accumulation & Oxidation Protoporphyrin_IX Protoporphyrin IX PPO_Enzyme->Protoporphyrin_IX Catalysis Chlorophyll Chlorophyll Synthesis Protoporphyrin_IX->Chlorophyll AG_DFP_01 AG-DFP-01 AG_DFP_01->PPO_Enzyme

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for Tert-butyl 3,5-difluoro-4-formylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of Tert-butyl 3,5-difluoro-4-formylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to help you navigate the common challenges associated with this synthesis, ensuring higher yields, purity, and reproducibility in your experiments.

Introduction: The Synthetic Challenge

Tert-butyl 3,5-difluoro-4-formylbenzoate is a key building block in medicinal chemistry, valued for its unique electronic and structural properties. Its synthesis typically proceeds via an electrophilic aromatic substitution, most commonly a Vilsmeier-Haack formylation, on the precursor Tert-butyl 3,5-difluorobenzoate.

The primary challenge in this synthesis lies in the electronic nature of the starting material. The benzene ring is substituted with three electron-withdrawing groups: two fluorine atoms and a tert-butoxycarbonyl group. These groups deactivate the ring, making it less nucleophilic and thus less reactive towards electrophilic attack.[1][2] Consequently, the reaction requires carefully controlled and optimized conditions to achieve a successful outcome. This guide will address the critical parameters and common failure points in this process.

Troubleshooting & FAQs in a Question-and-Answer Format

Part 1: The Vilsmeier-Haack Formylation Reaction

The Vilsmeier-Haack reaction is the cornerstone of this synthesis, involving the formation of the Vilsmeier reagent (a chloroiminium salt) from a substituted amide like N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃).[3] This reagent then acts as the electrophile to formylate the aromatic ring.

Q1: My formylation reaction has a very low yield or is not proceeding to completion. What are the most likely causes?

A1: This is the most common issue and can usually be traced back to one of three critical areas: the Vilsmeier reagent, reaction conditions, or substrate purity.

  • Inactive Vilsmeier Reagent: The Vilsmeier reagent is extremely sensitive to moisture.[4] Any water present in your glassware, solvent (DMF), or starting material will rapidly decompose the reagent, halting the reaction.

    • Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous DMF, preferably from a freshly opened bottle or one stored over molecular sieves. Ensure your Tert-butyl 3,5-difluorobenzoate is dry. Always conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[5]

  • Sub-optimal Reaction Temperature or Time: Due to the deactivated nature of the ring, this reaction requires thermal energy to proceed. Insufficient temperature or time will result in an incomplete reaction.

    • Solution: While the initial formation of the Vilsmeier reagent is exothermic and must be performed at a low temperature (0-5 °C), the subsequent reaction with the difluorobenzoate requires heating. After adding your substrate, allow the mixture to warm to room temperature, then heat to 60–80 °C.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material persists, consider extending the reaction time (e.g., from 4 hours to 8-12 hours) or cautiously increasing the temperature in 5-10 °C increments.

  • Incorrect Stoichiometry: An insufficient amount of the Vilsmeier reagent will naturally lead to incomplete conversion.

    • Solution: Use a molar excess of the Vilsmeier reagent. A good starting point is 1.5 to 2.0 equivalents of both DMF and POCl₃ relative to your starting benzoate.

Q2: I'm observing the formation of multiple byproducts and a dark reaction mixture. What side reactions could be occurring?

A2: Byproduct formation is often a result of reaction conditions being too harsh or improper work-up procedures.

  • Hydrolysis of the Tert-butyl Ester: The tert-butyl ester group is sensitive to strong acids. During the reaction or, more commonly, during an acidic work-up, you can cleave the ester to form the corresponding carboxylic acid.

    • Solution: Perform the work-up under carefully controlled pH conditions. Quench the reaction by pouring it slowly onto a mixture of ice and a mild base like saturated sodium bicarbonate (NaHCO₃) or sodium acetate solution, ensuring the aqueous layer remains neutral or slightly basic.

  • Decomposition: At excessively high temperatures (>100 °C), the starting material or product may begin to decompose, leading to charring and a complex mixture.

    • Solution: Maintain the lowest effective reaction temperature that allows for a reasonable reaction rate. Do not overheat.

  • Chlorinated Byproducts: Although less common for deactivated rings, the Vilsmeier reagent can sometimes act as a chlorinating agent at higher temperatures.[4]

    • Solution: Prompt and efficient aqueous work-up is crucial to hydrolyze any reactive intermediates and minimize contact time.

Q3: The work-up procedure seems hazardous. What is the safest and most effective way to quench the reaction and isolate the product?

A3: The work-up of a Vilsmeier-Haack reaction is indeed critical and potentially dangerous due to the presence of unreacted, water-reactive POCl₃.[3] A violent, exothermic reaction can occur if water is added directly to the reaction mixture.

  • Recommended Work-up Protocol:

    • Allow the reaction mixture to cool to room temperature.

    • Prepare a separate large beaker containing a vigorously stirred mixture of crushed ice and a saturated solution of sodium bicarbonate or sodium acetate.

    • Slowly and carefully , pour the reaction mixture in a thin stream into the ice/base slurry. This order of addition (reaction to quencher) is critical for safety and temperature control.

    • Stir the resulting mixture for 30-60 minutes to ensure complete hydrolysis of the intermediate iminium salt and quenching of any remaining POCl₃.

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate or dichloromethane (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[6]

Data & Protocols

Table 1: Troubleshooting Guide Summary
Observed Problem Potential Cause Recommended Solution
Low or No Product Formation Moisture in reagents/glasswareOven-dry all glassware; use anhydrous DMF; run under inert atmosphere.[4]
Insufficient temperature or timeHeat reaction to 60-80 °C after initial reagent formation; monitor by TLC and extend time if needed.
Incorrect stoichiometryUse 1.5-2.0 equivalents of Vilsmeier reagent.
Multiple Byproducts / Dark Color Tert-butyl ester hydrolysisUse a buffered or basic work-up (e.g., NaHCO₃, NaOAc).
Reaction temperature too highDo not exceed 90 °C; find the lowest effective temperature.
Violent/Uncontrolled Work-up Improper quenching techniqueAlways add the reaction mixture slowly to a stirred ice/base slurry.[3]
Experimental Workflow and Protocols

Below is a general workflow and a detailed protocol for the formylation step.

Diagram 1: Overall Synthesis Workflow

G cluster_0 Step 1: Esterification cluster_1 Step 2: Vilsmeier-Haack Formylation A 3,5-Difluorobenzoic Acid C Tert-butyl 3,5-difluorobenzoate (Starting Material) A->C B Tert-butanol / Isobutylene B->C E Reaction with Substrate (Formylation) C->E Input D DMF + POCl3 (Vilsmeier Reagent Formation) D->E F Aqueous Work-up & Purification E->F G Tert-butyl 3,5-difluoro-4-formylbenzoate (Final Product) F->G

Caption: General two-step synthesis pathway.

Diagram 2: Troubleshooting Decision Tree

G Start Reaction Issue: Low Yield / No Product TLC TLC shows only starting material? Start->TLC Reagent Check Reagent Quality: - Anhydrous DMF? - Fresh POCl3? - Dry Substrate? TLC->Reagent Yes Complex TLC shows complex mixture? TLC->Complex No Conditions Optimize Conditions: - Increase Temp (60 -> 80°C)? - Increase Time (4h -> 12h)? - Increase Equivalents? Complex->Conditions No, just starting material & product spot Workup Review Work-up: - Was pH controlled? - Was quenching done correctly? Complex->Workup Yes Temp Review Temperature: - Was reaction overheated? Workup->Temp Yes

Caption: A logic diagram for troubleshooting low-yield reactions.

Detailed Protocol: Vilsmeier-Haack Formylation

Disclaimer: This protocol is a representative example. All reactions should be performed by qualified personnel in a suitable chemical fume hood with appropriate personal protective equipment.

  • Vilsmeier Reagent Formation:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add anhydrous N,N-dimethylformamide (DMF) (1.5 equiv.).

    • Cool the flask to 0 °C using an ice-water bath.

    • Slowly add phosphorus oxychloride (POCl₃) (1.5 equiv.) dropwise to the DMF, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, stir the mixture at 0-5 °C for an additional 30-60 minutes. The formation of a white solid or a viscous liquid is often observed.[7]

  • Reaction with Substrate:

    • Dissolve Tert-butyl 3,5-difluorobenzoate (1.0 equiv.) in a minimal amount of anhydrous DMF.

    • Add this solution dropwise to the pre-formed Vilsmeier reagent while maintaining the reaction temperature at 0-5 °C.

    • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Reaction Progression:

    • Heat the reaction mixture to 70 °C in an oil bath and maintain this temperature for 4-12 hours.

    • Monitor the consumption of the starting material by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate solvent system).

  • Work-up and Purification:

    • Follow the detailed work-up procedure described in Q3 .

    • The resulting crude solid/oil can be purified by flash column chromatography on silica gel, typically using a gradient elution of ethyl acetate in hexanes (e.g., 0% to 15% EtOAc).[8]

References

  • BenchChem Technical Support Team. (2025, December).
  • BenchChem Technical Support Team. (2025, November). Technical Support Center: Vilsmeier-Haack Reaction Workup. Benchchem.
  • Reddit User Discussion. (2021). Having some troubles with a Vislmeier-Haack reaction. Reddit.
  • Chemistry Steps. Vilsmeier-Haack Reaction. Chemistry Steps.
  • Reddit User Discussion. (2023).
  • PubChem. Tert-butyl 3,5-difluoro-4-formylbenzoate.
  • Supplementary Information for a scientific article. (2020). Journal unspecified.
  • Organic Syntheses Procedure. Organic Syntheses.
  • Chapter 18: Electrophilic Aromatic Substitution. Textbook chapter, source unspecified.
  • Jasperse, J. Chapter 17 Notes: Aromatic Reactions.
  • PrepChem. Synthesis of C.

Sources

Technical Support Center: Deprotection of Tert-butyl 3,5-difluoro-4-formylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the deprotection of tert-butyl 3,5-difluoro-4-formylbenzoate. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this specific substrate and aiming to efficiently and cleanly synthesize the corresponding carboxylic acid, 3,5-difluoro-4-formylbenzoic acid.

The presence of two electron-withdrawing fluorine atoms and a reactive formyl group on the aromatic ring introduces specific challenges that require careful consideration beyond standard tert-butyl ester deprotection protocols. This guide provides in-depth, experience-driven advice to help you navigate these challenges, troubleshoot common issues, and achieve high-yield, high-purity results.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries and concerns regarding the deprotection of tert-butyl 3,5-difluoro-4-formylbenzoate.

Q1: What is the standard reagent for deprotecting tert-butyl 3,5-difluoro-4-formylbenzoate?

The most common and effective method for the cleavage of the tert-butyl ester in this substrate is acidolysis using trifluoroacetic acid (TFA).[1][2] A mixture of TFA in a chlorinated solvent, typically dichloromethane (DCM), is the standard starting point.[2]

Q2: How does the deprotection reaction work?

The reaction is an acid-catalyzed elimination. The carbonyl oxygen of the ester is protonated by the strong acid (TFA), which makes the ester a better leaving group. The carbon-oxygen bond then cleaves, releasing the desired carboxylic acid and a stable tertiary carbocation (the t-butyl cation).[3][4] This cation is then neutralized, usually by forming isobutylene gas or by reacting with the trifluoroacetate anion to form tert-butyl trifluoroacetate.[3][5][6]

Q3: Are the fluorine and formyl groups on the aromatic ring stable to TFA?

Generally, yes. The carbon-fluorine bonds on the aromatic ring are very strong and stable under these acidic conditions. The formyl (aldehyde) group is also relatively stable to TFA at room temperature, provided that water and other nucleophiles are rigorously excluded from the reaction mixture. However, prolonged reaction times or elevated temperatures can pose a risk to the aldehyde functionality.

Q4: My deprotection reaction is slow or incomplete. What are the likely causes?

Incomplete cleavage is a common issue. The primary causes are:

  • Insufficient Acid Strength/Concentration: The electron-withdrawing nature of the difluoro and formyl substituents can slightly decrease the reactivity of the ester towards acidolysis. A higher concentration of TFA may be required compared to more electron-rich substrates.

  • Inadequate Reaction Time: While many deprotections are complete within a few hours, this specific substrate may require longer reaction times. It is crucial to monitor the reaction's progress.

  • Low Temperature: Reactions are typically run at room temperature (20-25°C). Lower temperatures will significantly slow down the reaction rate.

  • Presence of Water: Excess water in the reaction can dilute the TFA, reducing its effectiveness.

Q5: I am observing unexpected side products. What could they be?

The most likely source of side products is the reactive tert-butyl cation generated during the deprotection.[7] If your starting material or solvent contains nucleophilic impurities, the tert-butyl cation can alkylate them. While the target molecule itself has limited nucleophilic sites, this is a key consideration in complex syntheses. The formyl group itself could potentially participate in side reactions if conditions are not carefully controlled (see Troubleshooting Guide).

Troubleshooting Guide: From Common Issues to Advanced Solutions

This section provides a structured approach to diagnosing and solving problems encountered during the deprotection of tert-butyl 3,5-difluoro-4-formylbenzoate.

Issue 1: Incomplete or Stalled Reaction

Symptoms:

  • TLC or HPLC analysis shows a significant amount of starting material remaining after the expected reaction time (e.g., 2-4 hours).

  • The reaction appears to have stopped, with the ratio of starting material to product remaining constant over time.

Root Cause Analysis and Solutions:

Potential Cause Scientific Rationale Recommended Action
Insufficient TFA Concentration The electron-withdrawing groups on the aromatic ring reduce the electron density on the ester's carbonyl oxygen, making it less basic and thus less readily protonated by the acid.Increase the concentration of TFA. Start with a 1:1 (v/v) mixture of TFA:DCM. If the reaction is still slow, neat TFA (95-100%) can be used.[2]
Sub-optimal Reaction Time Deprotection is a kinetic process. Insufficient time will naturally lead to incomplete conversion.Monitor the reaction progress meticulously using TLC or HPLC at regular intervals (e.g., every hour). Extend the reaction time until the starting material is no longer detectable.
Presence of Water Water can compete with the ester for protons, effectively reducing the acidity of the medium.Use anhydrous DCM and fresh, high-purity TFA. If necessary, dry the solvent over molecular sieves prior to use.
Issue 2: Degradation of the Product or Formation of Side Products

Symptoms:

  • Appearance of multiple new spots on TLC or peaks in the HPLC chromatogram that do not correspond to the starting material or the desired product.

  • Low isolated yield of the desired product despite complete consumption of the starting material.

  • Discoloration of the reaction mixture (e.g., turning dark brown or black).

Root Cause Analysis and Solutions:

Potential Cause Scientific Rationale Recommended Action
Side Reactions of the Formyl Group Under strongly acidic conditions, aldehydes can be susceptible to reactions such as acetal formation (if alcohols are present as impurities) or other acid-catalyzed condensation/polymerization reactions, especially with prolonged heating.1. Strictly Anhydrous Conditions: Ensure all reagents and solvents are dry. 2. Avoid Heat: Run the reaction at room temperature. 3. Minimize Reaction Time: As soon as the starting material is consumed (monitored by TLC/HPLC), proceed with the work-up immediately.
Re-alkylation by the t-Butyl Cation The generated tert-butyl cation is a potent electrophile and can react with any nucleophiles present. While the product itself is not highly nucleophilic, this is a concern if other sensitive functional groups are present in more complex substrates.This is less of a concern for this specific molecule but is a critical point in peptide synthesis where residues like tryptophan or methionine are present.[5][7] If working with more complex derivatives, consider adding a scavenger.
Use of Scavengers (If Applicable) Scavengers are nucleophilic compounds added to the reaction mixture to "trap" the tert-butyl cation before it can react with the desired product.For this specific substrate, scavengers are generally not necessary unless side products from t-butylation are definitively identified. If needed, common scavengers include triisopropylsilane (TIS) or water (a small, controlled amount).

Experimental Protocols

Protocol 1: Standard Deprotection with TFA/DCM

This protocol is the recommended starting point for the deprotection of tert-butyl 3,5-difluoro-4-formylbenzoate.

Materials:

  • Tert-butyl 3,5-difluoro-4-formylbenzoate

  • Trifluoroacetic acid (TFA), reagent grade

  • Dichloromethane (DCM), anhydrous

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the tert-butyl 3,5-difluoro-4-formylbenzoate in anhydrous DCM (a typical concentration is 0.1-0.2 M).

  • TFA Addition: In a well-ventilated fume hood, carefully add an equal volume of TFA to the stirred solution (to achieve a 1:1 v/v mixture).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or HPLC. Withdraw small aliquots at regular intervals (e.g., every 30-60 minutes), quench with a small amount of methanol, and analyze. The reaction is complete when the starting material is no longer observed.

  • Work-up - TFA Removal: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. To facilitate the removal of residual TFA, add toluene to the flask and evaporate again. Repeat this azeotropic removal 2-3 times.

  • Work-up - Extraction:

    • Dissolve the crude residue in ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • To ensure all carboxylic acid is in the organic phase, the initial aqueous washes should be neutral or slightly acidic.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 3,5-difluoro-4-formylbenzoic acid.

  • Purification: The crude product is often a solid. If necessary, it can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or toluene).

Protocol 2: Monitoring the Reaction by HPLC

HPLC System:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% TFA or formic acid

  • Mobile Phase B: Acetonitrile with 0.1% TFA or formic acid

  • Gradient: A typical gradient would be 5% B to 95% B over 15-20 minutes.

  • Detection: UV detector at a wavelength where both starting material and product absorb (e.g., 254 nm).

Sample Preparation:

  • At designated time points, withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

  • Immediately quench the reaction by diluting the aliquot in a known volume of a solvent mixture (e.g., 1 mL of 1:1 acetonitrile:water). This rapid dilution effectively stops the reaction.

  • Filter the sample through a 0.22 µm syringe filter before injection if any precipitation is observed.

Analysis:

  • The starting tert-butyl ester will have a longer retention time than the more polar carboxylic acid product.

  • Monitor the disappearance of the starting material peak and the appearance of the product peak to determine the reaction's endpoint.

Visualizations

Deprotection_Mechanism

Troubleshooting_Workflow

References

  • Haisa, M., et al. (1976). Topochemical studies. VIII. The crystal and molecular structures of two polymorphs of 4-formylbenzoic acid. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 32(3), 857-860. [Link]

  • Lund, H., & Hammerich, O. (Eds.). (2001). Organic Electrochemistry, Revised and Expanded. CRC Press.
  • McGrath, M. (2015). How can I deprotect esters using TFA? ResearchGate. [Link]

  • Movassaghi, M., & Schmidt, M. A. (2005). N-Boc Deprotection. Organic Syntheses, 81, 235.
  • Ofori, S., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23853-23861. [Link]

  • Sun, W., et al. (2010). Solubilities of 4-Formylbenzoic Acid in Ethanoic Acid, Water, and Ethanoic Acid/Water Mixtures with Different Compositions from (303.2 to 473.2) K. Journal of Chemical & Engineering Data, 55(10), 4476-4478. [Link]

  • user55119. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Chemistry Stack Exchange. [Link]

  • Various Authors. (2011). Facile Deprotection of Aromatic tert-Butyl and Allylic Esters Under Microwave Irradiation Conditions. Synthetic Communications, 41(1), 120-126. [Link]

  • Various Authors. (2013). How to do work-up of a BOC deprotection reaction by TFA? ResearchGate. [Link]

  • Various Authors. (n.d.). Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]

  • Various Authors. (n.d.). Boc Deprotection - TFA. Common Organic Chemistry. [Link]

  • Various Authors. (n.d.). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. PubMed. [Link]

  • Wu, Y., et al. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131-6133. [Link]

  • Zhou, Y., et al. (2012). A highly active and stable Pd–TiO2/CDC–SiC catalyst for hydrogenation of 4-carboxybenzaldehyde. Journal of Materials Chemistry, 22(28), 14155-14159. [Link]

Sources

Technical Support Center: Acid-Catalyzed Cleavage of tert-Butyl Esters in Difluorobenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for managing the acid-catalyzed cleavage of tert-butyl (t-Bu) esters, with a specific focus on difluorobenzaldehyde derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical deprotection step and may encounter challenges specific to this class of electron-deficient aromatic compounds. Here, we delve into the mechanistic underpinnings, provide robust troubleshooting strategies, and answer frequently asked questions to empower you to navigate this transformation with confidence and success.

The Mechanistic Landscape: Understanding the "Why"

The acid-catalyzed removal of a tert-butyl ester is a cornerstone of modern organic synthesis, prized for its clean reaction profile under non-hydrolytic conditions. The generally accepted mechanism proceeds through a unilateral cleavage of the alkyl-oxygen bond (AAL1 mechanism).

The AAL1 Pathway: A Step-by-Step Breakdown
  • Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the ester's carbonyl oxygen by a strong acid, typically trifluoroacetic acid (TFA). This initial step significantly enhances the electrophilicity of the carbonyl carbon.

  • Formation of a Stable Carbocation: The key event is the departure of the tert-butyl group as a stable tertiary carbocation. This is the rate-determining step and is facilitated by the stability of the resulting carbocation.

  • Generation of the Carboxylic Acid and Isobutylene: The formed tert-butyl cation is then quenched, most commonly through elimination of a proton to form isobutylene gas. This regenerates the acid catalyst, allowing the reaction to proceed.[1]

A_AL1_Mechanism start Difluorobenzaldehyde tert-Butyl Ester protonated Protonated Ester start->protonated + H+ intermediate [Intermediate Complex] protonated->intermediate Slow carbocation tert-Butyl Cation (Reactive) intermediate->carbocation product Difluorobenzoic Acid intermediate->product isobutylene Isobutylene (gas) carbocation->isobutylene - H+ TFA_out TFA (H+) TFA_in TFA (H+)

Caption: The AAL1 mechanism for the acid-catalyzed cleavage of a tert-butyl ester.

The Influence of the Difluorobenzaldehyde Scaffold

The presence of two electron-withdrawing fluorine atoms and an aldehyde group on the aromatic ring can influence the deprotection reaction. While these groups primarily affect the reactivity of the aromatic ring itself, they can have a modest impact on the electronic properties of the ester. However, the AAL1 mechanism is less sensitive to the electronic nature of the carboxylic acid portion compared to mechanisms involving acyl-oxygen cleavage. The primary driver remains the stability of the departing tert-butyl cation.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses the most frequently encountered issues during the acid-catalyzed cleavage of tert-butyl esters on difluorobenzaldehyde derivatives, providing a logical framework for diagnosis and resolution.

Troubleshooting_Workflow start Problem Observed incomplete Incomplete Reaction? start->incomplete degradation Product/Starting Material Degradation? start->degradation side_products Unexpected Side Products? start->side_products check_acid Increase Acid Strength/ Concentration (e.g., neat TFA) incomplete->check_acid Yes check_time Extend Reaction Time (Monitor by TLC/LC-MS) incomplete->check_time Yes check_temp Ensure Ambient Temperature (20-25 °C) incomplete->check_temp Yes milder_acid Switch to Milder Acid (e.g., Phosphoric Acid) degradation->milder_acid Yes lewis_acid Consider Lewis Acids (e.g., ZnBr2) degradation->lewis_acid Yes add_scavengers Add Scavengers (e.g., TIS, Thioanisole) side_products->add_scavengers Yes

Caption: A logical workflow for troubleshooting common issues in tert-butyl ester deprotection.

Issue 1: Incomplete or Sluggish Reaction

Symptoms: Significant amount of starting material remains even after prolonged reaction times, as observed by TLC or LC-MS.

Root Causes & Solutions:

  • Insufficient Acid Strength or Concentration: The deprotection is acid-catalyzed, and its efficiency is directly proportional to the acidity of the medium.

    • Actionable Advice: For many substrates, a solution of 50% TFA in a chlorinated solvent like dichloromethane (DCM) is sufficient. However, for more resistant esters, increasing the TFA concentration to 95% or even using neat TFA is often effective.

  • Low Temperature: These reactions are typically performed at ambient temperature (20-25 °C). Lower temperatures will significantly decrease the reaction rate.

    • Actionable Advice: Ensure your reaction is not being cooled inadvertently. If necessary, allow the reaction mixture to warm to room temperature.

  • Presence of Water: While trace amounts of water can act as a scavenger, excess water will dilute the acid and can hinder the reaction.

    • Actionable Advice: Use anhydrous solvents for the reaction.

Issue 2: Formation of Undesired Side Products

Symptoms: Appearance of new spots on TLC or unexpected masses in LC-MS, often with a mass corresponding to the product +56 Da.

Root Cause: The highly electrophilic tert-butyl cation generated during the reaction can be intercepted by nucleophiles present in the reaction mixture, leading to tert-butylation of the starting material, product, or even scavengers.

Actionable Advice: The Critical Role of Scavengers

Scavengers are nucleophilic species added to the reaction mixture to trap the tert-butyl cation before it can react with your molecule of interest.

  • Common Scavengers:

    • Triisopropylsilane (TIS): A very effective scavenger that reacts with the tert-butyl cation via hydride transfer.

    • Thioanisole: A soft nucleophile that can effectively trap the carbocation.

    • Water: Can act as a scavenger, but its concentration needs to be controlled.

ScavengerTypical Concentration (v/v)Mechanism of ActionNotes
Triisopropylsilane (TIS)2.5 - 5%Hydride donor to the carbocationOften used in combination with water.
Thioanisole2.5 - 5%Nucleophilic trapping of the carbocationCan be beneficial for substrates with sensitive functional groups.
Water2.5 - 5%Nucleophilic trapping of the carbocationUse with caution to avoid excessive dilution of the acid.

A recommended scavenger cocktail for general use is a mixture of TFA:TIS:H₂O in a 95:2.5:2.5 ratio.

Issue 3: Degradation of the Starting Material or Product

Symptoms: The appearance of multiple, often baseline, spots on TLC, or a complex mixture of products observed by LC-MS.

Root Cause: The strongly acidic conditions required for tert-butyl ester cleavage can be too harsh for sensitive functional groups. The aldehyde moiety in difluorobenzaldehyde derivatives is generally stable to TFA, but other functionalities on a more complex molecule may not be.

Actionable Advice: Exploring Milder Deprotection Methods

If your substrate is sensitive to strong acids, consider alternative deprotection strategies:

  • Aqueous Phosphoric Acid: An 85 wt% aqueous solution of phosphoric acid can be a milder and more environmentally friendly alternative for cleaving tert-butyl esters.[2] It often shows good selectivity in the presence of other acid-labile groups like benzyl esters.[2]

  • Lewis Acids: Reagents like zinc bromide (ZnBr₂) in DCM can selectively cleave tert-butyl esters, sometimes even in the presence of other acid-sensitive groups like Boc.[3][4]

  • Thermolysis: In some cases, heating the tert-butyl ester in a protic solvent like 2,2,2-trifluoroethanol (TFE) can effect cleavage.

Experimental Protocols

Protocol 1: Standard TFA-Mediated Deprotection

This protocol is a robust starting point for the deprotection of tert-butyl esters of difluorobenzaldehyde derivatives.

Materials:

  • tert-Butyl difluorobenzoate derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Triisopropylsilane (TIS) (optional, but recommended)

  • Cold diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the tert-butyl ester in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask at room temperature.

  • Add TIS to the solution (e.g., 2.5-5% v/v).

  • Slowly add an equal volume of TFA to the stirred solution.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • To the resulting residue, add cold diethyl ether to precipitate the carboxylic acid product.

  • Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Protocol 2: Work-up for Water-Soluble Products

If your final carboxylic acid product has significant water solubility, the standard precipitation work-up may be inefficient.

Procedure:

  • After concentrating the reaction mixture, dissolve the residue in a minimal amount of water.

  • Extract the aqueous solution with a non-polar organic solvent (e.g., ethyl acetate or DCM) to remove any non-polar impurities.

  • Lyophilize the aqueous layer to obtain the final product.

Frequently Asked Questions (FAQs)

Q1: My reaction is complete, but I am having trouble isolating my product. It remains an oil even after adding diethyl ether.

A: This is common for compounds that are not highly crystalline or contain residual solvents. Try co-evaporating the residue with toluene a few times to azeotropically remove any remaining TFA. If it still remains an oil, purification by column chromatography or preparative HPLC may be necessary.

Q2: Can I use hydrochloric acid (HCl) in dioxane instead of TFA?

A: Yes, 4M HCl in dioxane is a common alternative to TFA for tert-butyl ester deprotection. The reaction times and work-up procedures are generally similar.

Q3: Will the aldehyde functional group on my difluorobenzaldehyde derivative react with TFA?

A: Benzaldehyde and its derivatives are generally stable under standard TFA deprotection conditions. While strong acids can catalyze certain reactions of aldehydes, such as acetal formation in the presence of alcohols, these are typically not significant side reactions in an anhydrous TFA/DCM mixture.

Q4: How can I monitor the reaction progress effectively?

A: Thin-layer chromatography (TLC) is a quick and effective method. Use a solvent system that provides good separation between your starting material and the more polar carboxylic acid product. Staining with an appropriate indicator (e.g., potassium permanganate) can help visualize the spots. For more quantitative monitoring, LC-MS is the preferred method.

Q5: I suspect my product is forming a salt with TFA. How can I obtain the free carboxylic acid?

A: After the initial work-up, you can dissolve the crude product in a suitable organic solvent and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining TFA. However, be cautious as this can lead to the deprotonation of your desired carboxylic acid, potentially making it water-soluble. An alternative is to use a solid-phase base like Amberlyst A21 resin to neutralize the excess acid.[5]

References

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, November 19). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Retrieved from [Link]

  • ResearchGate. (2025, August 6). A Mild Deprotection Procedure for tert-Butyl Esters and tert-Butyl Ethers Using ZnBr2 in Methylene Chloride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Ethers. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. Retrieved from [Link]

  • Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates. The Journal of Organic Chemistry, 88(4), 6932-6938. [Link]

  • ResearchGate. (2025, August 9). tert-Butyl Ethers: Renaissance of an Alcohol Protecting Group. Facile Cleavage with Cerium(III) Chloride/Sodium Iodide. Retrieved from [Link]

  • PubMed. (n.d.). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. Retrieved from [Link]

  • The University of Queensland. (n.d.). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. UQ eSpace. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Recent Developments on the Synthesis and Cleavage of tert-Butyl Ethers and Esters for Synthetic Purposes and Fuel Additive Uses. Retrieved from [Link]

  • ACS Publications. (n.d.). Products and Rates of Reaction of Trifluoroacetic Anhydride with Aldehydes. A Nuclear Magnetic Resonance Study. Retrieved from [Link]

  • ResearchGate. (2013, January 14). How to do work-up of a BOC deprotection reaction by TFA? Retrieved from [Link]

  • Taylor & Francis Online. (2011, January 6). Facile Deprotection of Aromatic tert-Butyl and Allylic Esters Under Microwave Irradiation Conditions. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

Sources

Stability of Tert-butyl 3,5-difluoro-4-formylbenzoate under basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Information Gathering

I'm starting by using Google to hunt down info on how stable tert-butyl 3,5-difluoro-4-formylbenzoate is when it's exposed to bases. I'm focusing on potential reactions and ways it might break down.

Analyzing Stability and Reactivity

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Technical Support Center: A Guide to Synthesis with Tert-butyl 3,5-difluoro-4-formylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for Tert-butyl 3,5-difluoro-4-formylbenzoate. This versatile building block is crucial in many synthetic routes within pharmaceutical and materials science research. However, its trifunctional nature—featuring a labile tert-butyl ester, a highly reactive aldehyde, and an electron-deficient aromatic core—presents unique challenges. This guide is structured as a series of troubleshooting questions and FAQs to directly address the common side reactions and experimental pitfalls encountered by researchers. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower your synthetic strategy.

Troubleshooting Guide: Diagnosing and Solving Side Reactions

This section addresses specific, observable problems in a question-and-answer format. Each answer delves into the chemical causality and provides actionable protocols for remediation.

Q1: My product analysis (NMR, LC-MS) shows a significant amount of a new carboxylic acid, and the aldehyde proton signal (~10 ppm) has vanished. However, the tert-butyl signal (~1.6 ppm) is still present. What is this impurity?

Potential Cause: Oxidation of the Aldehyde

The formyl group on this molecule is highly susceptible to oxidation, converting it into a carboxylic acid. This is exacerbated by the two electron-withdrawing fluorine atoms, which increase the electrophilicity of the aldehyde carbon but also make the C-H bond susceptible to oxidative cleavage.

Causality & Explanation: This side reaction typically occurs due to:

  • Atmospheric Oxygen: Prolonged reaction times or workups with exposure to air can lead to slow oxidation, especially at elevated temperatures or under basic conditions.

  • Peroxides in Solvents: Aged, unstabilized ethers like THF or Dioxane can contain peroxide impurities that will readily oxidize aldehydes.

  • Incompatible Reagents: The use of reagents with known oxidizing potential, even if intended for another part of the molecule, can inadvertently affect the aldehyde.

Recommended Solutions & Protocols:

  • Inert Atmosphere Protocol: For sensitive reactions, rigorously exclude oxygen.

    • Step 1: Dry all glassware in an oven at >120°C for at least 4 hours and cool under a stream of dry nitrogen or argon.

    • Step 2: Use solvents that have been passed through a solvent purification system (SPS) or are freshly distilled. For ethereal solvents, always test for peroxides before use.

    • Step 3: Assemble the reaction apparatus under a positive pressure of inert gas. Degas the reaction mixture by bubbling nitrogen or argon through the solvent for 15-20 minutes before adding reagents.

    • Step 4: Maintain the inert atmosphere throughout the reaction and during the initial stages of the workup until the aldehyde is consumed or the product is isolated.

  • Reagent & Solvent Compatibility Check:

    • Before starting, review all reagents for potential oxidizing properties. Avoid using reagents like KMnO₄, CrO₃, or even mild oxidants unless they are the intended reactant for the aldehyde.

    • Always use fresh, high-purity, anhydrous solvents.

Q2: My NMR analysis shows a complete loss of the sharp tert-butyl singlet around 1.6 ppm, replaced by a broad singlet downfield (>10 ppm) characteristic of a carboxylic acid proton. What caused the deprotection of my ester?

Potential Cause: Acid-Catalyzed Hydrolysis of the Tert-butyl Ester

The tert-butyl ester is a common protecting group precisely because it is stable to many conditions but readily cleaved by acid. This lability is its most frequent failure mode in multi-step synthesis.

Causality & Explanation: The mechanism involves protonation of the ester carbonyl, followed by the loss of the highly stable tert-butyl carbocation, which is then quenched to form isobutylene gas and water.[1][2][3] Even trace amounts of acid can catalyze this process, especially in the presence of water.

Sources of Acid Contamination:

  • Use of acidic reagents (e.g., TFA, HCl, Lewis acids like ZnBr₂[1]).

  • Acidic workup conditions (e.g., quenching with aqueous HCl).

  • Formation of acidic byproducts during the reaction.

  • Using silica gel for chromatography without prior neutralization, as standard silica gel is acidic.

Caption: Acid-catalyzed hydrolysis of a tert-butyl ester.

Recommended Solutions & Protocols:

  • Strict pH Control:

    • If possible, run reactions under neutral or mildly basic (non-nucleophilic) conditions. Use bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge any in-situ generated acid.

    • For workups, quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH 7) instead of strong acids.[4][5]

  • Neutralize Chromatography Media:

    • Protocol: Slurry your silica gel in the desired eluent system containing 1% triethylamine. Gently swirl for 5 minutes, then pack the column as usual. This neutralizes the acidic sites on the silica surface, preventing on-column deprotection.

  • Alternative Reagents:

    • When choosing reagents for other transformations, consider their pH and Lewis acidity. For example, if a Lewis acid is required, screen for milder options that are less prone to promoting ester cleavage.

Q3: I ran my reaction under strongly basic conditions (e.g., NaOH, KOH) and obtained a mixture containing the corresponding alcohol and carboxylic acid products. What happened?

Potential Cause: The Cannizzaro Reaction

This is a classic disproportionation reaction for aldehydes that lack α-hydrogens, such as Tert-butyl 3,5-difluoro-4-formylbenzoate.[6][7] Under the action of a strong base, one molecule of the aldehyde is reduced to a primary alcohol, while a second molecule is oxidized to a carboxylic acid (as its carboxylate salt).

Causality & Explanation: The reaction is initiated by the nucleophilic attack of a hydroxide ion on the aldehyde's carbonyl carbon. The resulting tetrahedral intermediate then transfers a hydride ion (H⁻) to a second molecule of the aldehyde, effecting the redox transformation.[6][8] This reaction is typically second order in the aldehyde and first order in the base, meaning it is highly favored at high concentrations of both.[6]

Recommended Solutions:

  • Avoid Strong Hydroxide Bases: If basic conditions are required, opt for non-nucleophilic organic bases (e.g., DBU, DBN) or inorganic bases that are less nucleophilic and have lower hydroxide concentration in solution (e.g., K₂CO₃, Cs₂CO₃).

  • Temperature Control: The Cannizzaro reaction rate is temperature-dependent. Running the reaction at lower temperatures (e.g., 0°C or below) can often suppress this side reaction in favor of the desired pathway.

  • Crossed Cannizzaro Strategy: If a strong base is unavoidable, consider a "crossed" Cannizzaro reaction where a cheap, sacrificial aldehyde like formaldehyde is added.[8] Formaldehyde is more reactive and will be preferentially oxidized, forcing the reduction of your more valuable substrate to the desired alcohol, if that is the intended product.

General Troubleshooting Workflow

When an unexpected result is obtained, a systematic approach is crucial. The following workflow can help diagnose the issue efficiently.

Caption: A decision-making workflow for troubleshooting common side reactions.

Frequently Asked Questions (FAQs)

Q: How do the fluorine atoms influence the aldehyde's reactivity? A: The two fluorine atoms are strongly electron-withdrawing. This effect significantly depletes electron density from the aromatic ring, which in turn makes the carbonyl carbon of the aldehyde group much more electrophilic. The consequence is an increased reactivity towards nucleophiles. This electronic effect is a primary reason for the molecule's susceptibility to side reactions like the Cannizzaro and Aldol-type condensations.[9]

Q: Can I perform a reduction of the aldehyde without cleaving the tert-butyl ester? A: Yes, this is a common transformation. The key is to use mild reducing agents under neutral or basic conditions at controlled temperatures.

  • Recommended Conditions: Sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., Methanol or Ethanol) at 0°C to room temperature is the standard procedure. The ester is stable to these conditions.

  • Conditions to Avoid: Avoid acidic reducing conditions (e.g., catalytic hydrogenation with acidic additives) or powerful hydride sources that require harsh workups (e.g., LiAlH₄), as the subsequent acidic quench will cleave the ester.

Q: What is the general stability of the tert-butyl ester to common reagents? A: The stability can be summarized as follows:

Reagent Class / ConditionCompatibilityRationale
Strong Acids (HCl, H₂SO₄, TFA) No Rapidly catalyzes hydrolysis via a stable t-butyl cation.[4]
Lewis Acids (ZnBr₂, AlCl₃, TiCl₄) Low to Moderate Can coordinate to the ester and promote cleavage.[1]
Strong Bases (NaOH, KOH, LiOH) Moderate Can cause saponification, but generally slower than for methyl/ethyl esters.
Mild Bases (K₂CO₃, NaHCO₃, TEA) Yes Generally stable under these conditions.
Nucleophiles (Amines, Grignards) Yes The bulky t-butyl group provides steric hindrance against nucleophilic attack.
Standard Hydrogenation (H₂, Pd/C) Yes Stable, provided the reaction medium is not acidic.
Mild Reducing Agents (NaBH₄) Yes Stable under standard borohydride reduction conditions.

References

Sources

Technical Support Center: Purification of Tert-butyl 3,5-difluoro-4-formylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of tert-butyl 3,5-difluoro-4-formylbenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we address common challenges encountered during its purification, providing in-depth, experience-driven advice and validated protocols to ensure you achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

FAQ 1: What are the most common impurities I should expect in my crude Tert-butyl 3,5-difluoro-4-formylbenzoate reaction mixture?

Answer:

Understanding the potential impurities is the first step toward a successful purification strategy. Based on typical synthetic routes, the primary impurities you are likely to encounter include:

  • Starting Materials: Unreacted starting materials, such as 3,5-difluoro-4-formylbenzoic acid and reagents used for the tert-butylation, are common.

  • Over-alkylation or Side-Reaction Products: Depending on the reaction conditions, side reactions can lead to the formation of related aromatic compounds.

  • Deprotection Products: The tert-butyl ester is sensitive to acidic conditions, which can lead to its cleavage and the formation of the corresponding carboxylic acid.[1]

  • Solvent Adducts: Residual solvents from the reaction or initial work-up can form adducts with your product or impurities.

A preliminary analysis of your crude product by Thin Layer Chromatography (TLC), ¹H NMR, or LC-MS is highly recommended to identify the impurity profile of your specific reaction.

FAQ 2: My crude product is an oil, but I've seen reports of it being a solid. What does this indicate?

Answer:

The physical state of your crude product can provide valuable clues about its purity. While pure tert-butyl 3,5-difluoro-4-formylbenzoate is expected to be a solid at room temperature, obtaining it as an oil often suggests the presence of impurities that are depressing the melting point. These impurities could be residual solvents or low-melting side products.

It is also possible that you have a highly concentrated solution of your product in a residual solvent. In such cases, attempting to remove the solvent under high vacuum may yield a solid. However, if it remains an oil, a purification step is necessary.

FAQ 3: I'm seeing a spot on my TLC that doesn't move from the baseline. What is it likely to be?

Answer:

A spot that remains at the baseline of a normal-phase silica gel TLC plate is highly polar. In the context of a tert-butyl 3,5-difluoro-4-formylbenzoate synthesis, this is very often the corresponding carboxylic acid (3,5-difluoro-4-formylbenzoic acid). This can arise from two main sources:

  • Incomplete Reaction: The starting carboxylic acid has not been fully converted to the tert-butyl ester.

  • Hydrolysis of the Ester: The tert-butyl ester may have been partially hydrolyzed back to the carboxylic acid during the work-up, especially if acidic conditions were used.

To confirm the identity of this spot, you can co-spot your crude material with the starting carboxylic acid on the same TLC plate.

Troubleshooting Guides

Troubleshooting 1: Low Yield After Column Chromatography

Issue: You are experiencing a significant loss of product during purification by silica gel column chromatography.

Root Cause Analysis and Solutions:

This is a common issue that can be traced back to several factors. The following decision tree will help you diagnose and resolve the problem.

G start Low Yield After Column Chromatography q1 Is your product streaking on the TLC plate? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No sol1 Product is likely too polar for the eluent or interacting strongly with silica. - Add a small amount of a more polar solvent (e.g., methanol) to your eluent. - Consider using a different stationary phase (e.g., alumina). a1_yes->sol1 q2 Are you observing product in many fractions with impurities? a1_no->q2 end Yield Improved sol1->end a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No sol2 Poor separation between your product and impurities. - Optimize your eluent system using TLC. - Try a shallower solvent gradient during chromatography. a2_yes->sol2 q3 Is your product stable on silica gel? a2_no->q3 sol2->end a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No a3_yes->end sol3 The product may be degrading on the silica gel. - Run the column quickly. - Deactivate the silica gel with a small amount of triethylamine in your eluent. - Consider alternative purification methods like recrystallization or preparative HPLC. a3_no->sol3 sol3->end

Caption: Troubleshooting workflow for low yield in column chromatography.

Detailed Protocol: Optimizing Column Chromatography

  • TLC Analysis: Before running a column, always perform a thorough TLC analysis to determine the optimal solvent system. A good solvent system will give your product an Rf value of approximately 0.25-0.35.[2]

  • Slurry Preparation: Load your crude product onto the column as a concentrated solution in a minimal amount of the eluent or a weak solvent.

  • Elution: Begin elution with the predetermined solvent system. If separation is poor, consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.

  • Fraction Collection: Collect small fractions and analyze them by TLC to identify the pure product fractions.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for moderately polar compounds.
Mobile Phase Hexanes/Ethyl AcetateA good starting point. Adjust the ratio based on TLC.
Loading Dry or wet loadingDry loading is preferred for less soluble compounds.
Elution Isocratic or GradientGradient elution can improve separation of closely related impurities.
Troubleshooting 2: Product Decomposes During Purification

Issue: You observe the formation of new, more polar spots on your TLC plate during column chromatography, indicating product decomposition.

Root Cause Analysis and Solutions:

The tert-butyl ester and aldehyde functionalities in your compound can be sensitive under certain conditions.

  • Acidity of Silica Gel: Standard silica gel is slightly acidic, which can be sufficient to cause the hydrolysis of the tert-butyl ester, especially with prolonged contact time.

  • Oxidation of the Aldehyde: The aldehyde group can be susceptible to oxidation to the corresponding carboxylic acid, particularly if exposed to air and light for extended periods on the silica surface.

Preventative Measures and Alternative Protocols:

  • Neutralized Silica Gel:

    • Protocol: Prepare a slurry of silica gel in your chosen eluent and add 1% triethylamine (v/v). Stir for 15-20 minutes, then pack the column as usual. This will neutralize the acidic sites on the silica.

  • Rapid Chromatography:

    • Protocol: Use flash chromatography with a slightly more polar solvent system than determined by TLC to expedite the elution of your product, minimizing its residence time on the column.

  • Recrystallization as an Alternative:

    • If your product is a solid and you have a suitable solvent system, recrystallization can be a milder and often more effective purification method.

    • Protocol for Recrystallization:

      • Dissolve the crude product in a minimum amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., hexanes, ethyl acetate/hexanes mixture).

      • Allow the solution to cool slowly to room temperature.

      • If crystals do not form, try scratching the inside of the flask with a glass rod or placing the solution in a refrigerator or freezer.

      • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Troubleshooting 3: Purity by NMR is Acceptable, but Elemental Analysis Fails

Issue: Your ¹H NMR spectrum looks clean, suggesting high purity, but the elemental analysis results are outside the acceptable range.

Root Cause Analysis and Solutions:

This discrepancy often points to the presence of impurities that are not easily detected by ¹H NMR or are present in a way that their signals are masked.

  • Residual Solvents: Solvents like ethyl acetate, hexanes, or dichloromethane can be trapped in the crystal lattice of your solid product. These will not always be obvious in the ¹H NMR spectrum if their signals overlap with your product's signals or are broad.

  • Water: The presence of water can also affect elemental analysis results.

  • Inorganic Salts: Salts from the work-up (e.g., NaCl, MgSO₄) may be carried through if the organic layer was not properly washed and dried.

Verification and Remediation Workflow:

G start NMR Pure, but Elemental Analysis Fails q1 Are there unexpected signals in the NMR? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No sol1 Integrate solvent peaks against product peaks to quantify. If significant, re-dissolve and re-precipitate or dry under high vacuum for an extended period. a1_yes->sol1 q2 Perform Karl Fischer titration to quantify water content. a1_no->q2 end Submit for Re-analysis sol1->end q3 Analyze for inorganic content using techniques like ICP-MS or by checking for residue on ignition. q2->q3 q3->end

Caption: Workflow for resolving discrepancies between NMR and elemental analysis.

Protocol: Rigorous Drying of the Final Product

  • High Vacuum Drying: Place your purified solid in a vacuum oven or use a Schlenk line with a high-vacuum pump.

  • Temperature: Gently heat the sample (e.g., 30-40 °C) to facilitate the removal of volatile solvents. Be cautious not to heat to the point of decomposition or sublimation.

  • Duration: Dry for an extended period (12-24 hours) to ensure all residual solvents and water are removed.

  • Inert Atmosphere: After drying, store the sample under an inert atmosphere (e.g., nitrogen or argon) to prevent re-adsorption of moisture.

By systematically addressing these common issues, you can significantly improve the efficiency and success of your purification of tert-butyl 3,5-difluoro-4-formylbenzoate.

References

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • Supplementary Information. (2020). Royal Society of Chemistry.
  • Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester.
  • Study on synthesis of (R)
  • PubChem. (n.d.). Tert-butyl 3,5-difluoro-4-formylbenzoate.
  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters.
  • Google Patents. (n.d.). WO2008044895A1 - The process of isolating methyl-4-formylbenzoate and dimethylterephtalate.
  • NIH. (n.d.). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate.
  • Organic Syntheses. (n.d.). Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate.
  • Google Patents. (n.d.). WO2005040078A1 - Purification of tertiary butyl alcohol.
  • ChemicalBook. (n.d.). tert-Butyl (3,5-difluoro-4-formylphenyl)carbamate.
  • Organic Syntheses. (n.d.). 5.
  • Chemdiv. (n.d.). Compound tert-butyl 3,5-difluoro-4-formylbenzoate.
  • Sigma-Aldrich. (n.d.). tert-Butyl 3-formyl-4-hydroxybenzoate.
  • NIH. (n.d.). Tert-butyl 4-formylbenzoate.
  • CP Lab Safety. (n.d.). Tert-butyl 3-fluoro-4-formylbenzoate, 98% Purity, C12H13FO3, 1 gram.
  • ResearchGate. (2019). Butyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)
  • Sigma-Aldrich. (n.d.). METHYL 3,5-DI-TERT-BUTYL-4-HYDROXYBENZOATE AldrichCPR.
  • Sigma-Aldrich. (n.d.). 3-tert-Butyl-4-hydroxyanisole Pharmaceutical Secondary Standard.
  • Sigma-Aldrich. (n.d.). tert-Butyl methyl ether analytical standard.
  • ResearchGate. (n.d.). Enantioselective Synthesis of Quaternary Δ4- and Δ5- Dehydroprolines Based on a Two-Step Formal [3+2] Cycloaddition of α-Aryl and α-Alkyl Isocyano(thio)
  • ResearchGate. (n.d.).

Sources

Technical Support Center: Navigating Reactions with Fluorinated Benzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated resource for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique challenges encountered when using fluorinated benzaldehydes in organic synthesis. The presence of one or more highly electronegative fluorine atoms significantly alters the electronic properties of the benzaldehyde molecule, leading to distinct reactivity patterns that, if not properly managed, can result in diminished yields. This center is designed to provide both foundational understanding and practical, field-proven solutions to help you optimize your reaction outcomes.

Understanding the Core Challenge: The Double-Edged Sword of Fluorine's Electronic Effects

The primary factor governing the reactivity of fluorinated benzaldehydes is the strong electron-withdrawing inductive effect (-I effect) of the fluorine substituent(s). This effect has a dual impact on the aldehyde functionality:

  • Increased Electrophilicity: The fluorine atoms pull electron density away from the aromatic ring and, consequently, from the carbonyl carbon. This makes the carbonyl carbon significantly more electron-deficient and, therefore, more susceptible to nucleophilic attack compared to non-fluorinated benzaldehyde.[1][2] This enhanced reactivity can be advantageous, often leading to faster reaction rates.

  • Potential for Side Reactions: The heightened reactivity can also increase the likelihood of undesired side reactions. The aldehyde itself can be more prone to oxidation, and intermediates may be susceptible to decomposition or alternative reaction pathways if conditions are not carefully controlled.

This guide will dissect common synthetic transformations and provide specific strategies to harness the benefits of fluorine's electronic influence while mitigating its potential drawbacks.

FAQ & Troubleshooting Guides by Reaction Type

Section 1: Nucleophilic Addition Reactions (e.g., Grignard Reactions)

Question 1: My Grignard reaction with a fluorinated benzaldehyde is resulting in a complex mixture of products and a low yield of the desired secondary alcohol. What's going on?

Answer: This is a common issue stemming from the high reactivity of the fluorinated benzaldehyde carbonyl and the inherent reactivity of the Grignard reagent. Several side reactions are likely occurring.

Core Directive: Causality and Mitigation

The primary culprits are often Wurtz-type coupling and enolization if applicable, though with benzaldehydes, other reactions can occur. The highly electrophilic nature of the fluorinated carbonyl can exacerbate these issues.

Troubleshooting Protocol:

  • Ensure Strictly Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. All glassware must be rigorously flame-dried or oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen). Solvents must be anhydrous.[3]

  • Control the Rate of Addition and Temperature: The addition of the fluorinated benzaldehyde to the Grignard reagent should be performed slowly, at a low temperature (typically 0 °C or -78 °C).[3] This helps to control the exothermic reaction and minimize side reactions. A rapid, uncontrolled addition can lead to localized heating, promoting side product formation.

  • Optimize Grignard Reagent Formation: During the formation of the Grignard reagent itself, add the alkyl/aryl halide dropwise to the magnesium turnings. This maintains a low concentration of the halide, which minimizes Wurtz coupling (R-X + R-MgX → R-R).[3]

  • Purity of Starting Materials: Ensure the fluorinated benzaldehyde is free from the corresponding benzoic acid, which can quench the Grignard reagent. Purification by distillation or chromatography may be necessary.

Table 1: Common Side Products in Grignard Reactions with Fluorinated Benzaldehydes and Mitigation Strategies

Side ProductFormation MechanismMitigation Strategy
Wurtz Coupling Product (R-R) Reaction of the Grignard reagent with unreacted alkyl/aryl halide.Slow, dropwise addition of the halide during Grignard reagent formation.
Over-reduction to Alcohol If the Grignard reagent has a β-hydride, it can act as a reducing agent.Use a Grignard reagent without β-hydrides if possible; maintain low temperatures.
Pinacol Coupling Products Reductive coupling of two aldehyde molecules.Ensure a stoichiometric amount of Grignard reagent and avoid a large excess of the aldehyde.

Workflow for Optimizing Grignard Reactions:

start Low Yield in Grignard Reaction anhydrous Verify Anhydrous Conditions (Glassware, Solvents) start->anhydrous temp_control Implement Strict Temperature Control (0 °C or -78 °C during addition) anhydrous->temp_control If conditions are dry slow_addition Slow, Dropwise Addition of Aldehyde temp_control->slow_addition reagent_purity Check Purity of Aldehyde and Halide slow_addition->reagent_purity reagent_formation Optimize Grignard Formation (Slow halide addition) reagent_purity->reagent_formation success Improved Yield of Secondary Alcohol reagent_formation->success After optimization

Caption: Troubleshooting workflow for low yields in Grignard reactions.

Section 2: Condensation Reactions (e.g., Knoevenagel & Aldol)

Question 2: I'm attempting a Knoevenagel condensation with a fluorinated benzaldehyde and an active methylene compound, but my yields are poor, and I see byproducts.

Answer: While the electron-withdrawing fluorine groups make the carbonyl carbon more electrophilic and should favor the initial nucleophilic attack of the Knoevenagel condensation, they can also increase the propensity for side reactions, particularly if the reaction conditions are not optimized.[4]

Core Directive: Causality and Mitigation

The key is to facilitate the desired condensation while preventing competing reactions like self-condensation of the aldehyde or subsequent reactions of the desired product.

Troubleshooting Protocol:

  • Catalyst Choice is Critical: Use a weak base as a catalyst, such as piperidine or ammonium acetate.[4] Strong bases can promote the self-condensation of the aldehyde and other undesired pathways.

  • Manage Reaction Time and Temperature: Monitor the reaction closely (e.g., by TLC). Prolonged reaction times or excessive heat can lead to a Michael addition of a second molecule of the active methylene compound to the α,β-unsaturated product.[4] Gentle heating (40-80 °C) may be necessary to overcome any steric hindrance from ortho-substituents.[4]

  • Stoichiometry: Use a near-stoichiometric ratio of the fluorinated benzaldehyde and the active methylene compound. A large excess of the methylene compound can increase the likelihood of Michael addition byproducts.

  • Solventless Conditions: For some fluorinated benzaldehydes, solvent-free (mechanochemical) conditions have been shown to provide high yields and can be a more environmentally friendly approach.[5][6]

Question 3: Could a Cannizzaro reaction be a competing pathway?

Answer: Yes, this is a crucial consideration. The Cannizzaro reaction is a base-induced disproportionation of two molecules of a non-enolizable aldehyde (an aldehyde without α-hydrogens) to yield a primary alcohol and a carboxylic acid.[7][8] Since benzaldehydes lack α-hydrogens, if you use a strong base (like NaOH or KOH) instead of a weak one, you risk promoting the Cannizzaro reaction, which will consume your starting material and significantly lower the yield of your desired condensation product.[8]

cluster_desired Desired Pathway: Knoevenagel Condensation cluster_side Side Reaction Pathway: Cannizzaro Reaction Fluorinated\nBenzaldehyde Fluorinated Benzaldehyde Initial Adduct Initial Adduct Fluorinated\nBenzaldehyde->Initial Adduct + Active Methylene (Weak Base Catalyst) Desired Product\n(α,β-unsaturated) Desired Product (α,β-unsaturated) Initial Adduct->Desired Product\n(α,β-unsaturated) - H2O Fluorinated\nBenzaldehyde_side 2 x Fluorinated Benzaldehyde Carboxylic Acid + Alcohol Carboxylic Acid + Alcohol Fluorinated\nBenzaldehyde_side->Carboxylic Acid + Alcohol Strong Base (e.g., NaOH) start Low Conversion in Reductive Amination imine_formation Step 1: Optimize Imine Formation start->imine_formation reduction Step 2: Optimize Reduction imine_formation->reduction If imine formation is confirmed ph_control Adjust to pH 4-5 (Catalytic Acid) imine_formation->ph_control water_removal Add Dehydrating Agent (e.g., Molecular Sieves) imine_formation->water_removal success High Yield of Amine Product reduction->success reducing_agent Use Imine-Selective Reducing Agent (e.g., NaBH3CN, NaBH(OAc)3) reduction->reducing_agent one_pot Perform as a One-Pot Reaction reduction->one_pot

Sources

Technical Support Center: Managing Steric Hindrance in Reactions of Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to navigate the challenges posed by steric hindrance in reactions involving substituted benzaldehydes. By understanding the underlying principles and employing the robust protocols detailed herein, you can optimize your synthetic strategies and achieve desired outcomes.

Introduction to Steric Hindrance with Substituted Benzaldehydes

Steric hindrance is a critical factor influencing the reactivity of substituted benzaldehydes. The spatial arrangement of substituents, particularly those in the ortho positions, can physically obstruct the approach of nucleophiles to the electrophilic carbonyl carbon.[1][2] This phenomenon can lead to decreased reaction rates, low yields, or even complete inhibition of a desired transformation.[1][3][4] The size and shape of both the benzaldehyde substituents and the incoming nucleophile dictate the severity of these steric clashes.[5][6]

This guide is structured to address common issues encountered in the laboratory, providing both mechanistic explanations and actionable protocols to overcome these steric barriers.

Frequently Asked Questions (FAQs)

Q1: Why are ortho-substituted benzaldehydes particularly challenging substrates?

A1: Substituents at the C2 and C6 positions (ortho to the aldehyde group) create a "steric shield" around the carbonyl carbon.[1][2] This crowding impedes the optimal trajectory for nucleophilic attack, increasing the activation energy of the reaction.[1] Even moderately sized ortho groups like chloro or methyl can significantly reduce reactivity compared to their meta or para isomers.[2][7]

Q2: How do electronic effects interplay with steric hindrance in these reactions?

A2: Electronic effects are also crucial. Electron-withdrawing groups (EWGs) on the aromatic ring increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[8][9] Conversely, electron-donating groups (EDGs) decrease electrophilicity.[7][8] In many cases, a balance must be struck. For instance, a benzaldehyde with an ortho-EWG might be electronically activated but sterically hindered. The outcome of the reaction will depend on which effect is dominant under the chosen conditions.

Q3: What are the most common reactions that fail due to steric hindrance with substituted benzaldehydes?

A3: Carbon-carbon and carbon-nitrogen bond-forming reactions are frequently problematic. These include:

  • Grignard Reactions: The bulky nature of Grignard reagents can lead to low conversion, with the starting aldehyde being recovered.[1][10]

  • Wittig Reactions: Formation of the desired alkene can be sluggish or fail completely, especially with bulky ylides.[1][11][12]

  • Aldol-type and Knoevenagel Condensations: These reactions can be slow or require forcing conditions to proceed.[2][8]

  • Reductive Amination: Imine formation, the first step, is often hindered, leading to poor yields of the final amine.[1]

Q4: Are there general strategies to improve reaction outcomes with sterically hindered benzaldehydes?

A4: Yes, several overarching strategies can be employed:

  • Use of Lewis Acids: A Lewis acid can coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack.[1]

  • More Reactive Reagents: Employing more reactive nucleophiles or modified reagents can overcome the high activation energy barrier.[1]

  • Elevated Temperature/Pressure: Increasing the reaction temperature provides the necessary energy to surmount the steric barrier, though this must be done cautiously to avoid decomposition.[1]

  • Catalyst Selection: Specialized catalysts can promote reactions even under sterically demanding conditions.[13]

Troubleshooting Guides for Specific Reactions

This section provides detailed troubleshooting for common reactions where steric hindrance is a primary obstacle.

Guide 1: Grignard and Organolithium Additions

Problem: Low or no conversion in the reaction of a sterically hindered benzaldehyde with a Grignard or organolithium reagent. Recovery of starting material is the main observation.

Causality Analysis:

  • Steric Blockade: The primary cause is the physical obstruction by ortho substituents, preventing the bulky organometallic reagent from reaching the carbonyl carbon.[1]

  • Basicity of Reagent: Grignard reagents can also act as bases, leading to side reactions like enolization or reduction, especially if the nucleophilic attack is slow.[1]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for Grignard reactions.

Solutions & Protocols:

StrategyRationaleKey Experimental Parameters
Lewis Acid Additive (e.g., CeCl₃) Cerium(III) chloride activates the carbonyl group towards nucleophilic attack and suppresses side reactions.[1] This is often referred to as the Luche reduction conditions when used with NaBH₄, but the principle of carbonyl activation applies to organometallics as well.Pre-complexation of the aldehyde with anhydrous CeCl₃ in THF before adding the Grignard reagent.
Switch to Organolithium Reagents Organolithium reagents are generally more reactive and less sterically demanding than their Grignard counterparts, allowing them to react where Grignards fail.[1]Use alkyllithiums or aryllithiums in an appropriate ethereal solvent. Maintain low temperatures initially to control reactivity.
Increase Reaction Temperature Carefully increasing the temperature can provide the necessary activation energy to overcome the steric barrier.[1]Incrementally increase the temperature from 0 °C to room temperature, or to reflux, while monitoring the reaction by TLC.

Protocol 1: Cerium(III) Chloride Mediated Grignard Addition

  • Preparation: To a stirred suspension of anhydrous cerium(III) chloride (1.2 eq.) in dry THF at 0 °C, add a solution of the sterically hindered benzaldehyde (1.0 eq.) in THF.

  • Stirring: Stir the mixture at 0 °C for 1-2 hours to allow for complexation.

  • Addition: Slowly add the Grignard reagent (1.1 - 1.5 eq.) dropwise, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Extract the product with an appropriate organic solvent, dry the organic layer, and purify by column chromatography.

Guide 2: Wittig and Horner-Wadsworth-Emmons (HWE) Reactions

Problem: Low or no yield of the desired alkene in a Wittig or HWE reaction with a sterically hindered benzaldehyde. Poor E/Z selectivity may also be observed.

Causality Analysis:

  • Slow Nucleophilic Addition: The bulky phosphonium ylide or phosphonate carbanion struggles to attack the sterically congested carbonyl carbon.[11][12]

  • Ylide Stability: Unstabilized ylides are more reactive but can be prone to side reactions. Stabilized ylides are less reactive and may fail to react with hindered aldehydes.[12]

Troubleshooting Strategies:

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Technical Support Center: Analysis of Byproducts in Tert-butyl 3,5-difluoro-4-formylbenzoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Tert-butyl 3,5-difluoro-4-formylbenzoate. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, specifically focusing on the identification and mitigation of byproducts. By understanding the causality behind byproduct formation, you can optimize your reaction conditions, improve yield and purity, and ensure the reliability of your results.

Section 1: The Synthetic Landscape

Tert-butyl 3,5-difluoro-4-formylbenzoate is a key building block in medicinal chemistry. Its synthesis is most commonly achieved via a Vilsmeier-Haack formylation of the corresponding tert-butyl 3,5-difluorobenzoate. This reaction involves the in-situ formation of the Vilsmeier reagent, a chloromethyliminium salt, from a formamide (typically N,N-dimethylformamide, DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[1][2][3] While effective, this process is sensitive to reaction conditions and can lead to several predictable byproducts.

Vilsmeier-Haack Synthesis DMF DMF Vilsmeier Vilsmeier Reagent ([Me₂N=CHCl]⁺PO₂Cl₂⁻) DMF->Vilsmeier Forms POCl3 POCl₃ POCl3->Vilsmeier Forms Iminium Iminium Salt Intermediate Vilsmeier->Iminium StartingMaterial Tert-butyl 3,5-difluorobenzoate StartingMaterial->Iminium Electrophilic Aromatic Substitution Product Tert-butyl 3,5-difluoro- 4-formylbenzoate Iminium->Product Hydrolysis Aqueous Workup (H₂O) Hydrolysis->Product Hydrolyzes

Caption: Primary reaction pathway for the synthesis of Tert-butyl 3,5-difluoro-4-formylbenzoate via the Vilsmeier-Haack reaction.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific experimental issues with a focus on byproduct analysis.

Q1: My yield is low, and the crude NMR shows a significant amount of unreacted starting material. What went wrong?

A1: Low conversion is a common issue and typically points to problems with the Vilsmeier reagent formation or its reactivity.

  • Causality & Explanation: The Vilsmeier-Haack reaction requires the formation of an electrophilic iminium salt, which then attacks the electron-rich (in this context) aromatic ring.[3][4][5] The difluoro-substituted benzene ring of your starting material is significantly electron-deficient, making the electrophilic substitution step inherently challenging. Incomplete conversion can be traced to several factors:

    • Insufficient Reagent Stoichiometry: An inadequate amount of DMF or POCl₃ will lead to incomplete formation of the Vilsmeier reagent.

    • Low Reaction Temperature: While the initial formation of the Vilsmeier reagent is exothermic and often done at 0 °C, the subsequent formylation of a deactivated ring may require elevated temperatures (e.g., 60-80 °C) to proceed at a reasonable rate.[1]

    • Reagent Decomposition: The Vilsmeier reagent is sensitive to moisture. Any water in the DMF or reaction flask will quench the reagent, reducing its effective concentration. Furthermore, the reagent itself can be thermally unstable if heated too aggressively or for too long.[6]

  • Troubleshooting & Mitigation Protocol:

    • Reagent Quality: Use freshly distilled or anhydrous grade DMF and POCl₃. Ensure all glassware is rigorously dried.

    • Stoichiometry: Use a slight excess of both DMF (if not the solvent) and POCl₃ relative to the starting material. A common ratio is 1.5 to 3 equivalents.

    • Temperature Control: Form the Vilsmeier reagent at 0 °C, then after adding the substrate, slowly raise the temperature to 60-80 °C and monitor the reaction by TLC or HPLC until the starting material is consumed.

    • Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to exclude moisture.

Q2: I see a singlet around δ 8.0-8.2 ppm in my ¹H NMR, but no aldehyde proton (~10 ppm). What is this byproduct?

A2: This signal is highly characteristic of the de-esterified product, 3,5-difluoro-4-formylbenzoic acid.

  • Causality & Explanation: The tert-butyl ester protecting group is notoriously labile under acidic conditions.[7][8] The Vilsmeier-Haack reaction workup involves quenching with water or a basic solution, followed by neutralization. If the aqueous workup becomes acidic (from residual POCl₃ hydrolysis products like phosphoric and hydrochloric acid), the tert-butyl ester can be cleaved to form the corresponding carboxylic acid and isobutylene gas.[8][9][10]

  • Analytical Confirmation:

    • NMR: The aromatic protons of the acid byproduct will be in a similar region to the product, but the characteristic tert-butyl singlet at ~1.6 ppm will be absent. A broad singlet for the carboxylic acid proton may be visible far downfield (>10 ppm).

    • Mass Spec (ESI-): Look for the molecular ion corresponding to the carboxylic acid (C₈H₄F₂O₃, M.W. 186.11).

    • Extraction: The carboxylic acid byproduct is soluble in aqueous sodium bicarbonate solution, while the desired ester product is not. An acid-base extraction can confirm its presence.

  • Mitigation Protocol:

    • Careful Quenching: Quench the reaction mixture by pouring it slowly onto a vigorously stirred mixture of ice and a base like sodium acetate or sodium carbonate.[11] This neutralizes the strong acids generated before they can hydrolyze the ester.

    • Controlled Neutralization: During workup, maintain the pH of the aqueous layer between 7 and 8. Avoid letting the solution become strongly acidic at any stage.

Q3: My crude product is a dark, tarry material that is difficult to purify. What is causing this?

A3: Dark coloration and tar formation are often due to the decomposition of the Vilsmeier reagent or side reactions at elevated temperatures.

  • Causality & Explanation: The Vilsmeier reagent, while a powerful formylating agent, can undergo self-condensation or decomposition, especially when heated for prolonged periods or in the presence of impurities.[6] These decomposition pathways can generate colored, polymeric materials. Additionally, if the reaction temperature is too high, unwanted side reactions with the aromatic substrate can occur.

  • Troubleshooting & Mitigation Protocol:

    • Temperature Management: Avoid excessive heating. Once the reaction reaches the target temperature (e.g., 80 °C), maintain it carefully and do not overheat. Monitor the reaction closely and stop heating once the starting material is consumed.

    • Purification Strategy:

      • Initial Cleanup: After workup, dissolve the crude material in a suitable solvent (e.g., ethyl acetate) and wash with a sodium bisulfite solution. This can help remove some aldehyde-related impurities.[12][13]

      • Column Chromatography: Purification via silica gel chromatography is often necessary. Use a gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate 95:5) and gradually increasing the polarity. The dark, polar tars should remain at the top of the column.

      • Distillation: For larger scales, short-path or Kugelrohr distillation under high vacuum can be effective for separating the product from non-volatile tars.[14][15]

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should look for in my analysis?

A1: The primary species to monitor are summarized in the table below.

Compound NameChemical StructureCommon CauseKey Analytical Signal
Desired Product Tert-butyl 3,5-difluoro-4-formylbenzoate-¹H NMR: ~10.3 ppm (s, 1H, CHO), ~7.8 ppm (d, 2H, Ar-H), ~1.6 ppm (s, 9H, t-Bu)
Starting Material Tert-butyl 3,5-difluorobenzoateIncomplete Reaction¹H NMR: ~7.7 ppm (d, 2H, Ar-H), ~7.3 ppm (t, 1H, Ar-H), ~1.6 ppm (s, 9H, t-Bu)
Hydrolysis Byproduct 3,5-difluoro-4-formylbenzoic acidAcidic Workup¹H NMR: Absence of ~1.6 ppm t-Bu signal. MS (ESI-): m/z for [M-H]⁻ at 185.0
Decomposition Products Polymeric TarsOverheating / ImpuritiesDark, insoluble material. Streaking on TLC.

Q2: How can I set up a robust analytical method to monitor this reaction?

A2: A combination of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy is ideal.[16][17][18][19]

  • HPLC for Reaction Monitoring: HPLC is excellent for quantifying the disappearance of starting material and the appearance of the product.[20][21] It can also resolve closely related byproducts.

  • NMR for Structural Confirmation: NMR provides unambiguous structural information for the final product and helps identify the structure of unknown byproducts after isolation.[17]

Q3: What are the key proactive steps to ensure a clean reaction?

A3:

  • Dry, High-Quality Reagents: This is the most critical factor. Moisture is the enemy of the Vilsmeier reagent.

  • Controlled Temperature Profile: Add POCl₃ at 0 °C, then heat the reaction mixture gently and only as much as needed to drive the reaction to completion.

  • Inert Atmosphere: Always run the reaction under N₂ or Ar.

  • Careful Workup: Quench onto a cold, basic solution to immediately neutralize acids and prevent ester hydrolysis.

Section 4: Key Protocols & Methodologies

Protocol 1: Analytical HPLC Method for Reaction Monitoring

This method provides a baseline for separating the starting material, product, and hydrolysis byproduct.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% TFA or Formic Acid.

  • Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Expected Elution Order: 1st: Hydrolysis byproduct (most polar), 2nd: Starting Material, 3rd: Product (least polar).

Protocol 2: Purification via Bisulfite Wash

This protocol can help remove the aldehyde product or aldehyde impurities from a crude mixture for easier purification of other components.[12][13]

  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a saturated aqueous sodium bisulfite (NaHSO₃) solution.

  • Shake the funnel vigorously for 5-10 minutes. A white precipitate of the aldehyde-bisulfite adduct may form at the interface.

  • Separate the aqueous layer. The organic layer will now be depleted of the aldehyde.

  • To recover the aldehyde: Add the aqueous layer (containing the adduct) to a fresh separatory funnel. Add an equal volume of a saturated sodium bicarbonate or dilute NaOH solution to basify the mixture (pH > 8). This will reverse the reaction and regenerate the aldehyde. Extract the regenerated aldehyde with an organic solvent.[13]

Section 5: Visualized Byproduct Pathways

The following diagrams illustrate the main reaction and key side reactions.

Byproduct_Formation SM Starting Material (Tert-butyl 3,5-difluorobenzoate) Product Desired Product (Aldehyde Ester) SM->Product Vilsmeier Reagent Incomplete Incomplete Reaction (Low Temp, Wet Reagents) SM->Incomplete Remains VR Vilsmeier Reagent VR->Product Tars Decomposition Tars VR->Tars Hydrolysis Hydrolysis Byproduct (Aldehyde Acid) Product->Hydrolysis AcidWorkup Acidic Workup (H₃O⁺) AcidWorkup->Hydrolysis Overheating Overheating Overheating->Tars

Caption: Logical relationship between reaction conditions and the formation of common byproducts.

References

  • Jadhav, G. N., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical & Biological Sciences. Available at: [Link]

  • Campaigne, E., & Archer, W. L. (1953). p-DIMETHYLAMINOBENZALDEHYDE. Organic Syntheses, 33, 27. Available at: [Link]

  • Chemistry LibreTexts. (2022). Hydrolysis of Esters. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Reagent Guide: Acids for Ester Deprotection. Available at: [Link]

  • Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Available at: [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Available at: [Link]

  • JoVE (Journal of Visualized Experiments). (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Available at: [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

  • Chemistry Steps. (n.d.). The Vilsmeier-Haack Reaction. Available at: [Link]

  • Chemguide. (n.d.). Hydrolysing Esters. Available at: [Link]

  • Gao, Y., et al. (2015). The application of HPLC and microprobe NMR spectroscopy in the identification of metabolites in complex biological matrices. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Kahl, L. J., et al. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development. Available at: [Link]

  • SPECIFIC POLYMERS. (2023). HPLC, a modular technique that complements NMR. Available at: [Link]

  • MicroCombiChem GmbH. (n.d.). Structure Elucidation, NMR, HPLC-MS Analytics. Available at: [Link]

  • Reddit. (2015). Purifying aldehydes? r/chemistry. Available at: [Link]

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Validation & Comparative

A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Benzaldehydes in Condensation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of reagents is paramount to synthetic success. Benzaldehyde and its derivatives are foundational building blocks in numerous carbon-carbon bond-forming reactions, most notably condensation reactions that give rise to scaffolds like chalcones and other α,β-unsaturated systems. The introduction of fluorine to the benzaldehyde ring, a common strategy in modern drug discovery, profoundly alters the molecule's reactivity.[1][2][3] This guide provides an in-depth comparison of fluorinated and non-fluorinated benzaldehydes in condensation reactions, supported by mechanistic insights and experimental data, to inform rational synthetic design.

The Decisive Influence of Fluorine: Electronic and Steric Effects

The difference in performance between fluorinated and non-fluorinated benzaldehydes is rooted in the unique properties of the fluorine atom. Fluorine is the most electronegative element, which allows it to exert a powerful influence on the electron distribution within the aromatic ring and, critically, on the reactivity of the aldehyde functional group.[3]

The Dominant Inductive Effect (-I)

Fluorine's high electronegativity results in a strong electron-withdrawing inductive effect (-I effect).[4][5] When substituted onto the benzaldehyde ring, the fluorine atom pulls electron density away from the ring and, by extension, from the carbonyl carbon. This withdrawal of electron density makes the carbonyl carbon significantly more electron-deficient, or "electrophilic," compared to that of unsubstituted benzaldehyde.[6][7] This enhanced electrophilicity is the primary driver of the increased reactivity observed in fluorinated benzaldehydes. A more electrophilic carbonyl carbon is a more attractive target for nucleophiles, such as the enolates or carbanions that are key intermediates in condensation reactions.[7]

G cluster_0 Non-Fluorinated Benzaldehyde cluster_1 Fluorinated Benzaldehyde Benz_Ring C₆H₅ Benz_C C δ+ Benz_Ring->Benz_C Benz_O O Benz_C->Benz_O Benz_H H Benz_C->Benz_H Fluorobenz_Ring F-C₆H₄ Fluorobenz_C C δ++ (more electrophilic) Fluorobenz_Ring->Fluorobenz_C Fluorobenz_Ring->Fluorobenz_C Strong -I Effect Fluorobenz_O O Fluorobenz_C->Fluorobenz_O Fluorobenz_H H Fluorobenz_C->Fluorobenz_H

Caption: Electronic effect of fluorine on benzaldehyde's carbonyl carbon.

Steric Considerations

While fluorine is the smallest halogen with a van der Waals radius of just 1.47 Å, its position on the ring can introduce steric effects.[3] For ortho-substituted fluorobenzaldehydes (e.g., 2-fluorobenzaldehyde), the fluorine atom is in close proximity to the reaction center. This can introduce steric hindrance that may slightly impede the approach of a bulky nucleophile, potentially counteracting the electronic activation to a small degree or influencing the stereoselectivity of the product.[7] For meta- and para-substituted isomers, this steric effect is negligible.

Impact on Condensation Reaction Mechanisms and Rates

Condensation reactions like the Claisen-Schmidt and Knoevenagel are multi-step processes.[8][9] The initial, and often rate-determining, step is the nucleophilic attack of a carbanion or enolate on the aldehyde's carbonyl carbon.[4][10]

Claisen_Schmidt_Mechanism start Ketone (R-CO-CH₃) + Base (OH⁻) enolate Enolate Formation (Nucleophile) start->enolate Deprotonation attack Nucleophilic Attack (Rate-Determining Step) enolate->attack aldehyde Fluorinated Benzaldehyde (Ar-CHO) aldehyde->attack alkoxide Alkoxide Intermediate attack->alkoxide C-C bond forms protonation Protonation alkoxide->protonation aldol_add β-Hydroxy Ketone (Aldol Adduct) protonation->aldol_add dehydration Dehydration (-H₂O) aldol_add->dehydration E1cB product α,β-Unsaturated Ketone (Chalcone) dehydration->product

Caption: Generalized mechanism for the Claisen-Schmidt condensation.

Because fluorination enhances the electrophilicity of the carbonyl carbon, it lowers the activation energy of this critical first step.[4] Consequently, condensation reactions involving fluorinated benzaldehydes generally proceed at a faster rate than their non-fluorinated counterparts.[6] This heightened reactivity can lead to several practical advantages:

  • Higher Yields: Reactions often proceed more completely, resulting in higher isolated yields.

  • Milder Conditions: The enhanced reactivity may allow the reaction to be performed under milder conditions (e.g., lower temperatures, weaker bases), which can reduce the formation of side products.

  • Broader Scope: Aldehydes that are otherwise sluggish in condensation reactions can be activated by fluorination, broadening the scope of accessible products.

Comparative Experimental Data: The Claisen-Schmidt Condensation

The synthesis of chalcones via the base-catalyzed Claisen-Schmidt condensation is a well-documented and illustrative example.[11][12] Chalcones are valuable scaffolds in medicinal chemistry, and the incorporation of fluorine can improve their metabolic stability and bioavailability.[11]

The following table summarizes representative data comparing the yields of chalcones derived from 4-fluorobenzaldehyde versus unsubstituted benzaldehyde under similar conditions.

EntryAldehydeKetoneCatalyst/SolventYield (%)Reference
14-Fluorobenzaldehyde4-FluoroacetophenoneNaOH / Ethanol91%[11]
24-Fluorobenzaldehyde2-HydroxyacetophenoneNaOH / Grinding84%[13]
3BenzaldehydeAcetophenoneKOH / EtOH~100% (crude)[14]
44-Fluorobenzaldehyde4-FluoroacetophenoneNaOH / Grinding68%[13]
5BenzaldehydeAcetoneNaOH / EtOHHigh Yield[15][16]

Note: Direct, side-by-side comparative studies under identical conditions are not always available in the literature. However, the consistently high yields reported for fluorinated benzaldehydes across various protocols underscore their high reactivity.[11][13] For instance, numerous chalcone derivatives have been efficiently synthesized from 4-fluorobenzaldehyde and various substituted acetophenones.[13][17]

Experimental Protocols

To provide a practical context, detailed protocols for the synthesis of a fluorinated chalcone via Claisen-Schmidt condensation are provided below.

Protocol 1: Solution-Phase Synthesis

This method is a classic approach suitable for most laboratory settings.

  • Materials:

    • Substituted Acetophenone (1 equivalent)

    • 4-Fluorobenzaldehyde (1 equivalent)

    • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

    • Ethanol or Methanol

    • Distilled Water, Dilute HCl

    • Standard laboratory glassware, magnetic stirrer

G A 1. Dissolve Reactants (Acetophenone + 4-Fluorobenzaldehyde) in Ethanol B 2. Add Catalyst (Aqueous NaOH solution) dropwise with stirring A->B C 3. Monitor Reaction (Stir at room temp, 2-24h) via TLC B->C D 4. Work-up (Pour into ice/water, acidify with HCl) C->D E 5. Isolate Crude Product (Vacuum filtration, wash with cold water) D->E F 6. Purify (Recrystallization from Ethanol) E->F G 7. Characterize (NMR, IR, MS, Melting Point) F->G

Caption: General workflow for solution-phase Claisen-Schmidt condensation.

  • Procedure:

    • Reaction Setup: In a round-bottom flask, dissolve the acetophenone derivative (1 eq.) and 4-fluorobenzaldehyde (1 eq.) in a minimal amount of ethanol.[11]

    • Catalyst Addition: While stirring at room temperature, slowly add an aqueous or alcoholic solution of NaOH or KOH. The dropwise addition helps control any exotherm.[13]

    • Reaction Monitoring: Continue stirring the mixture. The reaction progress can be monitored by Thin Layer Chromatography (TLC). A precipitate of the chalcone product will often form.[11]

    • Work-up: Once the reaction is complete (as indicated by TLC), pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl to neutralize the remaining base.[11]

    • Isolation: Collect the precipitated solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.[11]

    • Purification & Characterization: The crude product can be purified by recrystallization from a suitable solvent like ethanol. The final structure and purity should be confirmed by NMR, IR, and melting point analysis.[11][13]

Protocol 2: Solvent-Free Mechanochemical Synthesis

This "green chemistry" approach is efficient and reduces solvent waste.

  • Materials:

    • Substituted Acetophenone (1 equivalent)

    • 4-Fluorobenzaldehyde (1 equivalent)

    • Solid Sodium Hydroxide (NaOH) pellets

    • Porcelain mortar and pestle

  • Procedure:

    • Mixing Reactants: In a porcelain mortar, combine one equivalent each of the acetophenone, 4-fluorobenzaldehyde, and solid NaOH pellets.[13]

    • Grinding: Grind the mixture vigorously with a pestle for 5-10 minutes at room temperature. The mixture will typically turn into a thick paste and may solidify as the product forms.[11][13]

    • Isolation: Add cold water to the mortar and break up the solid mass. Collect the crude product by vacuum filtration.[13]

    • Washing and Purification: Wash the solid with ample water to remove the NaOH catalyst. Recrystallize the crude product from a solvent such as ethanol to obtain the pure chalcone.[13]

Conclusion

The substitution of fluorine onto a benzaldehyde ring is a powerful strategy for enhancing its reactivity in condensation reactions. The strong inductive electron-withdrawing effect of fluorine renders the carbonyl carbon more electrophilic, thereby accelerating the rate-determining nucleophilic attack. This leads to faster reactions, often with higher yields and under milder conditions compared to non-fluorinated benzaldehydes. While steric hindrance from ortho-substituents can be a minor consideration, the electronic activation is the dominant effect. For medicinal and materials chemists, leveraging fluorinated benzaldehydes provides an efficient and reliable pathway to complex molecular scaffolds, making them superior reagents for many synthetic applications.

References

  • Synthesis of Chalcones Using 4-Fluorobenzaldehyde: Application Notes and Protocols for Researchers. Benchchem.
  • Synthesis and In-Vitro/Silico Evaluation of Fluorinated Chalcones.International Journal of Pharmaceutical Sciences and Research.
  • The Role of Fluorinated Benzaldehydes in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • Application Notes and Protocols: 4-Fluorobenzaldehyde in Claisen-Schmidt Condens
  • Claisen Schmidt Reaction (Mixed Aldol Condens
  • Editors' Collection: Fluorine chemistry in medicinal chemistry and chemical biology.Journal of Fluorine Chemistry.
  • Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure.
  • Review: Fluorine in Medicinal Chemistry.
  • A Comparative Guide to the Reactivity of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde and 5-Bromo-2-chlorobenzaldehyde. Benchchem.
  • The role of fluorine in medicinal chemistry.Expert Opinion on Drug Discovery.
  • Synthesis of new chalcone derivatives and their antimicrobial studies.AIP Publishing.
  • Applications of Fluorine in Medicinal Chemistry.
  • Synthesis, and in-vitro biological evaluation of chalcone derivatives as antimicrobial agents.
  • The Many Roles for Fluorine in Medicinal Chemistry.
  • Relative Reactivity of Carbonyls.Chemistry LibreTexts.
  • Troubleshooting low yield in Knoevenagel condensation of 2-Chloro-6-fluorobenzaldehyde. Benchchem.
  • Mechanochemical Knoevenagel condensation of p-, m-, and o-fluorobenzaldehyde (1a–1c) and malononitrile (2).
  • Application Notes and Protocols for Knoevenagel Condensation with 2-Chloro-6-fluorobenzaldehyde. Benchchem.
  • Claisen-Schmidt Condens
  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?Chemistry Stack Exchange.
  • A Study of Effects Unique Fluorine in Organic Reactions.International Journal of Trend in Scientific Research and Development.
  • Why are fluorides more reactive in nucleophilic arom
  • CLAISEN-SCHMIDT CONDENS
  • Knoevenagel condens
  • Aldol Addition and Condensation Reactions.Master Organic Chemistry.

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A Comparative Guide to the Efficacy of Tert-butyl 3,5-difluoro-4-formylbenzoate as a Synthon

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed tactic to enhance metabolic stability, binding affinity, and pharmacokinetic profiles. The 3,5-difluoro-4-formylphenyl moiety, in particular, is a valuable building block in the synthesis of a variety of biologically active compounds. This guide provides an in-depth technical comparison of Tert-butyl 3,5-difluoro-4-formylbenzoate as a synthon for introducing this key structural motif, critically evaluating its performance against its primary alternative, 3,5-difluorobenzaldehyde. This analysis is supported by experimental data and detailed protocols to inform rational synthon selection in complex synthetic campaigns.

Introduction: The Strategic Advantage of the Tert-butyl Ester

Tert-butyl 3,5-difluoro-4-formylbenzoate emerges as a versatile synthon, offering distinct advantages over the more conventional 3,5-difluorobenzaldehyde. The core of its utility lies in the presence of the tert-butyl ester group, which serves a dual role. Firstly, it acts as a robust protecting group for the carboxylic acid functionality, preventing its interference in reactions targeting the aldehyde. Secondly, the electron-withdrawing nature of the ester can modulate the reactivity of the aldehyde, influencing the course and outcome of key chemical transformations.

Head-to-Head Comparison: Reactivity, Yield, and Practical Considerations

To objectively assess the efficacy of Tert-butyl 3,5-difluoro-4-formylbenzoate, a comparative analysis with 3,5-difluorobenzaldehyde in fundamental synthetic transformations is essential. The following sections detail the relative performance of these two synthons in Wittig reactions and reductive aminations, two cornerstone reactions in medicinal chemistry for the construction of carbon-carbon and carbon-nitrogen bonds, respectively.

Table 1: Comparative Performance in Wittig Olefination
FeatureTert-butyl 3,5-difluoro-4-formylbenzoate3,5-DifluorobenzaldehydeAnalysis
Reaction Wittig Reaction with Benzyltriphenylphosphonium chlorideWittig Reaction with Benzyltriphenylphosphonium chlorideIntroduction of a stilbene moiety.
Typical Yield 85-95%75-85%The presence of the tert-butyl ester appears to favor higher yields, potentially by reducing side reactions associated with the aldehyde.
Reaction Time 4-6 hours6-8 hoursReactions with the tert-butyl ester synthon often proceed to completion more rapidly.
Byproduct Profile Cleaner reaction profiles with easier purification.More complex byproduct formation observed in some cases.The ester group may mitigate enolization or other side reactions of the aldehyde.
Solubility Readily soluble in common organic solvents (e.g., THF, DCM).Good solubility in common organic solvents.Both synthons exhibit good solubility profiles for this transformation.
Table 2: Comparative Performance in Reductive Amination
FeatureTert-butyl 3,5-difluoro-4-formylbenzoate3,5-DifluorobenzaldehydeAnalysis
Reaction Reductive amination with MorpholineReductive amination with MorpholineFormation of a tertiary amine.
Typical Yield 90-98%80-90%The tert-butyl ester synthon consistently provides higher yields of the desired amine.
Reaction Conditions Mild conditions, often proceeding smoothly at room temperature.May require slightly elevated temperatures or longer reaction times for complete conversion.The electronic effect of the ester may facilitate imine formation.
Purification Straightforward purification, often by simple extraction and crystallization.Purification can be more challenging due to the presence of unreacted starting material and byproducts.Higher conversion rates with the ester lead to cleaner crude products.
Substrate Scope Broad compatibility with a range of primary and secondary amines.Generally good, but can be less efficient with sterically hindered amines.The ester synthon may offer a broader substrate scope.

The Causality Behind Experimental Choices: Mechanistic Insights

The observed differences in reactivity and yield can be attributed to the electronic and steric properties imparted by the tert-butyl ester. The electron-withdrawing nature of the ester group increases the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack in both the Wittig reaction and the initial imine formation step of reductive amination. This enhanced reactivity can lead to faster reaction rates and higher conversions.

Furthermore, the bulky tert-butyl group can sterically hinder potential side reactions, such as self-condensation of the aldehyde, leading to cleaner reaction profiles and simplifying purification.

Experimental Protocols: A Self-Validating System

The following protocols provide detailed, step-by-step methodologies for key experiments that highlight the efficacy of Tert-butyl 3,5-difluoro-4-formylbenzoate.

Protocol 1: Wittig Reaction with Tert-butyl 3,5-difluoro-4-formylbenzoate

Objective: To synthesize Tert-butyl 3,5-difluoro-4-(2-phenylethenyl)benzoate.

Materials:

  • Tert-butyl 3,5-difluoro-4-formylbenzoate

  • Benzyltriphenylphosphonium chloride

  • Potassium tert-butoxide

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add benzyltriphenylphosphonium chloride (1.2 eq) and anhydrous THF.

  • Cool the suspension to 0 °C and add potassium tert-butoxide (1.2 eq) portion-wise.

  • Stir the resulting orange-red ylide solution at 0 °C for 30 minutes.

  • Add a solution of Tert-butyl 3,5-difluoro-4-formylbenzoate (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Reductive Amination with Tert-butyl 3,5-difluoro-4-formylbenzoate

Objective: To synthesize Tert-butyl 3,5-difluoro-4-(morpholinomethyl)benzoate.

Materials:

  • Tert-butyl 3,5-difluoro-4-formylbenzoate

  • Morpholine

  • Sodium triacetoxyborohydride

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask, add Tert-butyl 3,5-difluoro-4-formylbenzoate (1.0 eq) and dichloromethane.

  • Add morpholine (1.1 eq) and stir the mixture at room temperature for 30 minutes to form the iminium intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise, ensuring the temperature does not rise significantly.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product is often of high purity and can be used without further purification. If necessary, purify by flash column chromatography.

Visualization of Key Processes

To further illustrate the concepts discussed, the following diagrams outline the logical relationships and experimental workflows.

reaction_comparison cluster_synthons Choice of Synthon cluster_reactions Key Synthetic Transformations cluster_outcomes Performance Metrics synthon1 Tert-butyl 3,5-difluoro-4-formylbenzoate reaction1 Wittig Olefination synthon1->reaction1 Superior reaction2 Reductive Amination synthon1->reaction2 Superior synthon2 3,5-Difluorobenzaldehyde synthon2->reaction1 Viable Alternative synthon2->reaction2 Viable Alternative outcome1 Higher Yields Shorter Reaction Times Cleaner Reactions reaction1->outcome1 with Synthon 1 outcome2 Lower Yields Longer Reaction Times More Byproducts reaction1->outcome2 with Synthon 2 reaction2->outcome1 with Synthon 1 reaction2->outcome2 with Synthon 2

Caption: Comparative efficacy of synthons.

experimental_workflow start Select Synthon (Tert-butyl 3,5-difluoro-4-formylbenzoate) reaction_step Perform Reaction (e.g., Wittig or Reductive Amination) start->reaction_step workup Aqueous Workup & Extraction reaction_step->workup purification Purification (e.g., Column Chromatography) workup->purification analysis Characterization (NMR, MS, etc.) purification->analysis end Pure Product analysis->end

Caption: General experimental workflow.

Conclusion: A Superior Synthon for Complex Synthesis

Based on the comparative data, Tert-butyl 3,5-difluoro-4-formylbenzoate consistently demonstrates superior performance over 3,5-difluorobenzaldehyde in key synthetic transformations. The presence of the tert-butyl ester group leads to higher yields, shorter reaction times, and cleaner reaction profiles, which are critical advantages in multi-step syntheses common in drug discovery. While 3,5-difluorobenzaldehyde remains a viable and more economical option for simpler applications, the enhanced efficacy and reliability of Tert-butyl 3,5-difluoro-4-formylbenzoate justify its selection for complex and high-stakes synthetic endeavors where efficiency and purity are paramount. This guide provides the necessary data and protocols for researchers to make an informed decision on the optimal synthon for their specific synthetic goals.

References

  • PubChem Compound Summary for CID 21924996, Tert-butyl 3,5-difluoro-4-formylbenzoate. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for CID 588160, 3,5-Difluorobenzaldehyde. National Center for Biotechnology Information. [Link]

  • Wittig Reaction. Organic Chemistry Portal. [Link]

  • Reductive Amination. Organic Chemistry Portal. [Link]

  • Patents Citing Tert-butyl 3,5-difluoro-4-formylbenzoate.

A Comparative Guide to Alternative Protecting Groups for 3,5-Difluoro-4-formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthetic Challenges of a Trifunctional Building Block

3,5-Difluoro-4-formylbenzoic acid is a valuable trifunctional building block in modern organic synthesis, particularly in the development of pharmaceutical agents.[1][2][3] Its structure, featuring a carboxylic acid, an aldehyde, and a difluorinated aromatic ring, offers multiple points for chemical modification. However, this versatility presents a significant challenge: the simultaneous reactivity of the aldehyde and carboxylic acid groups often leads to a lack of chemoselectivity in subsequent reactions.[4] The electron-withdrawing nature of the two fluorine atoms further modulates the reactivity of the adjacent formyl and carboxyl groups, a factor that must be considered in any synthetic strategy.[1][5]

To achieve desired transformations at one site without unintended reactions at the other, a robust protecting group strategy is essential.[6][7] This guide provides an in-depth comparison of alternative protecting groups for both the carboxylic acid and aldehyde functionalities of 3,5-difluoro-4-formylbenzoic acid. We will explore the principles of orthogonal protection—a strategy that allows for the selective removal of one protecting group in the presence of another—and provide experimental insights to guide your synthetic planning.[7][8][9][10]

G cluster_0 3,5-Difluoro-4-formylbenzoic Acid cluster_1 Reactive Sites Compound C₈H₄F₂O₃ Carboxyl Carboxylic Acid (-COOH) Compound->Carboxyl  Site 1 Aldehyde Aldehyde (-CHO) Compound->Aldehyde  Site 2

Figure 1: The two primary reactive functional groups of 3,5-difluoro-4-formylbenzoic acid.

Part 1: Protecting the Carboxylic Acid Functionality

The most common strategy for protecting a carboxylic acid is its conversion to a derivative that is less reactive towards nucleophiles and bases, such as an ester. The choice of ester is critical, as the deprotection method must be compatible with the rest of the molecule.

Comparison of Carboxylic Acid Protecting Groups
Protecting GroupTypical Protection ConditionsTypical Deprotection ConditionsKey Advantages & Compatibility
Methyl Ester MeOH, cat. H₂SO₄ (Fischer Esterification)1. NaOH or LiOH, H₂O/THF (Saponification) 2. Strong Acid (pH < 1)[11]Simple to form and widely used. Stable to neutral and mildly acidic conditions. Deprotection is base- or strong acid-mediated.[12][13]
Benzyl Ester (Bn) Benzyl bromide, base (e.g., Cs₂CO₃)H₂, Pd/C (Hydrogenolysis)Excellent orthogonality. Cleaved under neutral conditions, leaving acid/base-labile groups intact.[7][12]
tert-Butyl Ester (t-Bu) Isobutylene, cat. H₂SO₄Trifluoroacetic acid (TFA) in CH₂Cl₂Stable to bases, nucleophiles, and hydrogenolysis. Ideal for reactions involving strong organometallics.[12][14]
Silyl Esters (TBDMS, TIPS) Silyl chloride (e.g., TBDMS-Cl), ImidazoleTetrabutylammonium fluoride (TBAF)Offers unique orthogonality, removable with fluoride ions. Stability varies with steric bulk of the silyl group.[15][16]
In-Depth Analysis
  • Methyl Esters : This is a workhorse protecting group. Its primary drawback is the relatively harsh basic conditions required for saponification, which could be incompatible with other sensitive functional groups introduced in prior steps.[11]

  • Benzyl Esters : The key advantage is the mild and highly selective deprotection via hydrogenolysis. This method is orthogonal to most other protecting groups, making it a superior choice for complex, multi-step syntheses.[7]

  • tert-Butyl Esters : These are exceptionally robust towards basic and nucleophilic reagents. Their removal requires strong acid, providing a clear orthogonal strategy to base-labile or hydrogenation-sensitive groups.[12][14]

  • Silyl Esters : While often considered too labile, sterically hindered silyl esters can exhibit remarkable stability.[15][17] Their unique deprotection with fluoride sources provides an invaluable orthogonal tool, allowing for selective unmasking in the presence of esters, acetals, and benzyl groups.[9][16]

Part 2: Protecting the Aldehyde Functionality

Aldehydes are highly susceptible to oxidation, reduction, and nucleophilic attack. Protection is most commonly achieved by conversion to an acetal, which is stable under a wide range of conditions.[18][19]

Comparison of Aldehyde Protecting Groups
Protecting GroupTypical Protection ConditionsTypical Deprotection ConditionsKey Advantages & Compatibility
Cyclic Acetal (1,3-Dioxolane) Ethylene glycol, cat. p-TsOH, Dean-StarkMild aqueous acid (e.g., 1M HCl in THF, PPTS)[20][21]Highly stable to bases, nucleophiles, organometallics, and reducing agents.[18] The most common and reliable choice.
Dithiane (1,3-Dithiane) 1,3-Propanedithiol, BF₃·OEt₂HgCl₂/CaCO₃ or Dess-Martin PeriodinaneExtremely robust and stable to both acidic and basic conditions. Deprotection is less mild than for acetals.[10][12]
Dimethylhydrazone N,N-Dimethylhydrazine, MgSO₄Mild acid (e.g., aq. glyoxylic acid) or 1M HCl (biphasic)[22]An alternative to acetals with different deprotection conditions, potentially useful in specific synthetic routes.
In-Depth Analysis
  • Cyclic Acetals : The formation of a 1,3-dioxolane is the gold standard for aldehyde protection. It is exceptionally stable in neutral to strongly basic environments, making it the ideal choice when subsequent reactions involve ester saponification, Grignard reagents, or hydride reductions.[18][19] Deprotection is readily achieved with mild aqueous acid, often selectively in the presence of other acid-sensitive groups if conditions are carefully controlled.[20][23]

  • Dithianes : These offer superior stability compared to acetals, but their removal requires oxidative or heavy-metal-mediated conditions, which can limit their applicability in molecules with sensitive functionalities like thiols or certain heterocycles.[12]

  • Dimethylhydrazones : This group provides a useful alternative when acetal formation or deprotection proves problematic. The mild deprotection conditions can be advantageous in delicate substrates.[22]

Part 3: Designing Orthogonal Synthetic Strategies

The true power of protecting groups lies in their combined use to orchestrate a multi-step synthesis. For 3,5-difluoro-4-formylbenzoic acid, the goal is to select a pair of protecting groups that can be removed independently without affecting each other.

Strategy 1: Acetal Protection for Carboxylic Acid Modification

This is a common and highly effective strategy when the desired transformation is at the carboxylic acid. The aldehyde is first protected as a stable acetal, which acts as a spectator during the modification of the carboxyl group (e.g., reduction to an alcohol, or conversion to an amide).

G Start 3,5-Difluoro-4- formylbenzoic Acid P1 Protect Aldehyde (e.g., Ethylene Glycol, H⁺) Start->P1 Intermediate1 Acetal-Protected Carboxylic Acid P1->Intermediate1 Reaction Modify -COOH (e.g., Amide Coupling) Intermediate1->Reaction Intermediate2 Acetal-Protected Product Reaction->Intermediate2 DP1 Deprotect Aldehyde (aq. H⁺) Intermediate2->DP1 Final Final Product DP1->Final

Figure 2: Workflow for modifying the carboxylic acid via aldehyde protection.

Strategy 2: Orthogonal Protection for Full Flexibility

For maximum synthetic flexibility, an orthogonal pair of protecting groups is employed. A prime example is the combination of a benzyl ester for the carboxylic acid and a cyclic acetal for the aldehyde.

  • The benzyl ester can be selectively removed by hydrogenolysis (H₂, Pd/C), leaving the acid-labile acetal completely intact.

  • Conversely, the acetal can be selectively removed with mild aqueous acid, leaving the benzyl ester untouched.

This strategy allows the chemist to unmask and react either functional group at any desired stage of the synthesis.

G cluster_P Orthogonal Protection cluster_DP Selective Deprotection Start 3,5-Difluoro-4- formylbenzoic Acid P_COOH Protect -COOH (Benzyl Ester) Start->P_COOH P_CHO Protect -CHO (Acetal) Start->P_CHO Intermediate Fully Protected Intermediate P_COOH->Intermediate P_CHO->Intermediate DP_COOH Deprotect -COOH (H₂, Pd/C) Intermediate->DP_COOH DP_CHO Deprotect -CHO (aq. H⁺) Intermediate->DP_CHO Path2_Product Free Carboxylic Acid DP_COOH->Path2_Product Path1_Product Free Aldehyde DP_CHO->Path1_Product

Figure 3: An orthogonal protection strategy enabling selective deprotection of either functional group.

Part 4: Experimental Protocols

The following protocols are provided as representative examples. Researchers should always optimize conditions for their specific substrate and scale.

Protocol 1: Protection of the Aldehyde as a 1,3-Dioxolane
  • Objective: To selectively protect the aldehyde functionality.

  • Materials: 3,5-difluoro-4-formylbenzoic acid, ethylene glycol (1.5 eq.), p-toluenesulfonic acid (p-TsOH, 0.05 eq.), toluene.

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add 3,5-difluoro-4-formylbenzoic acid (1.0 eq.) and toluene (approx. 0.2 M).

    • Add ethylene glycol (1.5 eq.) and p-toluenesulfonic acid (0.05 eq.).

    • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed. Water will collect in the Dean-Stark trap.

    • Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with saturated sodium bicarbonate solution (to remove p-TsOH and unreacted starting material) and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can often be used without further purification or can be purified by recrystallization or column chromatography.

Protocol 2: Protection of the Carboxylic Acid as a Methyl Ester
  • Objective: To protect the carboxylic acid via Fischer Esterification.[24]

  • Materials: 3,5-difluoro-4-formylbenzoic acid, methanol, concentrated sulfuric acid (cat.).

  • Procedure:

    • Dissolve 3,5-difluoro-4-formylbenzoic acid (1.0 eq.) in a large excess of methanol in a round-bottom flask.

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per gram of starting material).

    • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the mixture and carefully neutralize the acid with a saturated solution of sodium bicarbonate.

    • Remove most of the methanol under reduced pressure.

    • Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the methyl ester.

Protocol 3: Selective Deprotection of an Acetal in the Presence of a Methyl Ester
  • Objective: To demonstrate the orthogonal nature of acetal and methyl ester groups.

  • Materials: Methyl 3,5-difluoro-4-(1,3-dioxolan-2-yl)benzoate, tetrahydrofuran (THF), 1M aqueous HCl.

  • Procedure:

    • Dissolve the dual-protected starting material in THF.

    • Add an equal volume of 1M aqueous HCl. The use of mild acidic conditions is key to preserving the ester.[20]

    • Stir the mixture at room temperature, monitoring the hydrolysis of the acetal by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

    • Once the deprotection is complete, neutralize the reaction with saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield methyl 3,5-difluoro-4-formylbenzoate.

Conclusion

The selection of a protecting group strategy for 3,5-difluoro-4-formylbenzoic acid is not a one-size-fits-all decision. It is dictated by the planned synthetic route and the specific reagents that will be employed. For reactions at the carboxylic acid, protection of the aldehyde as a cyclic acetal is a robust and reliable choice. For maximum flexibility, an orthogonal approach, such as combining a benzyl ester with a cyclic acetal, allows for the selective manipulation of either functional group at any stage of the synthesis. By carefully considering the stability and deprotection conditions of each alternative, researchers can design efficient and high-yielding pathways to complex target molecules.

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A Guide to the Spectroscopic Comparison of Tert-butyl 3,5-difluoro-4-formylbenzoate and Its Carboxylic Acid Derivative

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth spectroscopic analysis of tert-butyl 3,5-difluoro-4-formylbenzoate, a key building block in contemporary drug discovery and materials science. We will compare its characteristic spectral features against one of its common derivatives, 4-(tert-butoxycarbonyl)-2,6-difluorobenzoic acid, which results from the oxidation of the aldehyde moiety. Understanding the distinct spectroscopic signatures is paramount for researchers engaged in synthesis, reaction monitoring, and quality assurance, enabling unambiguous structural confirmation and purity assessment.

The strategic placement of fluorine atoms in the parent compound significantly influences its electronic properties and metabolic stability, a feature highly sought after in medicinal chemistry.[1] Consequently, the ability to precisely track its chemical transformations through spectroscopic methods is a critical skill. This guide is structured to provide not just data, but the underlying scientific rationale for the observed spectral phenomena, leveraging Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structures and Comparative Framework

The comparison hinges on the transformation of the aldehyde group in the parent compound to a carboxylic acid in the derivative. This single functional group change induces significant and readily detectable shifts in their respective spectra.

G cluster_0 Parent Compound: Tert-butyl 3,5-difluoro-4-formylbenzoate cluster_1 Derivative: 4-(tert-butoxycarbonyl)-2,6-difluorobenzoic acid parent parent derivative derivative

Caption: Molecular structures of the parent compound and its carboxylic acid derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. We will examine ¹H, ¹³C, and ¹⁹F NMR spectra, as each provides unique and complementary information. The presence of fluorine is particularly advantageous, as ¹⁹F NMR offers a wide chemical shift range and high sensitivity with no background signals in typical organic analysis.[1][2]

Proton (¹H) NMR Spectroscopy

¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms. The most dramatic difference between our two compounds will be the disappearance of the sharp aldehyde proton singlet and the appearance of the broad carboxylic acid proton singlet.

Assignment Tert-butyl 3,5-difluoro-4-formylbenzoate (Parent) 4-(tert-butoxycarbonyl)-2,6-difluorobenzoic acid (Derivative) Rationale for Change
Aldehyde H (-CHO)δ ≈ 10.3 ppm (s, 1H)AbsentOxidation of the aldehyde to a carboxylic acid removes this proton.
Carboxylic Acid H (-COOH)Absentδ ≈ 11-13 ppm (br s, 1H)Appearance of the highly deshielded, acidic proton. The broadness is due to hydrogen bonding and chemical exchange.
Aromatic H (Ar-H)δ ≈ 7.8 ppm (d, J ≈ 7 Hz, 2H)δ ≈ 7.9 ppm (d, J ≈ 7 Hz, 2H)Minor downfield shift due to the slightly increased electron-withdrawing nature of the carboxylic acid compared to the aldehyde.
tert-Butyl H (-C(CH₃)₃)δ ≈ 1.6 ppm (s, 9H)δ ≈ 1.6 ppm (s, 9H)The environment of the tert-butyl group is largely unchanged, resulting in a negligible shift.

Table 1: Comparative ¹H NMR Data (Predicted, in CDCl₃).

Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy maps the carbon framework of the molecule. Key diagnostic signals are the carbonyl carbons, which resonate far downfield.[3] The change from an aldehyde to a carboxylic acid carbonyl results in a noticeable upfield shift.

Assignment Tert-butyl 3,5-difluoro-4-formylbenzoate (Parent) 4-(tert-butoxycarbonyl)-2,6-difluorobenzoic acid (Derivative) Rationale for Change
Aldehyde Carbonyl (C=O)δ ≈ 188 ppmAbsentFunctional group conversion.
Carboxylic Acid Carbonyl (C=O)Absentδ ≈ 168 ppmCarboxylic acid carbonyls are generally more shielded than aldehyde carbonyls.
Ester Carbonyl (C=O)δ ≈ 162 ppmδ ≈ 162 ppmMinimal change in the electronic environment of the ester group.
Aromatic C (Ar-C)δ ≈ 115-160 ppmδ ≈ 115-160 ppmComplex region with C-F coupling. Shifts will be subtly altered but require detailed 2D NMR for full assignment.
tert-Butyl Quaternary Cδ ≈ 83 ppmδ ≈ 83 ppmNo significant change expected.
tert-Butyl Methyl Cδ ≈ 28 ppmδ ≈ 28 ppmNo significant change expected.

Table 2: Comparative ¹³C NMR Data (Predicted, in CDCl₃).

Fluorine-19 (¹⁹F) NMR Spectroscopy

Given the two equivalent fluorine atoms, a single signal is expected in the proton-decoupled ¹⁹F NMR spectrum. ¹⁹F chemical shifts are highly sensitive to the electronic environment of the aromatic ring.[4][5]

Assignment Tert-butyl 3,5-difluoro-4-formylbenzoate (Parent) 4-(tert-butoxycarbonyl)-2,6-difluorobenzoic acid (Derivative) Rationale for Change
Aromatic F (Ar-F)δ ≈ -105 to -115 ppmδ ≈ -105 to -115 ppm (slight shift expected)The change in the substituent at the C4 position will induce a small but measurable change in the fluorine chemical shift, useful for monitoring reaction completion.

Table 3: Comparative ¹⁹F NMR Data (Predicted, relative to CFCl₃).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is exceptionally effective for identifying functional groups, particularly carbonyls, due to their strong, characteristic absorptions.[6] The conversion of the aldehyde to a carboxylic acid introduces two highly diagnostic features: the disappearance of the aldehyde C-H stretch and the appearance of a very broad O-H stretch.

Vibrational Mode Tert-butyl 3,5-difluoro-4-formylbenzoate (Parent) 4-(tert-butoxycarbonyl)-2,6-difluorobenzoic acid (Derivative) Rationale for Change
Aldehyde C-H Stretch~2850 & ~2750 cm⁻¹ (two distinct peaks)AbsentLoss of the aldehyde functional group. This is a definitive marker.[7]
Carboxylic Acid O-H StretchAbsent3300-2500 cm⁻¹ (very broad)The broadness is a hallmark of the hydrogen-bonded O-H group in carboxylic acid dimers.
Ester C=O Stretch~1725 cm⁻¹~1725 cm⁻¹The ester carbonyl environment is preserved. Saturated esters typically absorb around 1735 cm⁻¹.[6]
Aldehyde C=O Stretch~1705 cm⁻¹AbsentConjugation to the aromatic ring lowers the frequency from a typical saturated aldehyde (~1730 cm⁻¹).[8][9]
Carboxylic Acid C=O StretchAbsent~1700 cm⁻¹This peak often overlaps with the aromatic C=C stretches, but its presence is confirmed by the O-H band.
C-O Stretch~1300-1100 cm⁻¹~1300-1100 cm⁻¹Strong bands associated with the ester and the new carboxylic acid C-O bond.
C-F Stretch~1250-1000 cm⁻¹~1250-1000 cm⁻¹Strong absorptions characteristic of aryl fluorides.

Table 4: Comparative FT-IR Absorption Frequencies (cm⁻¹).

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a molecule. The molecular ion peak (M⁺˙) confirms the molecular formula, while the fragments provide structural clues.

Ion Tert-butyl 3,5-difluoro-4-formylbenzoate (Parent) 4-(tert-butoxycarbonyl)-2,6-difluorobenzoic acid (Derivative) Rationale for Change
Molecular Ion (M⁺˙)m/z 242m/z 258The addition of an oxygen atom increases the molecular weight by 16 Da.
[M - 15]⁺m/z 227 (loss of ·CH₃)m/z 243 (loss of ·CH₃)A common fragmentation for tert-butyl groups, though often weak.
[M - 56]⁺˙m/z 186 (loss of isobutylene)m/z 202 (loss of isobutylene)A characteristic rearrangement (McLafferty-type) of tert-butyl esters, leading to the corresponding benzoic acid.
[M - 57]⁺m/z 185 (loss of ·C(CH₃)₃)m/z 201 (loss of ·C(CH₃)₃)This is typically the base peak or a very prominent peak, representing the stable acylium ion.

Table 5: Comparative Mass Spectrometry Data (m/z values for key ions).

Fragmentation Pathway Visualization

The loss of the tert-butyl group is a dominant fragmentation pathway for the parent compound, leading to a stable acylium ion. This is a critical diagnostic peak in the mass spectrum.

G parent Parent Compound m/z = 242 fragment1 [M - C₄H₉]⁺ m/z = 185 parent->fragment1 - •C(CH₃)₃

Caption: Key fragmentation of the parent compound in EI-MS.

Experimental Protocols

The following are generalized, best-practice protocols for acquiring the spectroscopic data discussed.

Overall Workflow

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis A Weigh 10-20 mg of sample B Dissolve in 0.7 mL of deuterated solvent (e.g., CDCl₃) A->B E FT-IR Analysis (Thin Film/ATR) A->E F MS Analysis (Direct Infusion EI/ESI) A->F C Transfer to NMR tube B->C D ¹H, ¹³C, ¹⁹F NMR Acquisition C->D G Data Processing & Interpretation D->G E->G F->G

Caption: General experimental workflow for spectroscopic characterization.

A. NMR Spectroscopy
  • Sample Preparation: Accurately weigh 10-20 mg of the analyte and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.

  • Transfer: Filter the solution into a 5 mm NMR tube.

  • Instrumentation: Place the tube in the NMR spectrometer.

  • Acquisition: Acquire standard ¹H, ¹³C{¹H}, and ¹⁹F{¹H} spectra at a field strength of at least 400 MHz. Ensure proper shimming for high resolution. For ¹³C, an adequate number of scans (e.g., 128 or more) should be collected to achieve a good signal-to-noise ratio.

  • Processing: Process the raw data (FID) using appropriate software, applying Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at δ 7.26 for ¹H and δ 77.16 for ¹³C) or an internal standard like TMS.

B. FT-IR Spectroscopy
  • Sample Preparation (ATR): Place a small, solvent-free amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Background Correction: A background spectrum of the clean, empty ATR crystal must be acquired and automatically subtracted from the sample spectrum.

C. Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample (dissolved in a volatile solvent like methanol or dichloromethane) via a direct insertion probe or by injection into a GC-MS system.

  • Ionization: Subject the sample to electron ionization (typically at 70 eV).

  • Analysis: The resulting ions are separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion, generating the mass spectrum.

Conclusion

The spectroscopic comparison of tert-butyl 3,5-difluoro-4-formylbenzoate and its carboxylic acid derivative, 4-(tert-butoxycarbonyl)-2,6-difluorobenzoic acid, reveals a set of distinct and complementary analytical signatures. The transformation of the aldehyde to a carboxylic acid is unequivocally identified by:

  • ¹H NMR: The replacement of the sharp aldehyde proton signal (~10.3 ppm) with a broad acidic proton signal (~11-13 ppm).

  • ¹³C NMR: An upfield shift of the carbonyl carbon signal from ~188 ppm (aldehyde) to ~168 ppm (carboxylic acid).

  • FT-IR: The disappearance of the characteristic aldehyde C-H stretches (~2750-2850 cm⁻¹) and the appearance of a very broad O-H stretch (3300-2500 cm⁻¹).

  • Mass Spec: A 16 Da increase in the molecular weight, reflected in the molecular ion peak.

By employing this multi-technique approach, researchers can confidently verify molecular structures, monitor reaction progress, and ensure the purity of their compounds, upholding the rigorous standards required in scientific research and development.

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A Comparative Guide to the Strategic Use of Tert-Butyl Esters in Fluorinated Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. This has made organofluorine compounds indispensable in pharmaceuticals, agrochemicals, and materials science. However, the synthesis of these complex molecules is often fraught with challenges, primarily due to the powerful electron-withdrawing nature of fluorine, which can significantly modify the reactivity of nearby functional groups. This guide provides an in-depth comparison of carboxylic acid protecting groups, with a focus on the strategic advantages of using tert-butyl (t-Bu) esters in the synthesis of fluorinated compounds.

The Critical Role of Protecting Groups in Fluorine Chemistry

The successful multi-step synthesis of a complex fluorinated target often hinges on a carefully orchestrated protecting group strategy. Carboxylic acids, being a common functionality, frequently require protection to prevent unwanted reactions. The choice of protecting group is paramount, as it must be stable to a range of reaction conditions while being selectively removable without disturbing the rest of the molecule, including the often-sensitive C-F bonds.

The Tert-Butyl Ester: A Superior Choice for Fluorinated Scaffolds

The tert-butyl ester stands out as a premier choice for protecting carboxylic acids in fluorinated compound synthesis due to its unique combination of stability and selective lability.

1. Robust Stability Profile:

Tert-butyl esters exhibit exceptional stability across a wide spectrum of non-acidic conditions.[1][2] They are resistant to:

  • Basic conditions: Unlike methyl or ethyl esters, which are readily saponified by bases like NaOH or LiOH, t-butyl esters are highly resistant to cleavage. This is crucial when reactions involving strong bases are required elsewhere in the molecule. The cyclic amide ring in a tert-butyl ester-containing intermediate, for instance, can be selectively opened with LiOH while leaving the t-butyl ester intact.[3]

  • Nucleophiles: The steric hindrance provided by the bulky t-butyl group effectively shields the carbonyl carbon from nucleophilic attack.

  • Reducing agents: They are stable to common reducing agents, such as sodium borohydride and catalytic hydrogenation, allowing for the selective reduction of other functional groups.[1][2]

This broad stability is particularly advantageous in fluorinated systems, where the electron-withdrawing fluorine atoms can activate adjacent groups towards nucleophilic attack.

2. Orthogonal Deprotection via Acidolysis:

The defining advantage of the t-butyl ester is its clean and selective removal under mild acidic conditions.[2][4] This property is the cornerstone of its "orthogonality"—the ability to be removed in the presence of many other protecting groups that are labile to different conditions (e.g., hydrogenolysis, base, or fluoride ions).[5]

The cleavage proceeds through a unique E1 elimination mechanism, initiated by protonation of the ester oxygen, followed by the formation of a stable tertiary carbocation (the t-butyl cation) and the desired carboxylic acid. The t-butyl cation is then quenched to form the volatile isobutylene gas.[4][6]

The deprotection is typically achieved using trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM).[3][7] The byproducts, isobutylene and any excess TFA, are volatile and easily removed, simplifying purification.[6]

E1_Deprotection Ester R-CO-O-tBu ProtonatedEster R-CO-O(H+)-tBu Ester->ProtonatedEster + H+ (from TFA) Carbocation t-Bu+ ProtonatedEster->Carbocation Slow (rate-determining) Acid R-COOH ProtonatedEster->Acid Isobutylene Isobutylene (gas) Carbocation->Isobutylene - H+ (to TFA-) TFA_H CF3COOH TFA_anion CF3COO-

Caption: E1 mechanism for the acid-catalyzed cleavage of a tert-butyl ester.

Comparative Analysis: Tert-Butyl vs. Other Ester Protecting Groups

To fully appreciate the advantages of the t-butyl ester, it's essential to compare it with other commonly used ester protecting groups.

Protecting GroupIntroduction MethodStabilityCleavage ConditionsByproductsKey Disadvantages in Fluorinated Synthesis
Methyl Ester Fischer esterification (MeOH, H+)Moderate base, mild acidStrong base (saponification) or strong acidMethanol, saltSaponification is not compatible with base-sensitive groups.
Ethyl Ester Fischer esterification (EtOH, H+)Moderate base, mild acidStrong base (saponification) or strong acidEthanol, saltSimilar to methyl esters; harsh cleavage conditions.
Benzyl (Bn) Ester Benzyl alcohol, acid catalystAcid, base, mild reductionCatalytic Hydrogenolysis (H₂, Pd/C)TolueneHydrogenolysis can reduce other functionalities (e.g., nitro groups, some C-F bonds).
Tert-Butyl (t-Bu) Ester Isobutylene, H+[1][8]; t-Bu acetate, H+[9]Base, nucleophiles, reduction, hydrogenolysisMild Acid (e.g., TFA, HCl)[3][7]Isobutylene (gas)Incompatible with subsequent strong acid-catalyzed reactions.

The data clearly shows that the t-butyl group offers a unique deprotection pathway that avoids the harsh basic conditions required for simple alkyl esters and the potentially destructive reductive conditions needed for benzyl esters. This orthogonality is a significant tactical advantage.

Experimental Workflows & Protocols

The successful application of a protecting group strategy relies on efficient and reliable experimental procedures.

This workflow illustrates the strategic placement of the protection and deprotection steps in a synthetic sequence.

workflow start Fluorinated Carboxylic Acid protect Protection: Introduction of t-Bu Ester start->protect reactions Synthetic Transformations (e.g., Base-mediated coupling, reduction, etc.) protect->reactions deprotect Deprotection: Acidic Cleavage (TFA) reactions->deprotect finish Final Fluorinated Product deprotect->finish

Caption: A typical synthetic workflow using t-butyl ester protection.

This method is a classic and effective way to form t-butyl esters.

Materials:

  • Carboxylic acid (1.0 equiv)

  • Dichloromethane (DCM) or Dioxane

  • Concentrated Sulfuric Acid (catalytic, ~2 mol%)

  • Isobutylene (condensed at -78°C)

  • Pressurized reaction vessel or thick-walled sealed tube

Procedure:

  • Dissolve or suspend the carboxylic acid in DCM in a pre-weighed, oven-dried pressurized reaction vessel.

  • Cool the vessel to -78°C (dry ice/acetone bath).

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Condense a significant excess of isobutylene gas (e.g., 5-10 equivalents) into the vessel.

  • Seal the vessel securely and allow it to warm to room temperature behind a blast shield.

  • Stir the reaction at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, cool the vessel back to -78°C before carefully opening it to release excess pressure.

  • Allow the excess isobutylene to evaporate in a well-ventilated fume hood.

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., DCM or Ethyl Acetate), dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting tert-butyl ester by flash column chromatography if necessary.

Safety Note: Isobutylene is a flammable gas and reactions should be conducted in a well-ventilated fume hood. The use of a pressurized vessel requires appropriate safety precautions.

This is the standard procedure for deprotecting a t-butyl ester.

Materials:

  • Tert-butyl ester substrate (1.0 equiv)

  • Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA, 5-20 equivalents or as a 20-50% solution in DCM)

  • (Optional) Scavenger such as triisopropylsilane (TIS) or anisole if acid-sensitive groups are present.

Procedure:

  • Dissolve the tert-butyl ester substrate in DCM.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to the stirred solution. The amount of TFA can vary; a 25% v/v solution of TFA in DCM is often effective.

  • Allow the reaction to stir at 0°C to room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Once complete, concentrate the reaction mixture under reduced pressure to remove the solvent, excess TFA, and the isobutylene byproduct. Co-evaporation with a solvent like toluene can help remove residual TFA.

  • The resulting crude carboxylic acid can often be used directly or purified by crystallization, precipitation, or chromatography.

Note: TFA is highly corrosive. Handle with appropriate personal protective equipment. The trifluoroacetic acid-mediated removal of t-butyl groups can lead to the formation of t-butyl trifluoroacetate, which can alkylate sensitive residues like tryptophan or methionine.[7] The use of scavengers is recommended in such cases.[7][10]

Conclusion

In the challenging field of fluorinated compound synthesis, the tert-butyl ester offers a distinct set of advantages that make it a powerful tool for chemists. Its robust stability to a wide range of reagents, combined with its selective and mild removal under acidic conditions, provides a level of control and orthogonality that is often unmatched by other common ester protecting groups. By understanding the principles behind its use and employing validated protocols, researchers can leverage the t-butyl ester to streamline synthetic routes, improve yields, and ultimately accelerate the development of novel fluorinated molecules for a wide range of applications.

References

  • tert-Butyl Esters - Organic Chemistry Portal. Available at: [Link]

  • A novel practical cleavage of tert-butyl esters and carbonates using fluorinated alcohols. ResearchGate. Available at: [Link]

  • What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Chemistry Stack Exchange. Available at: [Link]

  • Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. ResearchGate. Available at: [Link]

  • Advantage of tert-Butyl Esters in organic synthesis & comparison with simple methyl ester. YouTube. Available at: [Link]

  • Synthesis and characterization of perfluoro-tert-butyl semifluorinated amphiphilic polymers and their potential application in hydrophobic drug delivery. National Institutes of Health. Available at: [Link]

  • tert-Butyl Ethers - Organic Chemistry Portal. Available at: [Link]

  • Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. ACS Publications. Available at: [Link]

  • Protecting Groups. University of Illinois Urbana-Champaign. Available at: [Link]

  • Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. National Institutes of Health. Available at: [Link]

  • Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. ACS Publications. Available at: [Link]

  • Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. PubMed. Available at: [Link]

  • Nucleophilic Radiofluorination Using Tri-tert-Butanol Ammonium as a Bifunctional Organocatalyst: Mechanism and Energetics. National Institutes of Health. Available at: [Link]

  • A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. ResearchGate. Available at: [Link]

  • A simple and powerful tert-butylation of carboxylic acids and alcohols. Synfacts. Available at: [Link]

  • A Mild and Selective Method for the Cleavage of tert-Butyl Esters. ResearchGate. Available at: [Link]

  • TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ACS Publications. Available at: [Link]

  • DE102015205752A1 - Preparation of tert-butyl esters of aliphatic carboxylic acids. Google Patents.
  • TFA Cleavage Strategy for Mitigation of S - t Butylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ResearchGate. Available at: [Link]

  • Novel tert-Butylation of Carboxylic Acids and Alcohols. Thieme Chemistry. Available at: [Link]

  • Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Royal Society of Chemistry. Available at: [Link]

  • A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Organic Chemistry Portal. Available at: [Link]

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A Comparative Guide to the Reactivity of Substituted Benzaldehydes in Nucleophilic Addition

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the intricate landscape of organic synthesis, a deep understanding of reaction kinetics and substituent effects is paramount. This guide provides an in-depth comparison of the reactivity of various para-substituted benzaldehydes in nucleophilic addition reactions, a cornerstone of carbonyl chemistry. By integrating theoretical principles with supporting experimental data, we aim to furnish a comprehensive resource for predicting and controlling reaction outcomes.

Fundamental Principles: The Electronic and Steric Landscape of Benzaldehyde Reactivity

The reactivity of the carbonyl group in benzaldehyde towards nucleophilic attack is fundamentally governed by the electrophilicity of the carbonyl carbon.[1][2] This electrophilicity is, in turn, modulated by the electronic and steric nature of the substituents on the aromatic ring.

Electronic Effects: Substituents on the benzene ring exert their influence through inductive and resonance effects, altering the electron density at the carbonyl carbon.

  • Electron-Withdrawing Groups (EWGs): Substituents like the nitro group (-NO₂) are powerful electron-withdrawing groups.[3][4][5] Through a combination of a strong -I (inductive) and -R (resonance) effect, they pull electron density away from the carbonyl carbon. This heightened electron deficiency, or increased partial positive charge, renders the carbonyl carbon significantly more electrophilic and, therefore, more susceptible to nucleophilic attack.

  • Electron-Donating Groups (EDGs): Conversely, groups such as the methoxy group (-OCH₃) are electron-donating.[3] They exert a +R (resonance) effect by donating lone pair electrons to the aromatic ring, which can be delocalized to the carbonyl group. This influx of electron density diminishes the electrophilicity of the carbonyl carbon, making it less reactive towards nucleophiles.[4][5]

Steric Effects: While electronic effects are often the primary drivers of reactivity in para-substituted benzaldehydes, steric hindrance can play a role, particularly with bulky nucleophiles or ortho-substituted substrates.[1] The presence of large substituents near the reaction center can physically impede the approach of the nucleophile, thereby slowing down the reaction rate.[2]

To quantify the electronic influence of substituents on reaction rates and equilibria, the Hammett equation provides a powerful linear free-energy relationship.

log(k/k₀) = σρ

Where:

  • k is the rate constant for the substituted reactant.

  • k₀ is the rate constant for the unsubstituted reactant (benzaldehyde).

  • σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

  • ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects.

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, which stabilize a negative charge buildup in the transition state. For the formation of cyanohydrins from substituted benzaldehydes, a ρ value of +2.32 has been reported, confirming that electron-withdrawing substituents enhance the electrophilicity of the carbonyl carbon and favor the addition of the cyanide nucleophile.

Comparative Analysis: Cyanohydrin Formation as a Model Reaction

To provide a quantitative comparison of reactivity, we will focus on the nucleophilic addition of cyanide to a series of para-substituted benzaldehydes to form cyanohydrins. This reaction is a classic example of nucleophilic addition to a carbonyl group and is sensitive to the electronic effects of the substituents.

Below is a table compiling the relative reactivity of various para-substituted benzaldehydes in this reaction. The data is presented as relative rate constants, normalized to the reactivity of unsubstituted benzaldehyde.

Substituent (p-X)Substituent Constant (σp)Relative Rate Constant (k_rel)
-NO₂0.78> 10
-CN0.66~ 8
-Cl0.23~ 2.5
-H0.001.0
-CH₃-0.17~ 0.5
-OCH₃-0.27~ 0.2

Note: The relative rate constants are illustrative and based on the principles of Hammett correlations and qualitative experimental observations. Precise values can vary with specific reaction conditions.

As the data clearly indicates, the presence of an electron-withdrawing group like a nitro group dramatically increases the rate of nucleophilic addition, while electron-donating groups like a methoxy group significantly retard the reaction.

Experimental Protocol: Kinetic Analysis of Cyanohydrin Formation via UV-Vis Spectrophotometry

This section outlines a detailed, self-validating protocol for determining the reaction rates of cyanohydrin formation from various substituted benzaldehydes. The disappearance of the benzaldehyde can be monitored using UV-Vis spectrophotometry, as the carbonyl group has a characteristic absorbance that will decrease as the reaction progresses.[5]

Materials:

  • Para-substituted benzaldehydes (e.g., p-nitrobenzaldehyde, p-chlorobenzaldehyde, benzaldehyde, p-methylbenzaldehyde, p-methoxybenzaldehyde)

  • Potassium cyanide (KCN)

  • Sodium phosphate monobasic (NaH₂PO₄)

  • Sodium phosphate dibasic (Na₂HPO₄)

  • Methanol (spectroscopic grade)

  • Deionized water

  • UV-Vis spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes (1 cm path length)

  • Standard laboratory glassware and safety equipment

Procedure:

  • Preparation of Buffer Solution (pH 7.4):

    • Prepare a 0.1 M phosphate buffer solution by dissolving appropriate amounts of NaH₂PO₄ and Na₂HPO₄ in deionized water to achieve a pH of 7.4.

    • This buffered system is crucial to maintain a constant pH, as the concentration of the active nucleophile, CN⁻, is pH-dependent.

  • Preparation of Stock Solutions:

    • Benzaldehyde Solutions (0.01 M): For each substituted benzaldehyde, accurately weigh a precise amount and dissolve it in methanol to prepare a 0.01 M stock solution.

    • Potassium Cyanide Solution (1 M): Prepare a 1 M stock solution of KCN in the pH 7.4 phosphate buffer. Caution: KCN is highly toxic. Handle with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment.

  • Kinetic Measurement:

    • Set the UV-Vis spectrophotometer to monitor the absorbance at the λ_max of the specific substituted benzaldehyde being tested (e.g., for benzaldehyde, this is around 250 nm). The exact λ_max should be determined for each aldehyde in the reaction medium.

    • Equilibrate the thermostatted cuvette holder to a constant temperature (e.g., 25 °C).

    • In a quartz cuvette, add the appropriate volume of the pH 7.4 phosphate buffer and the benzaldehyde stock solution to achieve the desired final concentration (e.g., 1 x 10⁻⁴ M).

    • Initiate the reaction by adding a small, precise volume of the KCN stock solution to the cuvette to achieve the desired final concentration (e.g., 0.01 M).

    • Immediately start recording the absorbance at the predetermined λ_max at regular time intervals (e.g., every 30 seconds) for a sufficient duration to observe a significant decrease in absorbance.

  • Data Analysis:

    • The reaction is pseudo-first-order with respect to the benzaldehyde due to the large excess of cyanide.

    • Plot the natural logarithm of the absorbance (ln(A)) versus time.

    • The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (-k_obs).

    • The second-order rate constant (k) can be calculated by dividing k_obs by the concentration of the cyanide nucleophile.

    • Repeat the experiment for each substituted benzaldehyde to obtain a set of comparative rate constants.

Visualizing the Reaction Pathway and Substituent Effects

To better conceptualize the experimental workflow and the underlying principles, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_kinetic Kinetic Measurement cluster_analysis Data Analysis prep_buffer Prepare Phosphate Buffer (pH 7.4) mix_reagents Mix Buffer and Aldehyde in Cuvette prep_buffer->mix_reagents prep_aldehyde Prepare Benzaldehyde Stock Solutions prep_aldehyde->mix_reagents prep_kcn Prepare KCN Stock Solution initiate_rxn Initiate Reaction with KCN prep_kcn->initiate_rxn setup_spec Setup UV-Vis Spectrophotometer setup_spec->mix_reagents mix_reagents->initiate_rxn record_data Record Absorbance vs. Time initiate_rxn->record_data plot_data Plot ln(A) vs. Time record_data->plot_data calc_kobs Determine k_obs from Slope plot_data->calc_kobs calc_k Calculate Second-Order Rate Constant (k) calc_kobs->calc_k compare_rates Compare Rates of Substituted Benzaldehydes calc_k->compare_rates

Caption: Generalized workflow for the kinetic analysis of cyanohydrin formation.

substituent_effects benzaldehyde Benzaldehyde Carbonyl increased_reactivity Increased Reactivity benzaldehyde->increased_reactivity leads to decreased_reactivity Decreased Reactivity benzaldehyde->decreased_reactivity leads to substituent Substituent at para-position ewg Electron-Withdrawing Group (EWG) e.g., -NO2 substituent->ewg is an edg Electron-Donating Group (EDG) e.g., -OCH3 substituent->edg is an ewg->benzaldehyde Increases Electrophilicity of Carbonyl Carbon edg->benzaldehyde Decreases Electrophilicity of Carbonyl Carbon reactivity Reactivity towards Nucleophilic Addition

Caption: Influence of substituents on benzaldehyde reactivity.

Conclusion

The reactivity of substituted benzaldehydes in nucleophilic addition reactions is a predictable and quantifiable phenomenon, primarily dictated by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups enhance reactivity by increasing the electrophilicity of the carbonyl carbon, while electron-donating groups have the opposite effect. This understanding, supported by quantitative data from Hammett analysis and kinetic studies, is crucial for the rational design of synthetic routes and the development of new chemical entities. The provided experimental protocol offers a robust framework for researchers to conduct their own comparative studies and further explore the rich chemistry of carbonyl compounds.

References

  • Study.com. (n.d.). p-nitrobenzaldehyde is more reactive toward nucleophilic additions than p-methoxybenzaldehyde. Explain why. Retrieved from [Link]

  • Filo. (2023, November 4). p-Nitrobenzaldehyde is more reactive toward nucleophilic additions than p-methoxybenzaldehyde. Explain. Retrieved from [Link]

  • Brainly. (2021, November 15). p-Nitrobenzaldehyde is more reactive toward nucleophilic additions than p-methoxybenzaldehyde. Explain why. Retrieved from [Link]

  • Allen. (n.d.). Rate of Nucleophillic addition of p- Nitrobenzaldehyde is faster then p- Methoxybenzaldehyde STATEMENT -2: Presence of electron withdrawing group increases rate of Reactionn in carbonyl compound for Nuclephillic reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). Relative Reactivity of Carbonyls. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactivity of Aldehydes & Ketones. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 19.6: Nucleophilic Addition of HCN - Cyanohydrin Formation. Retrieved from [Link]

  • ResearchGate. (n.d.). The UV-Vis spectra of the reaction between benzaldehyde 1 (10 -3 M),... Retrieved from [Link]

  • Books. (2022, June 15). CHAPTER 3: Nucleophilic Additions to Aldehydes, Ketones, Imines, and Nitriles.
  • Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]

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A Senior Application Scientist's Guide to Benchmarking the Synthesis of Kinase Inhibitors with Different Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Protein kinases, enzymes that regulate virtually all cellular processes by phosphorylating substrate proteins, have emerged as one of the most critical classes of drug targets in the 21st century.[1][2][3] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making the development of small-molecule kinase inhibitors a cornerstone of modern precision medicine.[4][5][6] Since the landmark approval of Imatinib, over 80 kinase inhibitors have entered clinical use, transforming patient outcomes in oncology and beyond.[5]

The journey from a promising chemical scaffold to a clinically approved drug is arduous and expensive. A critical, yet often overlooked, aspect of this process is the efficiency and scalability of the chemical synthesis. The choice of starting materials—the "building blocks"—and the synthetic route used to assemble them dictates not only the feasibility of producing the inhibitor but also its cost, purity, and environmental impact. Therefore, rigorously benchmarking synthetic strategies is not merely an academic exercise; it is a crucial component of successful drug development.

This guide provides an in-depth comparison of synthetic approaches for three distinct classes of kinase inhibitors, each built from different foundational scaffolds. We will dissect the synthetic strategies for a Type II inhibitor (Imatinib), a Type I inhibitor (Gefitinib), and derivatives of a natural product (Staurosporine). By examining the causality behind experimental choices and providing quantitative data, this guide aims to equip researchers, scientists, and drug development professionals with a robust framework for evaluating and optimizing the synthesis of novel kinase inhibitors.

Core Concepts in Kinase Inhibitor Synthesis

The vast majority of kinase inhibitors are heterocyclic compounds designed to compete with adenosine triphosphate (ATP) at its binding site on the kinase.[3][7] This shared therapeutic mechanism has led to the convergence on a set of privileged chemical scaffolds and synthetic reactions.

Common Building Blocks: The core of most kinase inhibitors is a heterocyclic scaffold that mimics the adenine ring of ATP and forms crucial hydrogen bonds with the "hinge" region of the kinase.[3] Common scaffolds include:

  • Pyrimidines: Found in Imatinib, Nilotinib, and many CDK inhibitors.[1][8]

  • Quinazolines: The foundational core for first-generation EGFR inhibitors like Gefitinib and Erlotinib.[1][9]

  • Indoles and Azaindoles: Versatile scaffolds present in inhibitors like Staurosporine and others.[3]

  • Pyrazoles and Pyridines: Frequently used scaffolds that offer diverse substitution patterns.[1]

Key Synthetic Reactions: The assembly of these building blocks into the final active pharmaceutical ingredient (API) relies on a toolkit of robust and versatile chemical reactions. The most prevalent include:

  • Palladium-Catalyzed Cross-Coupling: Reactions like the Suzuki-Miyaura coupling (for C-C bonds) and Buchwald-Hartwig amination (for C-N bonds) are indispensable for connecting different aromatic building blocks.[10][11]

  • Nucleophilic Aromatic Substitution (SNAr): This reaction is fundamental for attaching amine-containing side chains to electron-deficient heterocyclic cores, such as dichloropyrimidines or chloroquinazolines.[10][12][13]

  • Amide Bond Formation: Standard peptide coupling or acylation reactions are frequently used to link side chains to the core scaffold, often playing a key role in inhibitor potency and solubility.[14]

General Synthetic Workflow

The synthesis of a kinase inhibitor can be visualized as a modular process where key fragments are synthesized independently and then coupled together in a convergent manner. This approach allows for flexibility in creating analogues and often improves overall efficiency compared to a purely linear synthesis.

G cluster_1 Convergent Assembly cluster_2 Purification & Formulation BB1 Building Block A (e.g., Pyrimidine Core) Intermediate Key Intermediate (Fragment A-B) BB1->Intermediate Coupling Rxn 1 (e.g., Buchwald) BB2 Building Block B (e.g., Substituted Aniline) BB2->Intermediate BB3 Building Block C (e.g., Solubilizing Group) API Final Kinase Inhibitor (API) BB3->API Intermediate->API Coupling Rxn 2 (e.g., Amidation) Purified Purified API API->Purified Crystallization Drug Drug Product Purified->Drug Formulation

Caption: General convergent workflow for kinase inhibitor synthesis.

Case Study 1: Imatinib (Gleevec®)

Target: Bcr-Abl Tyrosine Kinase (Type II Inhibitor)

Imatinib was a revolutionary drug that transformed chronic myeloid leukemia (CML) from a fatal disease into a manageable condition.[6] It is a Type II inhibitor, meaning it binds to and stabilizes an inactive (DFG-out) conformation of the Abl kinase domain.[15][16]

Bcr-Abl Signaling Pathway

The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives CML by phosphorylating numerous downstream substrates, leading to uncontrolled cell proliferation and survival. Imatinib blocks this activity by preventing ATP from binding.

G BCR_ABL Bcr-Abl (Constitutively Active Kinase) Substrate Downstream Substrates (e.g., STAT5, CrkL) BCR_ABL->Substrate Phosphorylation ATP ATP ATP->BCR_ABL Imatinib Imatinib Imatinib->BCR_ABL Inhibition P_Substrate Phosphorylated Substrates Proliferation Uncontrolled Cell Proliferation & Survival P_Substrate->Proliferation

Caption: Imatinib inhibits the Bcr-Abl signaling pathway.

Synthetic Strategy Analysis

The structure of Imatinib is assembled from three primary building blocks: N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine, 4-(chloromethyl)benzoyl chloride, and N-methylpiperazine. A common and scalable industrial synthesis involves a convergent approach where the core pyrimidine amine is first synthesized and then coupled with the benzoyl chloride side chain.[17][18]

One of the most widely adopted routes involves the condensation of a guanidine derivative with 3-dimethylamino-1-(3-pyridinyl)-2-propen-1-one to form the central 2-aminopyrimidine ring.[17][18] This is followed by an amide bond formation to attach the piperazine-containing side chain. The choice to form the amide bond as one of the final steps is strategic; it connects the two most complex fragments of the molecule, maximizing convergence and overall yield.[19]

Experimental Protocol: Final Amidation Step

This protocol is adapted from patented industrial syntheses and should be performed by qualified personnel.

  • Reaction Setup: To a stirred solution of N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine (1.0 eq) in a suitable aprotic solvent (e.g., N-Methyl-2-pyrrolidone, NMP) under an inert nitrogen atmosphere, add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (1.5 eq).

  • Side Chain Addition: Slowly add a solution of 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride (1.1 eq) in the same solvent to the reaction mixture, maintaining the temperature below 25 °C.

  • Reaction Monitoring: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by HPLC until the starting amine is consumed.

  • Workup and Isolation: Upon completion, quench the reaction with water. The crude Imatinib base will precipitate. Filter the solid, wash thoroughly with water and then a non-polar solvent like methyl tert-butyl ether (MTBE) to remove impurities.

  • Purification: The crude product is typically purified by recrystallization from a solvent system like isopropanol/water to achieve >99.5% purity.[18]

Case Study 2: Gefitinib (Iressa®)

Target: Epidermal Growth Factor Receptor (EGFR) Kinase (Type I Inhibitor)

Gefitinib is a selective Type I inhibitor of EGFR, a receptor tyrosine kinase whose mutation or overexpression is a key driver in many cancers, particularly non-small-cell lung cancer (NSCLC).[9][20] As a Type I inhibitor, it binds to the active (DFG-in) conformation of the kinase.

EGFR Signaling Pathway

Upon binding its ligand (e.g., EGF), EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades like the MAPK and PI3K/AKT pathways that promote cell growth and survival. Gefitinib competes with ATP to block this initial phosphorylation event.

G EGF EGF Ligand EGFR EGFR EGF->EGFR EGFR_Dimer EGFR Dimer (Active) EGFR->EGFR_Dimer Dimerization Downstream Downstream Signaling (MAPK, PI3K/AKT) EGFR_Dimer->Downstream Autophosphorylation ATP ATP ATP->EGFR_Dimer Gefitinib Gefitinib Gefitinib->EGFR_Dimer Inhibition Growth Cell Growth & Proliferation Downstream->Growth

Caption: Gefitinib inhibits the EGFR signaling pathway.

Synthetic Strategy Analysis

The chemical architecture of Gefitinib is based on a 4-anilinoquinazoline core. The key building blocks are a substituted aniline (3-chloro-4-fluoroaniline) and a morpholine-containing side chain. The synthesis hinges on the construction of the central quinazoline ring, which is then functionalized.

A common synthetic route involves the initial creation of a 6,7-dimethoxy-3H-quinazolin-4-one intermediate. This intermediate is then chlorinated (e.g., with thionyl chloride) to produce the highly reactive 4-chloroquinazoline. The final key step is a nucleophilic aromatic substitution (SNAr) reaction where the 3-chloro-4-fluoroaniline displaces the chloride at the 4-position of the quinazoline ring. This SNAr reaction is highly efficient because the electron-withdrawing nitrogen atoms in the pyrimidine portion of the quinazoline ring activate the 4-position towards nucleophilic attack.

Experimental Protocol: Key SNAr Coupling

This protocol is a generalized representation from the medicinal chemistry literature.

  • Reaction Setup: In a round-bottom flask, dissolve 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline (1.0 eq) and 3-chloro-4-fluoroaniline (1.1 eq) in a protic solvent like isopropanol.

  • Reaction Conditions: Heat the mixture to reflux (approximately 80-85 °C) and stir for 2-4 hours. The reaction often proceeds without the need for an additional base, as the aniline is sufficiently nucleophilic.

  • Reaction Monitoring: Track the formation of the product and consumption of starting materials using TLC or LC-MS.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product, Gefitinib hydrochloride, typically precipitates from the solution.

  • Purification: Collect the solid by filtration, wash with cold isopropanol, and dry under vacuum to yield the final product with high purity.

Case Study 3: Staurosporine Derivatives

Target: Broad Spectrum Kinase Inhibitor (Primarily Protein Kinase C)

Staurosporine is a natural product isolated from Streptomyces bacteria. It is an extremely potent but non-selective kinase inhibitor, binding to the ATP site of hundreds of kinases with high affinity. This promiscuity makes staurosporine itself unsuitable as a drug, but its rigid indolocarbazole core serves as an exceptional starting point for semi-synthesis to create more selective and therapeutically useful derivatives.

General Kinase Inhibition by Staurosporine

Staurosporine's flat, aromatic structure fits snugly into the ATP-binding pocket, forming favorable interactions that make it a "pan-kinase" inhibitor. The goal of derivatization is to add functional groups that introduce steric hindrance or new interactions to prevent binding to off-target kinases while retaining affinity for the desired target.

G cluster_0 ATP Binding Pocket Kinase Kinase (e.g., PKC) Activity Potent, Non-selective Inhibition Kinase->Activity ATP ATP ATP->Kinase Competes with Staurosporine Staurosporine (Parent Compound) Staurosporine->Kinase Binds Tightly Derivative Staurosporine Derivative Staurosporine->Derivative Semi-synthesis (Alkylation/Acylation) Selective_Activity Selective Inhibition Derivative->Selective_Activity

Caption: Derivatization of staurosporine to achieve selectivity.

Synthetic Strategy Analysis

Unlike the total synthesis required for Imatinib and Gefitinib, work with Staurosporine focuses on semi-synthesis. The "building blocks" are not simple heterocyclic cores but rather the complex natural product itself and the reagents used to modify it. A common site for modification is the 4'-methylamino group on the sugar moiety, which is oriented towards the solvent-exposed region of the ATP binding pocket and is amenable to chemical alteration.[21]

Key reactions include N-alkylation or N-acylation. By attaching different functional groups at this position, chemists can tune the compound's selectivity. For example, adding a bulky group might prevent the derivative from fitting into the ATP pocket of smaller kinases, thereby increasing its selectivity for kinases with larger binding sites.[22]

Experimental Protocol: N-Alkylation of Staurosporine

This protocol is adapted from methods used to create fluorescent kinase probes.[21]

  • Reaction Setup: Dissolve Staurosporine (1.0 eq) in an anhydrous polar aprotic solvent like DMF under a nitrogen atmosphere.

  • Reagent Addition: Add a mild base, such as potassium carbonate (K₂CO₃) (2.0 eq), followed by the alkylating agent (e.g., methyl bromoacetate) (1.5 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The progress can be monitored by LC-MS.

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water and brine to remove DMF and inorganic salts.

  • Purification: Dry the organic layer over sodium sulfate, concentrate it under reduced pressure, and purify the resulting crude product by silica gel column chromatography to isolate the desired N-alkylated derivative. A typical yield for this type of reaction is around 24% for a multi-step sequence.[21]

Comparative Analysis and Benchmarking

The three case studies highlight fundamentally different approaches to obtaining a final kinase inhibitor. The choice of strategy has profound implications for several key performance indicators.

ParameterImatinib (Gleevec®)Gefitinib (Iressa®)Staurosporine Derivative
Inhibitor Type Type IIType IBroad Spectrum (Type I)
Primary Target Bcr-AblEGFRPan-Kinase (e.g., PKC)
Core Building Blocks Pyrimidine, Anilines, PiperazineQuinazoline, Anilines, MorpholineIndolocarbazole (natural product)
Key Reactions Condensation, Amidation, Buchwald-HartwigSNAr, CyclizationSemi-synthesis (Alkylation/Acylation)
Overall Yield ~50% (optimized industrial process)[18]High (SNAr step is often >90%)20-50% (highly dependent on derivative)[21]
Final Purity >99.5% (pharmaceutical grade)[18]>99% (pharmaceutical grade)>95% (research grade)
Scalability Notes Well-established kg-scale synthesis.[10]Scalable process, precipitation of product simplifies purification.Limited by availability of starting natural product. Not intended for large scale.
Discussion

Complexity and Scalability: The total syntheses of Imatinib and Gefitinib are complex, multi-step processes that have been heavily optimized for large-scale production.[10][18] The use of common, readily available building blocks and high-yielding, robust reactions like SNAr and amide couplings are essential for their commercial viability. The Gefitinib synthesis is arguably more straightforward due to the highly efficient final SNAr step that also facilitates product isolation via precipitation. In contrast, the derivatization of Staurosporine is a laboratory-scale endeavor, limited by the supply of the natural product starting material. Its value lies in rapid analogue generation for structure-activity relationship (SAR) studies, not in mass production.

Yield and Purity: Industrial processes for drugs like Imatinib have been refined to achieve impressive overall yields (~50%) and exceptional purity (>99.5%).[18] This often involves significant process chemistry efforts to optimize reaction conditions, minimize side products, and develop effective crystallization-based purifications. A major challenge in syntheses using palladium catalysts (e.g., Suzuki or Buchwald couplings) is the removal of residual palladium to meet strict regulatory limits (<10 ppm), often requiring specialized scavenging agents or purification techniques.[10] Semi-syntheses, like the Staurosporine example, typically have lower yields and are purified by chromatography, which is less amenable to large scales.

Strategic Choices: The choice of building blocks directly influences the synthetic strategy. For Imatinib and Gefitinib, the design is modular, allowing for different aniline or side-chain "building blocks" to be swapped in to create libraries of related compounds. For Staurosporine, the "building block" is the entire core scaffold, and the strategy is one of peripheral modification rather than de novo construction. This fundamentally different approach is ideal for exploring the chemical space around a highly potent but non-selective natural product.

Conclusion

Benchmarking the synthesis of kinase inhibitors reveals a crucial interplay between molecular architecture, chemical strategy, and practical considerations of scale, cost, and purity.

  • De Novo Synthesis (Imatinib, Gefitinib): This approach, built on robust coupling of simple heterocyclic building blocks, is the workhorse of industrial kinase inhibitor production. Its success depends on highly optimized, scalable reactions and purification procedures.

  • Semi-Synthesis (Staurosporine Derivatives): This strategy is an invaluable tool in early-stage drug discovery, allowing for the rapid exploration of SAR around a complex, potent natural product scaffold to achieve desired selectivity.

The optimal synthetic route is not universal but is dictated by the specific goals of the project—be it producing kilograms of an established drug or generating milligrams of a novel analogue for biological testing. As synthetic methodologies continue to advance, particularly with the advent of technologies like continuous flow chemistry, the efficiency and accessibility of these life-saving molecules will undoubtedly improve, enabling the rapid generation of next-generation kinase inhibitors to meet ongoing clinical challenges.[19][23]

References

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Safety Operating Guide

Comprehensive Disposal Protocol for tert-Butyl 3,5-difluoro-4-formylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, procedural framework for the safe and compliant disposal of tert-butyl 3,5-difluoro-4-formylbenzoate (CAS No. 467442-12-2). Designed for researchers, scientists, and drug development professionals, this document moves beyond simple checklists to explain the scientific rationale behind each step, ensuring a culture of safety and regulatory adherence in the laboratory.

Hazard Assessment and Core Principles

Tert-butyl 3,5-difluoro-4-formylbenzoate is a halogenated aromatic compound.[1][2] While a specific, comprehensive hazard profile is not universally established, its structural features—two fluorine atoms on a benzene ring, a reactive formyl (aldehyde) group, and a tert-butyl ester—necessitate its treatment as a hazardous chemical. The disposal process is governed by stringent regulations from bodies like the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[3][4][5][6]

The cornerstone of proper disposal rests on four fundamental principles:

  • Hazard Determination: The first and most critical step is identifying the material as hazardous waste.[7] Due to its halogenated organic nature, this compound falls into a specific waste category that requires careful handling.

  • Segregation: Never mix halogenated organic waste with other chemical waste streams.[8][9][10] Improper mixing can lead to dangerous chemical reactions, create complex and difficult-to-process waste mixtures, and significantly increase disposal costs.[9]

  • Containment: Use only chemically compatible, properly sealed, and clearly labeled containers to accumulate waste.[3][4][11] This prevents leaks, spills, and accidental reactions.

  • Compliance: Adherence to institutional, local, and federal guidelines is mandatory. This includes following your organization's Chemical Hygiene Plan (CHP), which is an OSHA requirement.[5][12][13]

Immediate Safety Protocols: PPE and Engineering Controls

Before beginning any work that will generate waste, ensure all safety measures are in place. The causality is simple: preventing exposure is invariably safer and more effective than reacting to it.

  • Personal Protective Equipment (PPE): A standard ensemble of PPE is required at all times when handling this compound or its waste.[8]

    • Eye Protection: Chemical safety goggles are mandatory.

    • Hand Protection: Nitrile gloves or other chemically resistant gloves appropriate for halogenated aromatic compounds.

    • Body Protection: A lab coat must be worn and kept fastened.

  • Engineering Controls:

    • Chemical Fume Hood: All handling of tert-butyl 3,5-difluoro-4-formylbenzoate and the transfer of its waste must be performed inside a properly functioning chemical fume hood.[8][14] This is to prevent the inhalation of any dust or vapors, which may be irritating or toxic.

Step-by-Step Disposal Procedure

This section details the operational workflow for collecting, storing, and disposing of the chemical waste.

Phase 1: At-the-Bench Waste Collection and Segregation

This phase is critical as it occurs at the point of generation, where the risk of improper mixing is highest.

Protocol:

  • Designate a Waste Container: Procure a dedicated hazardous waste container intended specifically for "Halogenated Organic Waste."[8][10] This container must be made of a material compatible with the chemical (e.g., polyethylene).

  • Initial Labeling: As soon as the first drop of waste is added, label the container.[15] The label must include the words "Hazardous Waste," the full chemical name "tert-butyl 3,5-difluoro-4-formylbenzoate," and a list of any other solvents or reagents present in the waste mixture.[16] Do not use abbreviations or chemical formulas.

  • Collect All Contaminated Materials: Place all waste containing the compound directly into this designated container. This includes:

    • Unused or excess solid chemical.

    • Solutions containing the chemical.

    • The first rinseate from any contaminated glassware; subsequent rinses may be disposable in the drain depending on local regulations, but the initial rinse is considered hazardous.[15]

    • Contaminated consumables such as gloves, weigh boats, and paper towels. These should be collected in a sealed, labeled bag within the fume hood and then placed in the solid halogenated waste container.

Phase 2: Container Management and Storage

Proper management of the waste container prevents spills and ensures regulatory compliance.

Protocol:

  • Keep Containers Closed: The waste container must be securely capped at all times, except when actively adding waste.[4][15] Using a funnel does not exempt this rule; the funnel must be removed and the container capped immediately after use.

  • Use Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.[15]

  • Store in a Satellite Accumulation Area (SAA): Store the contained waste in a designated SAA within the laboratory where it was generated.[4] This area must be clearly marked, located at or near the point of generation, and under the control of laboratory personnel. Waste should not be stored in hallways or public areas.[15][16]

  • Adhere to Accumulation Limits: Be aware of the quantity and time limits for waste accumulation. While specific limits vary, it is a best practice to dispose of waste containers within six to nine months of the first entry.[11][15]

Phase 3: Spill and Decontamination Procedures

Accidents require a prepared, calm, and systematic response.

Protocol:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Assess the Spill: For a small spill within a fume hood, you may proceed with cleanup. For large spills or spills outside of a hood, evacuate the area and contact your institution's Environmental Health & Safety (EH&S) department.

  • Cleanup of Small Spills:

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite or sand).

    • Carefully sweep the absorbed material into a dedicated container for solid hazardous waste.

    • Decontaminate the area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Decontamination of Equipment: Non-disposable equipment must be "triple-rinsed" with a suitable solvent.[17] The first rinseate must be collected as halogenated hazardous waste. The disposal of the second and third rinseates depends on institutional policy.

Phase 4: Arranging for Final Disposal

The final step involves transferring the waste to trained professionals.

Protocol:

  • Ensure Final Labeling is Complete: Before requesting a pickup, ensure the hazardous waste tag is fully and accurately completed with all constituents and their approximate concentrations.

  • Request a Waste Pickup: Contact your institution's EH&S or a licensed hazardous waste disposal contractor to schedule a pickup.[3][7]

  • Maintain Records: Keep a log of the waste generated, including the date of accumulation and the date of pickup, as required by the EPA and your institution's CHP.[4]

Visual Workflow and Data Summary

To aid in understanding, the following diagram illustrates the disposal workflow, and the table summarizes key data for tert-butyl 3,5-difluoro-4-formylbenzoate.

Chemical Profile and Disposal Summary
ParameterDetailsRationale & Citation
Chemical Name tert-Butyl 3,5-difluoro-4-formylbenzoateFull name required for proper labeling.[16]
CAS Number 467442-12-2Unique identifier for the chemical substance.[1][18]
Molecular Formula C₁₂H₁₂F₂O₃Provides basic chemical information.[1][18]
Key Features Halogenated Aromatic, Aldehyde, EsterThese features dictate its chemical reactivity and waste stream classification.
Primary Hazard Assumed: Irritant, Environmentally HazardousTreat as hazardous due to structural alerts and lack of comprehensive data.
Waste Stream Halogenated Organic Waste Fluorine atoms mandate segregation into this specific category.[8][9][10]
Incompatibles Strong Oxidizing Agents, Strong Bases, Strong AcidsAvoid mixing to prevent unpredictable and potentially violent reactions.[11][19]
Disposal Workflow Diagram

G cluster_lab In-Laboratory Procedures cluster_disposal Final Disposal Procedures gen Waste Generation (At the Bench) ppe Select & Don PPE (Goggles, Gloves, Lab Coat) gen->ppe 1. Prepare segregate Segregate into Dedicated 'Halogenated Organic Waste' Container ppe->segregate 2. Collect label_cont Label Container Immediately ('Hazardous Waste' + Full Name) segregate->label_cont 3. Identify store Store in Secondary Containment in Designated SAA label_cont->store 4. Store spill Spill Occurs store->spill Potential Event request Request Waste Pickup (via EH&S or Contractor) store->request 5. Arrange Disposal spill_clean Execute Spill Cleanup Protocol spill->spill_clean If small & contained spill_clean->store pickup Licensed Vendor Pickup & Transport request->pickup 6. Transfer final_disp Final Disposal (e.g., Incineration) pickup->final_disp 7. Complete

Figure 1: Workflow for the compliant disposal of tert-butyl 3,5-difluoro-4-formylbenzoate.

References

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Tert-butyl 3,5-difluoro-4-formylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your comprehensive guide on the safe handling of Tert-butyl 3,5-difluoro-4-formylbenzoate (CAS No. 934537-33-0). This document moves beyond a simple checklist to provide a deep, procedural understanding of personal protective equipment (PPE) selection and use. Our goal is to empower you with the knowledge to not only protect yourself but to cultivate a proactive culture of safety within your laboratory. The principles outlined here are grounded in established safety protocols and a structural analysis of the molecule, ensuring a robust framework for risk mitigation.

Hazard Assessment: A Proactive Approach

A specific, publicly available Safety Data Sheet (SDS) for Tert-butyl 3,5-difluoro-4-formylbenzoate is not readily found. In such cases, a scientist's primary tool is to assess the potential hazards based on the chemical's structure and the known risks of its functional groups. This proactive assessment is a cornerstone of laboratory safety.[1]

  • Aromatic Aldehyde: The formyl group (-CHO) attached to the benzene ring classifies this compound as an aromatic aldehyde. Aldehydes as a class can be irritants to the skin, eyes, and respiratory tract.[2] Some are also known to be skin sensitizers, meaning repeated exposure can lead to an allergic reaction.[3]

  • Difluorinated Benzene Ring: The two fluorine atoms on the aromatic ring can significantly influence the molecule's reactivity and biological properties. Fluorinated organic compounds warrant careful handling due to their potential for increased toxicity and persistence.[4]

  • Tert-butyl Ester: While the ester group is generally stable, the overall hazard profile is dictated by the more reactive aldehyde and the fluorinated ring system.

Based on this structural analysis, we will operate under the assumption that this compound is, at minimum, a skin and eye irritant, a potential respiratory irritant, and a potential skin sensitizer. All PPE and handling protocols will be based on this conservative and safety-focused assessment.

Core PPE Requirements: Your First Line of Defense

For any work involving Tert-butyl 3,5-difluoro-4-formylbenzoate, the following PPE is mandatory. This establishes a baseline of protection for handling the chemical in a controlled laboratory setting.[5]

PPE CategorySpecificationRationale
Eye & Face Protection Chemical splash goggles are the minimum requirement. A full face shield should be worn over the goggles when there is a significant risk of splashing (e.g., large-scale reactions, transfers).The aldehyde functional group suggests a high potential for eye irritation.[2] Goggles provide a seal around the eyes to protect from splashes, while a face shield offers an additional barrier for the entire face.
Hand Protection Nitrile or Butyl rubber gloves are recommended.[2] Always inspect gloves for tears or degradation before use. For extended procedures, consider double-gloving.Aldehydes can permeate standard latex gloves. Nitrile and butyl rubber offer superior chemical resistance to many organic compounds, including aldehydes.[2] Double-gloving provides an extra layer of protection against tears and minimizes exposure during glove removal.
Body Protection A flame-resistant laboratory coat should be worn at all times and kept fully buttoned.[4] For procedures with a high splash risk, a chemical-resistant apron is also advised.A lab coat protects your skin and personal clothing from accidental spills and contamination.[6] It should be removed before leaving the laboratory to prevent the spread of contaminants.
Respiratory Protection All manipulations of Tert-butyl 3,5-difluoro-4-formylbenzoate (solid or in solution) must be performed inside a certified chemical fume hood.[4][5]This is an engineering control that serves as the primary means of respiratory protection.[7] A fume hood minimizes the inhalation of potentially irritating vapors or dusts from the compound. A separate respirator is typically not required if work is conducted properly within a fume hood, but this should be confirmed by your institution's Chemical Hygiene Plan.[8][9]

Experimental Workflow for PPE Selection

The selection of PPE is not static; it must adapt to the specific procedure being performed. The following diagram outlines the decision-making process for adjusting your PPE based on the experimental context.

PPE_Workflow cluster_start Risk Assessment cluster_procedure Procedure Type cluster_ppe Required PPE Start Task: Handle Tert-butyl 3,5-difluoro-4-formylbenzoate Weighing Weighing Solid Start->Weighing Solid Form Solution Preparing Solution / Transfer Start->Solution Liquid/Solution Form Reaction Running Reaction (e.g., heating, stirring) Start->Reaction In-Process PPE_Dust Enhanced PPE: - Core PPE + Anti-static weigh paper + Careful handling to avoid dust Weighing->PPE_Dust PPE_Splash Enhanced PPE: - Core PPE + Face Shield + Chemical Apron Solution->PPE_Splash Reaction->PPE_Splash PPE_Base Core PPE: - Chemical Goggles - Nitrile/Butyl Gloves - Lab Coat - Work in Fume Hood

Caption: PPE selection workflow based on the specific laboratory task.

Procedural Guidance: Safety in Action

Step-by-Step Donning and Doffing of PPE

Correctly putting on and removing PPE is critical to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Goggles/Face Shield: Put on your chemical splash goggles. If required, place the face shield over the goggles.

  • Gloves: Put on your gloves, ensuring the cuffs go over the sleeves of your lab coat.

Doffing (Taking Off) Sequence:

  • Gloves: Remove gloves without touching the outside with your bare hands. Peel one glove off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the remaining glove at the wrist and peel it off over the first glove. Dispose of them immediately in the designated chemical waste container.

  • Wash Hands: Wash your hands thoroughly with soap and water.

  • Lab Coat: Remove your lab coat, folding the contaminated outside inwards. Hang it in its designated location or place it in the appropriate laundry receptacle.

  • Goggles/Face Shield: Remove your eye and face protection.

  • Wash Hands Again: Wash your hands one final time before leaving the laboratory.[10]

Spill and Emergency Response

Preparedness is key to minimizing the impact of an accident.[1][5]

  • Small Spill (Contained within the fume hood):

    • Alert personnel in the immediate area.

    • Wearing your full core PPE, contain the spill with an absorbent material compatible with the chemical (e.g., vermiculite or a universal chemical spill pad).

    • Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[11]

    • Wipe the area with a suitable solvent, followed by soap and water. Place all cleaning materials in the hazardous waste container.

  • Large Spill (Outside of a fume hood) or Personal Exposure:

    • Evacuate: Immediately evacuate the area. Alert all personnel and activate the nearest fire alarm if the spill is large or volatile.

    • Contact Emergency Services: Notify your institution's emergency response team (e.g., EHS) and provide them with the chemical name and location of the spill.

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[10] Seek medical attention.

    • Eye Contact: Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.

Waste Disposal Plan

All materials contaminated with Tert-butyl 3,5-difluoro-4-formylbenzoate must be treated as hazardous chemical waste.

  • Solid Waste: This includes contaminated gloves, absorbent pads, weigh paper, and any unreacted chemical. Place these items in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions or reaction mixtures should be collected in a compatible, sealed, and clearly labeled hazardous waste container. Do not pour chemical waste down the drain.[12]

  • Sharps: Contaminated needles or glassware should be disposed of in a designated sharps container for hazardous chemical waste.

Always follow your institution's specific guidelines for hazardous waste disposal, which are mandated by regulations from bodies such as the EPA and OSHA.[9]

By integrating these principles and procedures into your daily workflow, you build a foundation of safety that protects you, your colleagues, and your research. Always remember to consult your institution's Chemical Hygiene Plan and your supervisor before starting any new procedure.[8]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.